6-Bromo-2-chloro-3-nitropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-2-chloro-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOETZKWSHCVJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858676 | |
| Record name | 6-Bromo-2-chloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430341-84-6 | |
| Record name | 6-Bromo-2-chloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2-chloro-3-nitropyridine
Abstract
6-Bromo-2-chloro-3-nitropyridine is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring electron-withdrawing nitro and chloro groups alongside a reactive bromo group, makes it a versatile intermediate for various cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of a field-proven method for its synthesis, detailed protocols for its structural characterization, and essential safety guidelines for its handling. Designed for researchers and drug development professionals, this document synthesizes theoretical principles with practical, validated methodologies.
Synthesis of this compound
Strategic Approach: The Sandmeyer Reaction
The synthesis of this compound is efficiently achieved via a Sandmeyer-type reaction. This classic transformation is ideal for converting an aromatic amine into a halide. The process begins with the diazotization of the starting material, 2-amino-6-chloro-3-nitropyridine, to form a diazonium salt. This highly reactive intermediate is then immediately treated with a copper(II) bromide salt, which facilitates the replacement of the diazonium group with a bromine atom.
The choice of this pathway is underpinned by several factors:
-
Precursor Availability: The starting material, 2-amino-6-chloro-3-nitropyridine, is commercially available, providing a direct and cost-effective entry point to the target molecule.
-
Reaction Efficiency: The Sandmeyer reaction is known for its reliability and generally provides good yields for this class of transformation.[1]
-
Regioselectivity: The transformation is highly specific to the amino group, leaving the other substituents on the pyridine ring untouched, thus avoiding the need for complex protection-deprotection strategies.
Experimental Protocol
This protocol is adapted from established patent literature, ensuring a robust and reproducible procedure.[1]
Materials and Reagents:
-
2-Amino-6-chloro-3-nitropyridine
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite (t-BuONO)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
2M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Heptane and Dichloromethane (DCM) for chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 2-amino-6-chloro-3-nitropyridine (1.00 g, 5.76 mmol) and copper(II) bromide (1.56 g, 6.91 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (25 mL) to the flask.
-
Diazotization and Substitution: Heat the stirred solution to 65 °C. Once the temperature is stable, add tert-butyl nitrite (990 mg, 9.60 mmol) portion-wise over several minutes. The use of tert-butyl nitrite provides a convenient in situ source of nitrous acid for the diazotization.
-
Reaction Monitoring: Maintain the reaction mixture at 65 °C and continue stirring for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Partition the mixture between ethyl acetate and a 2M aqueous hydrochloric acid solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by silica gel column chromatography. Elute using a heptane-dichloromethane gradient to afford the final product as a light yellow to yellow solid (Expected yield: ~81%).[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
Accurate characterization is paramount to confirm the identity and purity of the synthesized compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClN₂O₂ | [2] |
| Molecular Weight | 237.44 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the target compound.
Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A small quantity of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
Expected Data: The mass spectrum is expected to show a distinct molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic pattern of peaks.
| Ion | Calculated m/z | Expected Relative Abundance | Observation |
| [M]⁺ (C₅H₂⁷⁹Br³⁵ClN₂O₂) | 235.88 | 100% | The EI-MS analysis shows m/z of 235.9.[1] |
| [M+2]⁺ | 237.88 | ~130% | The EI-MS analysis shows m/z of 237.9.[1] |
| [M+4]⁺ | 239.88 | ~42% | This peak confirms the presence of both Br and Cl. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For ¹H NMR, 16-32 scans are typically sufficient. For ¹³C NMR, more scans (1024-2048) are needed due to the low natural abundance of the ¹³C isotope.
Expected ¹H NMR Spectrum: The pyridine ring contains two protons. Due to the substitution pattern, they will appear as two doublets in the aromatic region of the spectrum.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.0 - 8.4 | Doublet (d) | ~8-9 |
| H-5 | 7.6 - 7.9 | Doublet (d) | ~8-9 |
Expected ¹³C NMR Spectrum: The spectrum will show five distinct signals for the five carbon atoms of the pyridine ring.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 130 - 135 |
| C-4 | 140 - 145 |
| C-5 | 125 - 130 |
| C-6 | 115 - 120 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 1570-1610 | C=C / C=N | Aromatic Pyridine Ring |
| 1500-1550 | N-O (asymmetric stretch) | Nitro Group (NO₂) |
| 1340-1380 | N-O (symmetric stretch) | Nitro Group (NO₂) |
| 1000-1100 | C-Cl stretch | Aryl Chloride |
| 550-650 | C-Br stretch | Aryl Bromide |
Characterization Overview Diagram
Caption: Relationship between the compound and its characterization methods.
Safety and Handling
Proper safety precautions are essential when working with this compound and the reagents used in its synthesis.
Hazard Identification:
-
Pictogram: GHS06 (Skull and crossbones).[2]
-
Signal Word: Danger.[2]
-
Hazard Statements: H301: Toxic if swallowed.[2]
-
Hazard Class: Acute Toxicity 3 (Oral).[2]
Precautionary Measures:
-
Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust. Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4] For long-term stability, store under an inert atmosphere (nitrogen or argon) at 2-8 °C.[1]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[4]
Conclusion
This guide has outlined a reliable and well-documented procedure for the synthesis of this compound. The combination of a robust Sandmeyer reaction protocol with a comprehensive suite of analytical techniques—MS, NMR, and IR spectroscopy—provides a self-validating system for producing and confirming the identity of this valuable chemical intermediate. By adhering to the detailed protocols and safety guidelines presented, researchers can confidently synthesize and utilize this compound in their advanced research and development projects.
References
An In-depth Technical Guide to 6-Bromo-2-chloro-3-nitropyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-chloro-3-nitropyridine is a halogenated and nitrated pyridine derivative, a class of compounds that holds significant importance in the fields of medicinal chemistry and organic synthesis. The strategic placement of a bromine atom, a chlorine atom, and a nitro group on the pyridine ring results in a highly activated and versatile chemical scaffold. The electron-withdrawing nature of the nitro group, coupled with the presence of two distinct halogen leaving groups, makes this compound a valuable intermediate for the synthesis of complex heterocyclic molecules. Pyridine and its derivatives are integral components of numerous pharmaceuticals, and understanding the properties and reactivity of building blocks like this compound is crucial for the design and development of new therapeutic agents.[1][2]
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, discusses its chemical reactivity with a focus on nucleophilic substitution, outlines a plausible synthetic approach, and explores its potential applications in drug discovery and development. It is important to note that while this guide aims to be thorough, specific experimental data for this particular isomer is limited in publicly accessible literature. Therefore, some properties are presented as predicted values, and reactivity is discussed based on established principles of organic chemistry for analogous structures.
Molecular Structure and Identification
The structure of this compound is characterized by a pyridine ring substituted at the 2, 3, and 6 positions.
Caption: 2D Structure of this compound
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. It should be noted that some of these values are predicted due to a lack of extensive experimental data in the literature.
| Property | Value | Source |
| CAS Number | 1430341-84-6 | [3] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [4] |
| Molecular Weight | 237.44 g/mol | [4] |
| Appearance | White powder | [2] |
| Boiling Point | 313.3 ± 37.0 °C (Predicted) | [3] |
| Density | 1.936 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [5] |
Spectroscopic Profile
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.
-
H-4: This proton is expected to appear as a doublet.
-
H-5: This proton is also expected to appear as a doublet, coupled to H-4.
The chemical shifts of these protons will be downfield due to the electron-withdrawing effects of the nitro group and the halogens.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals for the five carbon atoms of the pyridine ring, as they are in chemically non-equivalent environments. The chemical shifts will be influenced by the attached substituents, with the carbons bonded to the halogens and the nitro group showing characteristic shifts.
Mass Spectrometry
The mass spectrum of this compound will be characterized by a distinctive molecular ion peak pattern due to the presence of bromine and chlorine isotopes.[6]
-
Bromine Isotopes: ⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio.
-
Chlorine Isotopes: ³⁵Cl and ³⁷Cl are present in an approximate 3:1 ratio.
This will result in a cluster of peaks for the molecular ion (M⁺) at m/z 236, M+2 at m/z 238, and M+4 at m/z 240, with relative intensities determined by the isotopic abundances of both halogens. Fragmentation would likely involve the loss of the nitro group (NO₂) and the halogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:
-
Aromatic C-H stretching: Above 3000 cm⁻¹
-
C=C and C=N stretching (pyridine ring): 1600-1400 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: Strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹
-
C-Cl stretching: 800-600 cm⁻¹
-
C-Br stretching: 700-500 cm⁻¹
Synthesis
A specific, validated synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be designed based on known transformations of pyridine derivatives. One potential pathway could involve the nitration of a pre-functionalized bromochloropyridine. An alternative approach, illustrated below, involves a Sandmeyer-type reaction on a suitable amino-nitropyridine precursor.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Diazotization: 2-Amino-6-bromo-3-nitropyridine is dissolved in a suitable acidic medium (e.g., concentrated hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid.
-
Work-up and Purification: The reaction mixture is allowed to warm to room temperature and then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Chemical Reactivity and Applications in Drug Discovery
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNA r).[7][8] The pyridine nitrogen and the strongly electron-withdrawing nitro group activate the ring towards attack by nucleophiles, particularly at the positions ortho and para to the nitro group.[9][10]
Caption: Potential sites for nucleophilic attack.
In this compound, both the C2 (chloro-substituted) and C6 (bromo-substituted) positions are activated towards nucleophilic substitution. The C2 position is ortho to the nitro group, and the C6 position is para to the nitro group through the ring nitrogen. This allows for selective and sequential displacement of the halogen atoms, making it a highly valuable building block.[11]
Key Reactions:
-
Amination: Reaction with primary or secondary amines can introduce diverse amino functionalities, which are common in bioactive molecules.
-
Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) can be used to install alkoxy groups.
-
Thiolation: Reaction with thiols or their corresponding salts can introduce sulfur-containing moieties.
The differential reactivity of the C-Cl and C-Br bonds can potentially be exploited to achieve regioselective substitutions under carefully controlled reaction conditions, further enhancing its synthetic utility.
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs.[1] Nitropyridine derivatives, in particular, serve as key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[2] While specific drugs derived from this compound are not prominently documented, its structural motifs suggest its potential as a precursor for compounds targeting a variety of diseases.
Safety and Handling
As with other halogenated nitropyridines, this compound should be handled with care in a well-ventilated laboratory fume hood.[3][12][13] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is likely to be harmful if swallowed, and may cause skin and eye irritation.[13] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[3]
Conclusion
This compound is a synthetically valuable, albeit less-documented, member of the halonitropyridine family. Its highly functionalized structure, featuring two distinct halogen leaving groups activated by a nitro substituent, makes it a promising intermediate for the construction of complex heterocyclic systems. While a comprehensive set of experimental data is not yet available in the public domain, its predicted properties and reactivity profile highlight its potential as a versatile building block for researchers in drug discovery and organic synthesis. Further exploration of the chemistry of this compound could unlock new pathways to novel bioactive molecules.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. 2-Bromo-6-chloro-3-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-BROMO-6-CHLORO-3-NITROPYRIDINE CAS#: 91678-23-8 [m.chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
6-Bromo-2-chloro-3-nitropyridine molecular structure and weight
An In-Depth Technical Guide to 6-Bromo-2-chloro-3-nitropyridine: Structure, Properties, and Synthetic Considerations
Executive Summary
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyridine, its unique electronic and steric properties make it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and core reactivity principles. We will delve into its key identifiers, offer insights into its synthetic utility, and provide a representative experimental protocol, grounded in the principles of nucleophilic aromatic substitution. This document is intended for scientists and drug development professionals seeking to leverage this reagent in their research endeavors.
Molecular Structure and Identification
The structural foundation of this compound is a pyridine ring, which is systematically substituted with two halogen atoms (bromine and chlorine) and a nitro group. The precise arrangement of these substituents is critical to its reactivity. The IUPAC name dictates a bromo group at position 6, a chloro group at position 2, and a nitro group at position 3.
The molecular formula for this compound is C₅H₂BrClN₂O₂.[1] This composition results in a molecular weight of approximately 237.44 g/mol .[1][2][3] It is crucial to distinguish this compound from its isomers, such as 2-bromo-6-chloro-3-nitropyridine (CAS 91678-23-8) and 5-bromo-2-chloro-3-nitropyridine (CAS 67443-38-3), as the positional differences of the substituents dramatically alter their chemical behavior and reactivity pathways.[3][4]
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 1430341-84-6 | [1][5] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [1][3] |
| Molecular Weight | 237.44 g/mol | [1][2][3] |
| SMILES | O=--INVALID-LINK--c1cc(Br)ncc1Cl | Derived |
| InChI Key | WISCKHBEOBONJA-UHFFFAOYSA-N | |
Below is a 2D representation of the molecular structure.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 2-BROMO-6-CHLORO-3-NITROPYRIDINE CAS#: 91678-23-8 [m.chemicalbook.com]
- 3. 5-Bromo-2-chloro-3-nitropyridine 97 67443-38-3 [sigmaaldrich.com]
- 4. 2-BROMO-6-CHLORO-3-NITROPYRIDINE | 91678-23-8 [chemicalbook.com]
- 5. This compound | 1430341-84-6 [chemicalbook.com]
spectroscopic data for 6-Bromo-2-chloro-3-nitropyridine
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-2-chloro-3-nitropyridine
Abstract
This guide provides a comprehensive technical overview of the key (CAS No: 91678-23-8), a vital heterocyclic building block in the pharmaceutical and agrochemical industries.[1] As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and comparative data from analogous structures to predict and interpret its characteristic Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach serves as a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and quality control of this and related substituted pyridines.
Molecular Structure and Physicochemical Properties
This compound is a highly functionalized pyridine ring, making it a versatile intermediate for complex organic synthesis.[1] The strategic placement of two halogen atoms (a good leaving group at C2 and a versatile handle at C6) and a strongly electron-withdrawing nitro group at C3 dictates its reactivity and its distinct spectroscopic signature.
Table 1: Physicochemical Properties & Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂BrClN₂O₂ | [2] |
| Molecular Weight | 237.44 g/mol | [2] |
| CAS Number | 91678-23-8 | |
| Appearance | Light yellow to yellow solid | |
| InChI Key | WISCKHBEOBONJA-UHFFFAOYSA-N | [2] |
| SMILES | O=--INVALID-LINK--C1=CC=C(Cl)N=C1Br | [2] |
| Storage | 2-8°C under inert gas |
Methodology for Spectroscopic Analysis
The protocols described herein represent standardized, validated methods for the characterization of small organic molecules like this compound. Adherence to these methodologies ensures data reproducibility and integrity.
Experimental Workflow
The logical flow for comprehensive analysis involves sequential, complementary techniques.
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 10-20 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
¹H NMR Spectroscopy : Acquire spectra on a 400 MHz spectrometer. Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds. Process the data with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy : Acquire proton-decoupled spectra on a 100 MHz spectrometer. Use a 45-degree pulse angle with a 2-second relaxation delay to ensure adequate relaxation of quaternary carbons. A sufficient number of scans (1024-2048) is necessary due to the low natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
-
Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis : Introduce the sample via a direct insertion probe or GC inlet. Scan a mass range of m/z 40-300 to detect the molecular ion cluster and key fragment ions.
Spectroscopic Data and Interpretation
The combination of electron-withdrawing groups (NO₂, Cl, and the pyridine nitrogen) and halogens creates a highly deshielded aromatic system with predictable spectroscopic features.
Caption: Structure of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the protons at the C4 and C5 positions.
-
Causality of Chemical Shifts : The pyridine nitrogen atom deshields adjacent protons (α-protons > γ-protons > β-protons).[3][4] In this molecule, the protons at C4 and C5 are further deshielded by the powerful electron-withdrawing effects of the nitro group at C3 and the chlorine at C2. The bromine at C6 also contributes a modest deshielding effect.
-
Predicted Spectrum : Based on data for 2-chloro-3-nitropyridine (signals at δ 8.64, 8.25, 7.51 ppm), we can predict the spectrum for the target compound.[5] The two remaining protons at C4 and C5 will be coupled to each other, appearing as doublets with a typical ortho-coupling constant (³J).
-
H-4 : This proton is adjacent to the nitro group and will be the most deshielded of the two. It is expected to appear as a doublet.
-
H-5 : This proton is ortho to the bromine at C6 and meta to the nitro group. It will be upfield relative to H-4 and will also appear as a doublet.
-
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (³JH4-H5, Hz) | Rationale |
| H-4 | 8.3 – 8.6 | Doublet (d) | ~8.0 | Strongly deshielded by adjacent NO₂ group and ortho to Cl. |
| H-5 | 7.6 – 7.9 | Doublet (d) | ~8.0 | Deshielded by ortho Br and meta NO₂ group. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display five distinct signals, as there are no elements of symmetry in the molecule.
-
Causality of Chemical Shifts : Carbon chemical shifts are influenced by hybridization and the electronegativity of attached atoms.[6] Carbons bonded to electronegative atoms (N, Cl, Br, and the NO₂ group) will be significantly deshielded and shifted downfield. Aromatic sp² carbons typically resonate between 120-170 ppm.[7]
-
C2, C3, C6 : These carbons, directly bonded to Cl, NO₂, and Br respectively, are expected to be the most downfield. The carbon bearing the nitro group (C3) is often significantly deshielded.
-
C4, C5 : These carbons, bonded to hydrogen, will appear at relatively higher field compared to the substituted carbons.
-
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Position | Predicted δ (ppm) | Rationale |
| C2 | 148 – 152 | Attached to N and Cl; highly deshielded. |
| C3 | 145 – 150 | Attached to the strongly electron-withdrawing NO₂ group. |
| C4 | 125 – 130 | CH carbon, influenced by adjacent NO₂ group. |
| C5 | 128 – 135 | CH carbon, influenced by adjacent Br. |
| C6 | 140 – 145 | Attached to N and Br; highly deshielded. |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.
-
Interpretation : The spectrum will be dominated by absorptions from the aromatic ring and the strong nitro group stretches. The fingerprint region (<1500 cm⁻¹) will contain complex vibrations, including the C-Cl and C-Br stretches.
Table 4: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 – 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1600 – 1570 | Aromatic C=C Stretch | Medium |
| 1550 – 1520 | Asymmetric NO₂ Stretch | Strong |
| 1360 – 1330 | Symmetric NO₂ Stretch | Strong |
| 850 – 750 | C-Cl Stretch | Strong |
| 700 – 550 | C-Br Stretch | Strong |
Mass Spectrometry (MS)
The EI mass spectrum is crucial for confirming the molecular weight and elemental composition (Br and Cl).
-
Isotopic Pattern : The most telling feature will be the molecular ion (M⁺) cluster. Due to the natural abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a characteristic pattern of four peaks will be observed:
-
M⁺ : Contains ⁷⁹Br and ³⁵Cl.
-
[M+2]⁺ : Contains ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl. This will be the most intense peak in the cluster.
-
[M+4]⁺ : Contains ⁸¹Br and ³⁷Cl.
-
-
Fragmentation : The molecular ion is energetically unstable and will break into smaller, stable fragments.[8] Likely fragmentation pathways include the loss of neutral radicals or small molecules.
Table 5: Predicted Mass Spectrometry Data (EI)
| m/z | Ion Identity | Rationale / Comments |
| 236/238/240 | [C₅H₂⁷⁹Br³⁵ClN₂O₂]⁺ Cluster | Molecular ion cluster. The exact m/z values are nominal. The relative intensities will be approximately 76:100:24. |
| 190/192/194 | [M - NO₂]⁺ | Loss of a nitro radical (46 Da). A common fragmentation for nitroaromatics. |
| 201/203 | [M - Cl]⁺ | Loss of a chlorine radical (35/37 Da). |
| 157/159 | [M - Br]⁺ | Loss of a bromine radical (79/81 Da). |
Safety and Handling
This compound is classified as acutely toxic if swallowed.[2]
-
Hazard Code : H301 (Toxic if swallowed).[2]
-
Precautionary Statements : P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[2]
-
Personal Protective Equipment (PPE) : Always handle in a fume hood wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. The ¹H NMR spectrum is defined by two downfield doublets, while the ¹³C NMR shows five distinct signals for the inequivalent carbons. The IR spectrum is dominated by strong nitro group absorptions, and the mass spectrum provides definitive confirmation of the molecular weight and halogen composition through its unique isotopic cluster. This guide provides a robust predictive framework for the analysis of this important synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-6-chloro-3-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 5. 2-Chloro-3-nitropyridine(5470-18-8) 13C NMR spectrum [chemicalbook.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Bromo-2-chloro-3-nitropyridine
Introduction: The Analytical Imperative for Complex Heterocycles
In the landscape of modern drug discovery and materials science, substituted pyridine derivatives are foundational building blocks. Their utility stems from the pyridine ring's unique electronic properties and its capacity for diverse functionalization. 6-Bromo-2-chloro-3-nitropyridine is a prime example of such a scaffold, incorporating multiple electron-withdrawing groups that render it a versatile intermediate for further chemical modification.[1] The precise structural verification of these complex intermediates is not merely a procedural formality; it is a critical checkpoint that ensures the integrity of subsequent synthetic steps and the validity of downstream research.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for the structural elucidation of organic molecules in solution.[2] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its spectral features, present field-proven experimental protocols, and outline a logical workflow for unambiguous spectral assignment.
Molecular Architecture and Predicted Spectroscopic Fingerprint
The NMR spectrum of a molecule is a direct consequence of its electronic and topological structure. An initial analysis of this compound allows us to predict the salient features of its ¹H and ¹³C NMR spectra, forming a hypothesis that we will then confirm through detailed interpretation.
The pyridine ring is heavily substituted with three distinct electron-withdrawing groups: a nitro group at C3, a chlorine atom at C2, and a bromine atom at C6. Additionally, the inherent electronegativity of the ring nitrogen atom further deshields the ring protons and carbons.[2][3] This electronic environment dictates that all resonant signals will appear significantly downfield in the spectrum.
-
¹H NMR Predictions: The structure contains only two protons, located at the C4 and C5 positions. As they are adjacent (ortho to each other), they will constitute a coupled spin system, appearing as two distinct doublets.[2][4]
-
¹³C NMR Predictions: The molecule possesses five unique carbon atoms within the aromatic ring. Three of these (C2, C3, C6) are quaternary, bonded to substituents other than hydrogen, while two (C4, C5) are protonated. We expect five discrete signals in the proton-decoupled ¹³C spectrum.[5][6]
Caption: Molecular structure of this compound.
A Self-Validating Experimental Protocol for High-Fidelity Data Acquisition
The quality of an NMR spectrum is inextricably linked to the rigor of the sample preparation and the precision of the acquisition parameters. A flawed protocol will yield ambiguous data, undermining the trustworthiness of any subsequent analysis. The following workflow is designed to be a self-validating system, minimizing artifacts and maximizing spectral resolution.
Part 1: Sample Preparation Methodology
The objective is to create a homogeneous, particle-free solution at a concentration suitable for the desired experiments.
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its convenient residual signal at 7.26 ppm for referencing.[7] For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative. The solvent must be deuterated to provide a lock signal for the spectrometer.[8][9]
-
Analyte Quantity:
-
For ¹H NMR , a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is optimal.[8] This provides a strong signal without inducing excessive line broadening from high viscosity.[10]
-
For ¹³C NMR , which is inherently less sensitive, a higher concentration of 50-100 mg is required to obtain a good signal-to-noise ratio in a reasonable timeframe.[8]
-
-
Dissolution and Filtration:
-
Weigh the sample accurately and dissolve it in the chosen deuterated solvent in a clean, dry vial.
-
Crucial Step: Filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a high-quality, clean NMR tube.[9] This removes any particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and broaden spectral lines.[7]
-
-
Final Sample: The final solution volume in a standard 5 mm NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of 4-5 cm. Cap the tube securely and label it clearly.[7][9]
Caption: Experimental workflow from sample preparation to data acquisition.
Part 2: Spectrometer Acquisition Parameters
These parameters are typical for a 400 or 500 MHz spectrometer and should be adjusted as needed based on sample concentration and instrument performance.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition {¹H Decoupled} | Rationale |
| Pulse Program | Standard 30° pulse | Standard 30° pulse with proton decoupling | Standard programs for quantitative excitation. Decoupling simplifies the ¹³C spectrum to singlets.[6] |
| Spectral Width | ~12 ppm | ~220 ppm | Encompasses the expected chemical shift range for aromatic protons and all organic carbons.[11][12] |
| Acquisition Time | 2-3 s | 1-2 s | Balances resolution with experiment time. |
| Relaxation Delay (d1) | 2 s | 2-5 s | Allows for near-complete T1 relaxation, crucial for accurate integration in ¹H and observation of quaternary carbons in ¹³C. |
| Number of Scans | 16-64 | 1024-4096 | Averaging multiple scans improves the signal-to-noise ratio, essential for the less sensitive ¹³C nucleus. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for reproducible results. |
In-Depth Spectral Analysis and Interpretation
With high-quality data acquired, the core task is to assign each signal to a specific nucleus within the molecule and rationalize its properties based on established chemical principles.
¹H NMR Spectrum: A Tale of Two Protons
The aromatic region of the ¹H NMR spectrum is expected to show two signals, corresponding to H4 and H5.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H5 | 8.3 - 8.5 | Doublet (d) | ³J(H5,H4) ≈ 8.5 - 9.0 Hz |
| H4 | 8.0 - 8.2 | Doublet (d) | ³J(H5,H4) ≈ 8.5 - 9.0 Hz |
-
Chemical Shift Causality: The entire pyridine ring is electron-deficient. The H5 proton is positioned between two powerful electron-withdrawing substituents (the C6-Bromo and the C3-Nitro group, relayed through the ring system), leading to its prediction as the most downfield signal. H4 is primarily influenced by the adjacent nitro group and the ring nitrogen, placing it slightly upfield relative to H5. The exact positions are heavily influenced by the combined anisotropic and inductive effects of the substituents.[3][13]
-
Multiplicity & Coupling: H4 and H5 are on adjacent carbons (an ortho relationship). Their nuclear spins interact through the intervening three bonds, splitting each other's signals. This results in a characteristic doublet for each proton, with an identical coupling constant (³J) typically in the range of 8-9 Hz for ortho-protons on a pyridine ring.[2][4] The observation of two doublets with the same J-value is a powerful confirmation of their adjacency.
¹³C NMR Spectrum: Decoding the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will display five singlets, representing the five chemically non-equivalent carbon atoms of the pyridine ring.
| Carbon | Predicted Chemical Shift (δ, ppm) | Type | Rationale for Assignment |
| C2 | 152 - 156 | Quaternary | Bonded to electronegative N and Cl. Strongly deshielded. |
| C6 | 145 - 149 | Quaternary | Bonded to electronegative N and Br. Strongly deshielded. |
| C3 | 142 - 146 | Quaternary | Bonded to the electron-withdrawing NO₂ group. |
| C5 | 138 - 142 | Protonated (CH) | Deshielded by adjacent C6-Br and C4. |
| C4 | 125 - 129 | Protonated (CH) | Most upfield signal, influenced by adjacent C3-NO₂ and C5. |
-
Chemical Shift Causality: Carbons directly bonded to electronegative atoms (N, Cl, Br) or electron-withdrawing groups (NO₂) experience a significant downfield shift (higher ppm value).[11][14] Therefore, C2, C6, and C3 are predicted to be the most downfield signals. The protonated carbons, C4 and C5, will be further upfield. Quaternary carbon signals are often less intense than protonated ones due to longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement.[5][6]
Caption: Predicted NMR assignments for this compound.
Advanced 2D NMR: A Workflow for Unambiguous Assignment
While 1D NMR provides a strong foundation, complex structures benefit from two-dimensional (2D) NMR experiments to eliminate any ambiguity. This workflow provides definitive proof of the proposed assignments.[13]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. A cross-peak between the signals at δ ~8.4 ppm and δ ~8.1 ppm would definitively prove that H5 and H4 are spin-coupled, confirming their ortho relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond correlation). It would show a correlation between the H5 signal and its corresponding carbon (C5), and another between the H4 signal and C4, thus unambiguously assigning the two protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the quaternary carbons. It shows correlations between protons and carbons over two or three bonds.
-
The H5 proton should show correlations to the quaternary carbons C3 and C6 , and to the protonated carbon C4 .
-
The H4 proton should show correlations to the quaternary carbons C2 and C6 , and to the protonated carbon C5 .
-
By assembling the puzzle pieces from these three experiments, a complete and verified assignment of every proton and carbon in the molecule can be achieved with a high degree of confidence.
Caption: Logical workflow for structure elucidation using 1D and 2D NMR.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with information, providing a unique spectroscopic fingerprint that confirms its complex structure. The ¹H spectrum is characterized by two downfield doublets corresponding to the ortho-coupled H4 and H5 protons. The ¹³C spectrum displays five distinct signals, with the three quaternary carbons significantly deshielded by the halogen, nitro, and nitrogen substituents. By employing a rigorous experimental protocol and a logical, multi-layered analytical approach—progressing from 1D spectral prediction to 2D correlational analysis—researchers can achieve an unambiguous and trustworthy structural assignment. This level of analytical certainty is paramount for professionals in chemistry and drug development who rely on such building blocks for the synthesis of novel and impactful molecules.
References
- 1. indiamart.com [indiamart.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. bhu.ac.in [bhu.ac.in]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Introduction: The Strategic Importance of 6-Bromo-2-chloro-3-nitropyridine
An In-Depth Technical Guide to the Reactivity of 6-Bromo-2-chloro-3-nitropyridine
Abstract: this compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of drug discovery and materials science. Its unique arrangement of two distinct halogen atoms and a potent electron-withdrawing nitro group on a pyridine scaffold imparts a rich and highly tunable reactivity profile. This guide provides an in-depth analysis of its core chemical behaviors, focusing on the principles that govern its reactivity in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and nitro group reductions. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers aiming to strategically leverage this versatile intermediate in the synthesis of complex molecular architectures.
Molecular Profile
This compound (MW: 237.44 g/mol ) is a solid, crystalline compound whose synthetic utility is derived from its distinct structural features.[1][2] The pyridine ring, being inherently electron-deficient, is further activated by the presence of a strongly deactivating nitro group at the 3-position. This electronic arrangement makes the ring highly susceptible to nucleophilic attack. The molecule possesses two different halogen atoms at positions activated by the nitro group (C2-chloro, ortho; C6-bromo, para), setting the stage for selective and sequential functionalization.
Significance in Medicinal Chemistry and Materials Science
Halogenated nitropyridines are crucial intermediates for the synthesis of a wide array of biologically active compounds and functional materials.[3][4] The nitro group can be readily reduced to an amine, providing access to 2,3-diaminopyridine derivatives, which are core structures in various pharmaceuticals, including anti-ulcer and anti-AIDS drugs.[4][5] The two halogen atoms serve as versatile handles for introducing molecular complexity through reactions like nucleophilic substitution and metal-catalyzed cross-couplings, making this scaffold invaluable for building libraries of compounds in drug development programs.[6][7]
Core Reactivity Principles: An Electronic Analysis
The reactivity of this compound is fundamentally governed by the powerful electron-withdrawing nature of the 3-nitro group. This group drastically lowers the electron density of the pyridine ring, making it highly electrophilic.
The Influence of Substituents
The hierarchy of electronic influence is clear: the nitro group is the primary activator for nucleophilic attack, while the chloro and bromo groups act as leaving groups. The nitro group activates the ortho (C2, C4) and para (C6) positions through resonance stabilization of the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr).[8][9] This makes both the C2-Cl and C6-Br bonds susceptible to displacement.
Visualizing Electron Density and Reactivity
A conceptual analysis of the Lowest Unoccupied Molecular Orbital (LUMO) reveals the most electrophilic sites on the molecule. The largest LUMO lobes are concentrated on the carbons bearing the leaving groups (C2 and C6), indicating these are the primary sites for nucleophilic attack.
Figure 1: Conceptual LUMO map showing electrophilic sites.
Summary of Predicted Reactivity
| Reaction Type | Reactive Site(s) | Key Determining Factor | Expected Outcome |
| SNAr | C2-Cl, C6-Br | Nucleophile, solvent, temperature | Substitution of Cl or Br. Regioselectivity is kinetically controlled. |
| Cross-Coupling | C6-Br > C2-Cl | Catalyst, C-X bond energy | Selective reaction at the C-Br bond under standard conditions. |
| Nitro Reduction | C3-NO₂ | Reducing agent | Formation of 3-amino-6-bromo-2-chloropyridine. |
Nucleophilic Aromatic Substitution (SNAr): A Study in Regioselectivity
The SNAr reaction is the most characteristic transformation for this molecule. It proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate.[8][10]
The SNAr Mechanism
Figure 2: Generalized SNAr addition-elimination mechanism.
Regioselectivity: The C2-Chloro vs. C6-Bromo Dilemma
Both the C2 and C6 positions are activated towards nucleophilic attack. The regioselectivity of the substitution is a delicate balance of several factors:
-
Electronic Activation: The para position (C6) often experiences slightly stronger resonance stabilization from the nitro group compared to the ortho position (C2).
-
Inductive Effect: The nitro group exerts a powerful inductive pull, which is distance-dependent. This effect makes the closer C2 position more electron-deficient and potentially more susceptible to initial attack.[11]
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. A more electronegative halogen (like chlorine vs. bromine, though fluorine is best) can increase the electrophilicity of the attached carbon, accelerating the attack.[12][13] This often leads to a leaving group trend of F > Cl > Br > I, which is opposite to that seen in SN2 reactions.
-
Steric Hindrance: The C2 position is flanked by the nitro group and the ring nitrogen, potentially presenting more steric hindrance to bulky nucleophiles compared to the C6 position.
For 2,6-dichloro-3-nitropyridine, amination has been shown to preferentially occur at the C2 position, ortho to the nitro group, suggesting that for certain nucleophiles, the inductive effect may dominate.[11] This preference is likely to be similar for this compound, leading to the displacement of the chloride. However, this outcome is not guaranteed and can be highly dependent on the specific nucleophile and reaction conditions.
Experimental Protocol: Substitution with an Amine Nucleophile
Protocol 3.3.1: Synthesis of 6-Bromo-2-(benzylamino)-3-nitropyridine
-
Objective: To demonstrate the selective substitution of the chloro group at the C2 position.
-
Methodology:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile (approx. 0.2 M), add benzylamine (1.1 eq).
-
Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and amine salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Causality: The use of a polar aprotic solvent stabilizes the charged Meisenheimer intermediate, facilitating the reaction. The base is essential to prevent the protonation of the amine nucleophile by the generated HCl, which would render it unreactive. Gentle heating is often sufficient due to the high activation of the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Sequential Functionalization
The presence of two different halogens allows for highly selective, sequential cross-coupling reactions. This strategy is a cornerstone of modern synthetic chemistry for building molecular complexity.
Principle of Halogen Selectivity in Cross-Coupling
In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira, the first step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[14][15] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, leading to a predictable reactivity order: C-I > C-Br > C-OTf > C-Cl .[16]
For this compound, the C6-Br bond is significantly more reactive towards oxidative addition than the C2-Cl bond. This allows for the selective functionalization at the C6 position while leaving the C2-chloro group untouched for subsequent transformations.
Suzuki-Miyaura Coupling at the C6 Position
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide to form a new C-C bond.[14][17][18][19]
Figure 3: Catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 4.2.1: Synthesis of 2-Chloro-3-nitro-6-phenylpyridine
-
Objective: To selectively couple a phenyl group at the C6 position.
-
Methodology:
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[14][20]
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand like SPhos or XPhos.
-
Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.[14]
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry, concentrate, and purify the product via column chromatography.
-
-
Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[18] The water in the solvent system often accelerates this step. A ligand is required to stabilize the palladium catalyst and modulate its reactivity. Degassing is critical as Pd(0) species are readily oxidized.
Sonogashira Coupling at the C6 Position
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[16][21][22]
Protocol 4.3.1: Synthesis of 6-(Phenylethynyl)-2-chloro-3-nitropyridine
-
Objective: To selectively install an alkyne at the C6 position.
-
Methodology:
-
To a solution of this compound (1.0 eq) in a solvent like THF or DMF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst, typically CuI (5-10 mol%).[16][23]
-
Add a terminal alkyne, for example, phenylacetylene (1.2 eq).
-
Add an amine base, such as TEA or DIPEA, which also serves as a solvent or co-solvent.[16]
-
Degas the mixture thoroughly with an inert gas.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Work up the reaction by filtering off the amine salt, diluting with an organic solvent, washing with aqueous NH₄Cl (to remove copper salts) and brine.
-
Dry, concentrate, and purify the product.
-
-
Causality: The palladium catalyst facilitates the oxidative addition to the C-Br bond. The copper(I) co-catalyst reacts with the alkyne in the presence of the amine base to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base is essential for deprotonating the alkyne and neutralizing the HBr byproduct.
Workflow for Sequential Derivatization
The differential reactivity of the C-Br and C-Cl bonds enables a powerful synthetic workflow.
Figure 4: Workflow for sequential cross-coupling and SNAr.
Reduction of the Nitro Group: Unlocking New Synthetic Pathways
The conversion of the nitro group to an amine is a fundamental transformation that dramatically alters the molecule's electronic properties and opens up new avenues for functionalization (e.g., diazotization, acylation, etc.).
Chemoselectivity in Nitro Group Reduction
A key challenge is to reduce the nitro group without affecting the halogen substituents, which are susceptible to hydrodehalogenation, especially under catalytic hydrogenation conditions. The choice of reducing agent is therefore critical.
Comparative Analysis of Reducing Agents
| Reducing Agent | Conditions | Advantages | Disadvantages |
| H₂, Pd/C | H₂ gas, MeOH/EtOAc | Highly efficient, clean byproducts.[24] | High risk of dehalogenation (both Br and Cl). |
| H₂, Raney Ni | H₂ gas, EtOH | Lower propensity for dehalogenation compared to Pd/C.[24] | Still carries some risk of dehalogenation. |
| Fe, NH₄Cl or AcOH | Aqueous EtOH or AcOH | Cost-effective, generally good chemoselectivity for preserving halogens.[24] | Requires stoichiometric metal, acidic workup. |
| SnCl₂·2H₂O | HCl, EtOH | Mild conditions, excellent for preserving sensitive functional groups including halogens.[24] | Stoichiometric tin salts require removal during workup. |
| Zn, NH₄Cl | Aqueous EtOH | Mild, often used for partial reduction to hydroxylamines but can achieve full reduction.[24][25] | Stoichiometric metal, workup can be tedious. |
Experimental Protocol: Chemical Reduction with Tin(II) Chloride
Protocol 5.3.1: Synthesis of 3-Amino-6-bromo-2-chloropyridine
-
Objective: To chemoselectively reduce the nitro group while preserving both halogen atoms.
-
Methodology:
-
Suspend this compound (1.0 eq) in a solvent like ethanol or ethyl acetate.
-
Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid.
-
Add the SnCl₂ solution to the pyridine suspension dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Carefully quench the reaction by pouring it over crushed ice and basifying with a concentrated aqueous solution of NaOH or NaHCO₃ until the pH is > 8. Caution: This is a highly exothermic process.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired aminopyridine.
-
-
Causality: SnCl₂ is a classic reagent for the reduction of aromatic nitro groups.[24] The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group. The acidic medium is necessary for the reaction mechanism. The final basic workup is required to neutralize the acid and precipitate tin hydroxides, allowing for the extraction of the free amine product.
Summary and Outlook
This compound is a textbook example of a strategically designed synthetic intermediate. Its reactivity is dominated by three distinct, yet controllable, transformations:
-
Nucleophilic Aromatic Substitution: Governed by the powerful activation of the nitro group, with regioselectivity at C2 or C6 being tunable by reaction conditions.
-
Palladium-Catalyzed Cross-Coupling: Demonstrates excellent regioselectivity, with the C-Br bond reacting preferentially over the C-Cl bond, enabling powerful sequential functionalization strategies.
-
Nitro Group Reduction: Can be performed chemoselectively to unmask a versatile amino group, paving the way for further derivatization.
The ability to selectively address each of the three reactive sites on the molecule provides chemists with a powerful toolkit for the efficient and controlled synthesis of complex, highly substituted pyridine derivatives. Future research will likely continue to exploit this controlled reactivity in the development of novel pharmaceuticals, agrochemicals, and advanced organic materials.
References
- 1. 2-BROMO-6-CHLORO-3-NITROPYRIDINE CAS#: 91678-23-8 [m.chemicalbook.com]
- 2. 2-Bromo-6-chloro-3-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. innospk.com [innospk.com]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. baranlab.org [baranlab.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 24. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 25. researchgate.net [researchgate.net]
solubility parameters for 6-Bromo-2-chloro-3-nitropyridine
An In-Depth Technical Guide to the Solubility Parameters of 6-Bromo-2-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Solubility Parameters in Pharmaceutical Development
The journey of a drug candidate from discovery to a viable pharmaceutical product is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, solubility stands as a paramount hurdle. Poor aqueous solubility can lead to low bioavailability, while mismatched solubility in organic solvents can complicate synthesis, purification, and formulation. Solubility parameters offer a quantitative approach to predict and understand these interactions, moving beyond simple "like dissolves like" heuristics.
For a molecule such as this compound, understanding its solubility parameters is crucial for:
-
Solvent Selection: Identifying suitable solvents for synthesis, purification, and formulation.
-
Polymer Compatibility: Predicting miscibility with polymeric excipients in solid dispersions to enhance solubility and stability.[2]
-
Crystallization Process Design: Optimizing solvent systems for controlled crystallization and polymorphism.
-
Predicting Biological Interactions: Offering insights into a molecule's potential interactions with biological membranes and proteins.
This guide will delve into the two most common frameworks for understanding solubility parameters: the one-dimensional Hildebrand parameter and the more descriptive three-dimensional Hansen parameters.
Theoretical Framework: From Hildebrand to Hansen
The Hildebrand Solubility Parameter (δ)
The concept of a solubility parameter was first introduced by Joel H. Hildebrand.[3] The Hildebrand solubility parameter (δ) is defined as the square root of the cohesive energy density (CED), which is the energy required to separate molecules in a unit volume from each other to an infinite distance (i.e., the energy of vaporization).[3][4]
δ = (CED)¹ᐟ² = ((ΔHᵥ - RT) / Vₘ)¹ᐟ²
Where:
-
ΔHᵥ is the heat of vaporization
-
R is the ideal gas constant
-
T is the temperature
-
Vₘ is the molar volume
Materials with similar Hildebrand solubility parameters are likely to be miscible.[4] While simple and effective for nonpolar and slightly polar systems, the Hildebrand parameter has limitations as it does not account for the specific types of intermolecular forces, such as polarity and hydrogen bonding.[4]
Hansen Solubility Parameters (HSP)
To address the limitations of the Hildebrand parameter, Charles Hansen proposed that the total cohesive energy could be divided into three components, representing the different types of intermolecular interactions:
-
δD (Dispersion): Arising from London dispersion forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Accounting for hydrogen bond formation.
These three parameters, known as Hansen Solubility Parameters (HSP), are related to the total Hildebrand parameter by the following equation:
δₜ² = δD² + δP² + δH²
The HSP provides a more nuanced understanding of solubility, allowing for the prediction of miscibility in a three-dimensional space.[5] Two substances are likely to be soluble in each other if their Hansen parameters are close, which can be quantified by the "distance" (Ra) between them in Hansen space:
Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹ᐟ²
A smaller Ra value indicates a higher likelihood of miscibility.
Predictive Approaches for this compound
In the absence of experimental data for this compound, its solubility parameters can be estimated using group contribution methods. These methods calculate the properties of a molecule by summing the contributions of its individual functional groups. While several such methods exist, they all rely on the principle that the contribution of each group is relatively independent of the rest of the molecule.
For this compound, the relevant functional groups for estimation would be the pyridine ring, the bromo-, chloro-, and nitro- substituents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClN₂O₂ | |
| Molecular Weight | 237.44 g/mol | |
| Form | Solid |
Note: Due to the lack of publicly available experimental data on the heat of vaporization and molar volume for this specific compound, a precise calculation using group contribution methods cannot be performed here. However, this section outlines the established methodology that would be followed.
Experimental Determination of Hansen Solubility Parameters
The most reliable method for determining the HSP of a new compound is through experimental solubility studies. The following protocol outlines a robust procedure for determining the HSP of this compound.
Principle
The principle of this method is to test the solubility of the compound in a range of solvents with known HSPs. The solvents in which the compound is soluble will have HSPs that are "close" to the HSP of the compound. By identifying the "sphere" of good solvents in the three-dimensional Hansen space, the center of that sphere can be determined, which corresponds to the HSP of the solute.
Materials and Equipment
-
This compound (solute)
-
A selection of at least 20-30 solvents with known and varied HSPs (see Table 2 for examples)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Constant temperature bath or incubator
-
Small volume glass vials with screw caps
Table 2: Example Solvents for HSP Determination
| Solvent | δD (MPa¹ᐟ²) | δP (MPa¹ᐟ²) | δH (MPa¹ᐟ²) |
| n-Heptane | 15.3 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
| Dimethyl Sulfoxide | 18.4 | 16.4 | 10.2 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
Note: A comprehensive list of solvents and their HSPs can be found in the literature and specialized software.[6]
Experimental Workflow
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. mdpi.com [mdpi.com]
- 3. Solubility Parameters-- [cool.culturalheritage.org]
- 4. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
safety, handling, and storage of 6-Bromo-2-chloro-3-nitropyridine
An In-depth Technical Guide to the Safe Handling and Storage of 6-Bromo-2-chloro-3-nitropyridine
Introduction: Navigating the Complexities of a Potent Reagent
This compound (CAS No. 1430341-84-6) is a halogenated nitroaromatic pyridine derivative increasingly utilized as a key building block in pharmaceutical synthesis and drug discovery.[1] Its unique substitution pattern offers versatile reactivity for forging complex molecular architectures. However, the very features that make it synthetically valuable—the presence of nitro and halo groups—also impart significant toxicological and reactivity hazards that demand rigorous and informed safety protocols.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to manage the risks associated with this compound. As a Senior Application Scientist, the causality behind each procedural step is emphasized, moving beyond mere instruction to instill a deep-seated culture of safety and experimental integrity. It is important to note that while this guide focuses on the specific 6-bromo isomer, safety data for this exact compound is limited. Therefore, the recommendations herein are conservatively informed by data from structurally similar and commercially available isomers, such as 5-Bromo-2-chloro-3-nitropyridine, to ensure the highest level of safety.
Section 1: Compound Identification and Physicochemical Properties
A foundational understanding of a chemical's physical properties is the first step in a comprehensive risk assessment. These characteristics influence its behavior in the laboratory environment, from potential dust formation to appropriate fire-extinguishing media.
| Property | Value | Source(s) |
| CAS Number | 1430341-84-6 | [2] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [3][4] |
| Molecular Weight | 237.44 g/mol | [3][4] |
| Appearance | Yellow to off-white solid/powder | [5] |
| Melting Point | 64 - 70 °C (147.2 - 158 °F) (data for isomer) | [4][5] |
| Solubility | Soluble in Methanol; information on water solubility is limited. | [6] |
| Decomposition | Hazardous decomposition products upon heating include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr, HCl).[5] |
Section 2: Hazard Identification and GHS Classification
This compound and its isomers are classified as hazardous substances. The Globally Harmonized System (GHS) provides a universal framework for understanding these risks. The primary hazards are acute toxicity, skin irritation, and serious eye damage.
| GHS Pictogram | Signal Word | Hazard Statements (H-Codes) & Classifications |
|
| Danger | H301 / H302: Toxic or Harmful if swallowed. (Acute Toxicity, Oral, Cat. 3/4)[3][4][7]H315: Causes skin irritation. (Skin Irritation, Cat. 2)[4][8][9]H318 / H319: Causes serious eye damage or irritation. (Serious Eye Damage, Cat. 1 / Eye Irritation, Cat. 2)[4][7][8][9]H335: May cause respiratory irritation. (Specific Target Organ Toxicity — Single Exposure, Cat. 3)[8][9][10] |
Routes of Exposure & Health Effects:
-
Ingestion: Highly toxic. Swallowing may be harmful or fatal, potentially causing severe irritation and burns to the mouth, throat, and digestive tract.[11]
-
Inhalation: The dust is irritating to the mucous membranes and upper respiratory tract.[8] Inhalation should be avoided by handling the solid only within a certified chemical fume hood.
-
Skin Contact: Causes skin irritation, which may manifest as redness, burning, and swelling.[8][11] Prolonged contact should be avoided.
-
Eye Contact: Poses a risk of serious and potentially permanent eye damage.[4][11] Immediate and thorough rinsing is critical upon exposure.
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory. The principle of "As Low As Reasonably Achievable" (ALARA) must be applied to all potential exposures.
1. Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[12]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and tested regularly.[8][9]
2. Personal Protective Equipment (PPE): The selection of PPE must be based on the specific task being performed. Under-protection is a direct risk, while over-protection can lead to clumsiness and accidents.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Tightly fitting safety goggles with side shields.[5][13] | Double-layered, chemical-resistant nitrile gloves.[12][14] | Fully-buttoned lab coat with tight-fitting cuffs.[12] | Not required if performed in a fume hood. |
| Solution Preparation | Safety goggles and a face shield to protect against splashes.[12][15] | Double-layered, chemical-resistant nitrile gloves.[12][14] | Chemical-resistant apron over a lab coat. | Not required if performed in a fume hood. |
| Large-Scale Spill Cleanup | Safety goggles and a full-face shield.[12][16] | Heavy-duty nitrile or butyl rubber gloves. | Impermeable, disposable gown or chemical-resistant suit.[12][16] | A NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., ABEK-P2) is required.[14] |
Section 4: Safe Handling & Operational Protocols
A systematic workflow minimizes the risk of error and exposure. The following protocol outlines the critical stages of handling this compound from receipt to disposal.
Caption: Standard workflow for handling this compound.
Section 5: Emergency Procedures
Immediate and correct action during an emergency can significantly mitigate harm. All personnel must be trained on these procedures.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of tepid water for at least 15 minutes, holding eyelids open.[5][17] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][13] Remove all contaminated clothing and shoes.[5] Seek medical advice if irritation persists.[8]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][8] If the person is not breathing, give artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[18] Rinse mouth thoroughly with water.[5] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5][8]
Spill Response Protocol: The response to a spill depends critically on its scale.
Caption: Decision-making workflow for chemical spill response.
Section 6: Storage and Disposal
Proper storage is essential for maintaining the chemical's integrity and preventing accidents. Improper disposal can cause significant environmental harm and regulatory violations.
Storage Conditions:
-
Location: Store in a cool, dry, and well-ventilated area.[5][8]
-
Container: Keep the container tightly closed and store locked up.[5][8] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.[6]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][19] Keep away from heat, sparks, and open flames.[5][20]
Waste Disposal:
-
Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be treated as hazardous waste.
-
Procedure: All waste must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.[12]
-
Regulations: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[5][8] Do not dispose of down the drain.
References
- 1. indiamart.com [indiamart.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 2-Bromo-6-chloro-3-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-ブロモ-2-クロロ-3-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Bromo-5-chloro-3-nitropyridine CAS#: 75806-86-9 [m.chemicalbook.com]
- 7. 2-Bromo-5-chloro-3-nitropyridine AldrichCPR 75806-86-9 [sigmaaldrich.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pppmag.com [pppmag.com]
- 15. creativesafetysupply.com [creativesafetysupply.com]
- 16. sams-solutions.com [sams-solutions.com]
- 17. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. chemicalbook.com [chemicalbook.com]
The Synthetic Versatility of 6-Bromo-2-chloro-3-nitropyridine: A Technical Guide to Strategic Functionalization
Introduction: A Privileged Scaffold in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the pyridine ring remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in a multitude of chemical transformations make it a privileged scaffold. Among the vast array of functionalized pyridines, 6-bromo-2-chloro-3-nitropyridine stands out as a particularly versatile and strategically valuable building block. The orthogonal reactivity of its two distinct halogen atoms, further modulated by the strongly electron-withdrawing nitro group, offers a programmable platform for the sequential and regioselective introduction of diverse functionalities.
This in-depth technical guide provides a comprehensive exploration of the core reactions of this compound. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights into reaction mechanisms, regioselectivity, and practical execution. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of this powerful intermediate.
Synthesis of the Core Scaffold: this compound
The reliable and scalable synthesis of the starting material is a critical first step in any synthetic campaign. The most common and efficient laboratory-scale preparation of this compound involves a Sandmeyer-type reaction starting from the readily available 2-amino-6-chloro-3-nitropyridine.
Causality of the Synthetic Route
The choice of a Sandmeyer reaction is predicated on the desire for a clean and high-yielding conversion of an amino group to a bromide. The diazotization of the starting amine with a nitrite source in the presence of a copper(II) bromide catalyst provides a reliable method for this transformation. The nitro group at the 3-position is crucial as it activates the pyridine ring, though it does not directly participate in this initial synthetic step.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: Synthesis of this compound via a Sandmeyer reaction.
Procedure:
-
To a stirred solution of 2-amino-6-chloro-3-nitropyridine (1.00 g, 5.76 mmol) in acetonitrile (25 mL) at 65 °C, add copper(II) bromide (1.56 g, 6.91 mmol).
-
Under a nitrogen atmosphere, add tert-butyl nitrite (990 mg, 9.60 mmol) portion-wise to the reaction mixture.
-
Continue stirring at 65 °C for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between ethyl acetate and a 2M aqueous hydrochloric acid solution.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluent: heptane-dichloromethane gradient) to yield the product as a yellow solid.[1]
Expected Outcome: This protocol typically affords the desired this compound in approximately 81% yield.[1]
Nucleophilic Aromatic Substitution (SNAr): Unlocking the C2 Position
The pyridine ring of this compound is rendered highly electrophilic by the presence of the nitro group and the ring nitrogen. This makes it exceptionally susceptible to nucleophilic aromatic substitution (SNAr).
Mechanistic Insights and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nitro group, positioned ortho to the C2-chloro and para to the C6-bromo, activates both positions for nucleophilic attack.
However, a nuanced interplay of inductive and resonance effects governs the regioselectivity. The inductive effect of the nitro group is most strongly felt at the adjacent C2 and C4 positions. This renders the C2 position more electron-deficient and thus, the kinetically favored site for nucleophilic attack.[2] Consequently, reactions with a wide range of nucleophiles, particularly amines, preferentially occur at the C2 position, displacing the chloride.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution on this compound.
Experimental Protocol: Selective Amination at C2
The following protocol describes a typical amination reaction, a cornerstone of medicinal chemistry for introducing structural diversity.
Reaction Scheme:
Caption: Selective amination at the C2 position of this compound.
Procedure:
-
Dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Add the desired amine (1.1-1.5 equiv) and a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (2.0-3.0 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Representative Amination Reactions
| Amine Nucleophile | Product | Typical Yield (%) |
| Morpholine | 4-(6-Bromo-3-nitro-pyridin-2-yl)-morpholine | >90 |
| Piperidine | 1-(6-Bromo-3-nitro-pyridin-2-yl)-piperidine | >90 |
| Aniline | N-Phenyl-6-bromo-3-nitro-pyridin-2-amine | 80-90 |
Note: Yields are estimates based on reactions with analogous substrates and may vary depending on the specific amine and reaction conditions.
Palladium-Catalyzed Cross-Coupling: Functionalizing the C6 Position
The C6-bromo bond offers a handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for halogens in these reactions is I > Br > Cl, which allows for selective coupling at the C6-bromo position while leaving the C2-chloro untouched.[3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures or introducing alkyl and vinyl groups. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with a boronic acid or ester (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The higher reactivity of the C-Br bond compared to the C-Cl bond dictates the regioselectivity of the oxidative addition step.
Caption: Selective Suzuki-Miyaura coupling at the C6 position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 80-90 |
| Methylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 70-80 |
Note: Conditions and yields are illustrative, based on general protocols for aryl bromides, and require optimization for this specific substrate.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates for further transformations. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
Mechanistic Considerations: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide. The copper(I) acetylide is generated in a separate cycle by the reaction of the terminal alkyne with the copper(I) salt in the presence of a base. Reductive elimination then furnishes the alkynylated pyridine. The selectivity for the C6-bromo position is again governed by the relative rates of oxidative addition.
Caption: Selective Sonogashira coupling at the C6 position.
Experimental Protocol: Selective Sonogashira Coupling
-
To a degassed solution of this compound (1.0 equiv) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 1-10 mol%).
-
Add an amine base, which often serves as a co-solvent (e.g., triethylamine or diisopropylethylamine, 2-5 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (up to 60 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the residue by column chromatography.[4]
Data Presentation: Representative Sonogashira Couplings
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 90-95 |
| 1-Hexyne | PdCl₂(PPh₃)₂/CuI | DIPEA | DMF | 50 | 85-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | >95 |
Note: Conditions and yields are based on protocols for similar bromopyridine substrates and may require optimization.[4]
Sequential Functionalization: A Strategy for Complex Molecule Synthesis
The true synthetic power of this compound lies in the ability to perform sequential reactions, leveraging the differential reactivity of the C2-Cl and C6-Br positions. A common and highly effective strategy is to first perform a nucleophilic aromatic substitution at the C2 position, followed by a palladium-catalyzed cross-coupling at the C6 position.
Logical Workflow for Sequential Functionalization:
Caption: A strategic workflow for the sequential functionalization of this compound.
This approach allows for the controlled and predictable synthesis of highly decorated pyridine scaffolds, which are of significant interest in pharmaceutical and materials science research. The initial SNAr reaction is typically robust and high-yielding, providing a stable intermediate that is primed for the subsequent cross-coupling reaction.
Conclusion: A Versatile Tool for the Modern Chemist
This compound is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in organic synthesis. The predictable and selective reactivity at its C2 and C6 positions provides a reliable platform for the construction of complex molecular architectures. By understanding the underlying mechanistic principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can harness the full potential of this versatile building block. The protocols and insights provided in this guide serve as a foundation for innovation, empowering scientists to design and execute efficient synthetic routes towards novel molecules with tailored properties and functions.
References
Methodological & Application
Application Notes & Protocols: Chemoselective Suzuki-Miyaura Coupling of 6-Bromo-2-chloro-3-nitropyridine
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the strategic use of 6-bromo-2-chloro-3-nitropyridine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the principles of chemoselectivity, offering field-proven insights into reaction optimization, troubleshooting, and mechanism. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile, electron-deficient building block for the synthesis of complex substituted nitropyridines, which are key intermediates in medicinal chemistry and materials science.
Introduction: The Strategic Value of this compound
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming C(sp²)–C(sp²) bonds.[1][2] The coupling of organoboron reagents with organic halides has become indispensable in the synthesis of biaryls and substituted heterocycles prevalent in pharmaceuticals and functional materials.[3][4]
This compound is a particularly valuable substrate. As a dihalogenated pyridine, it offers the potential for sequential, site-selective functionalization. The presence of a potent electron-withdrawing nitro group significantly modulates the electronic character of the pyridine ring, influencing the reactivity of the two distinct carbon-halogen bonds. The primary challenge and opportunity lies in achieving high chemoselectivity. The inherent reactivity difference between a C-Br and a C-Cl bond allows for selective coupling at the more labile C-6 bromine position under carefully controlled conditions.[5][6] This guide elucidates the principles and practices for exploiting this reactivity difference to achieve targeted C-6 arylation.
Mechanistic Rationale: Achieving Chemoselectivity
The success of a selective Suzuki-Miyaura coupling hinges on the preferential activation of one carbon-halogen bond over another. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[8]
The critical step for selectivity is the oxidative addition , where the active Pd(0) catalyst inserts into the carbon-halogen bond. The bond strength and reactivity follow the general trend: C–I > C–OTf > C–Br >> C–Cl.[4][5] Therefore, the C(6)-Br bond in this compound is significantly more susceptible to oxidative addition than the more robust C(2)-Cl bond. By carefully selecting a catalyst system and maintaining mild reaction conditions, it is possible to exclusively cleave the C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[6][9]
Optimizing Reaction Parameters: A Scientist's Guide
The choice of reagents and conditions is paramount for achieving high yield and selectivity. Electron-deficient N-heterocyclic halides can be particularly susceptible to side reactions like dehalogenation, making careful optimization essential.[5]
Palladium Catalyst and Ligand Selection
The catalyst system dictates the reaction's efficiency. While simple catalysts like Pd(PPh₃)₄ can be effective, dihalogenated and electron-deficient substrates often benefit from more sophisticated systems.
-
Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources that require an external ligand. Pre-formed complexes like Pd(dppf)Cl₂ are often more robust and air-stable.[10] For particularly challenging couplings, modern Buchwald-type precatalysts (e.g., XPhos Pd G3) are highly effective.[11]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient substrates like our target molecule, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[11] These ligands accelerate the rate-limiting oxidative addition and the subsequent reductive elimination, often improving yields and preventing catalyst decomposition.[12]
The Role of the Base
The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[13][14]
-
Common Choices: Mild inorganic bases like K₂CO₃ and Na₂CO₃ are often used.[15]
-
For Challenging Substrates: Stronger bases such as K₃PO₄ or Cs₂CO₃ are frequently more effective, especially for less reactive or sterically hindered partners.[11][16]
-
Anhydrous vs. Aqueous: While many Suzuki protocols use aqueous base solutions, water can be a proton source for protodeboronation, a major side reaction that consumes the boronic acid.[17] For sensitive substrates, using a finely powdered, anhydrous base in an aprotic solvent can mitigate this issue.
Solvent Systems
The solvent must solubilize all components of the reaction.[17]
-
Aprotic Solvents: Mixtures of 1,4-dioxane, tetrahydrofuran (THF), or toluene with water are standard.[3][7]
-
Degassing: It is absolutely critical to use degassed solvents. Oxygen can oxidize both the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and low yields.[16][17] Rigorous degassing via methods like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) is mandatory for reproducible results.
Experimental Protocols
Recommended Protocol for Selective C-6 Arylation
This protocol is a general starting point optimized for the selective coupling at the C-6 position.
Figure 2: Standard experimental workflow for the Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).[11]
-
Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. An inert atmosphere is critical to prevent oxidation of the catalyst.[17]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 10:1 v/v) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[11]
-
Reaction Execution: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[11]
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]
-
Workup: Once the starting material is consumed (or no further conversion is observed), cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 2-chloro-3-nitro-6-arylpyridine product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions that can serve as a starting point for the C-6 selective arylation of this compound.
| Parameter | Recommended Condition | Rationale / Notes |
| Electrophile | This compound | 1.0 equivalent (limiting reagent) |
| Nucleophile | Arylboronic Acid or Pinacol Ester | 1.2–1.5 equivalents |
| Pd Precatalyst | Pd(dppf)Cl₂ or XPhos Pd G3 | 1–5 mol%. Buchwald precatalysts are excellent for challenging substrates.[11] |
| Base | K₃PO₄ or Cs₂CO₃ (anhydrous powder) | 2.0–3.0 equivalents. Stronger bases are often required for electron-deficient systems.[16] |
| Solvent | 1,4-Dioxane / H₂O (10:1) or Toluene | Must be rigorously degassed to prevent catalyst deactivation.[17] |
| Temperature | 80–110 °C | Higher temperatures may be needed for less reactive boronic acids or C-Cl activation.[11] |
| Atmosphere | Argon or Nitrogen | Essential to prevent oxidation of Pd(0) and phosphine ligands.[16] |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and resolving common issues.
Figure 3: A decision guide for troubleshooting common Suzuki coupling issues.
-
Issue: Low Yield. This is the most common problem and can often be traced to reagent or setup integrity. Ensure your palladium catalyst and phosphine ligands are fresh and have been stored properly under an inert atmosphere, as they can degrade or oxidize over time.[17] Verify that solvents were rigorously degassed and that the reaction was maintained under a positive pressure of inert gas.
-
Issue: Dehalogenation. The replacement of the bromine with a hydrogen atom is a known side reaction for electron-deficient heteroaryl halides.[5] This occurs via the formation of a palladium-hydride (Pd-H) species. To mitigate this, consider using a weaker base (K₂CO₃) or switching to a completely aprotic solvent system (e.g., toluene).[5]
-
Issue: Loss of Chemoselectivity. If you observe coupling at the C-2 position, the reaction conditions are likely too harsh, overcoming the activation barrier for C-Cl bond cleavage. Try reducing the reaction temperature, using a lower catalyst loading, or choosing a less active catalytic system.
-
Issue: Protodeboronation. If you notice significant decomposition of your boronic acid starting material, it is likely reacting with trace water or other protic sources.[17] Using a boronic acid pinacol ester, which is more stable, or ensuring strictly anhydrous conditions can solve this problem.[14][16]
Safety Considerations
-
Reagents: this compound is a halogenated nitroaromatic compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Catalysts & Ligands: Palladium catalysts are precious metal compounds. Many phosphine ligands are air-sensitive and potentially toxic. Handle them under an inert atmosphere where possible.
-
Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution on 6-Bromo-2-chloro-3-nitropyridine
Abstract
6-Bromo-2-chloro-3-nitropyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science, offering two distinct halogen sites for functionalization. Its reactivity is governed by the principles of nucleophilic aromatic substitution (SNAr), profoundly influenced by the electron-deficient nature of the pyridine ring and the strong activating effect of the C3-nitro group. This technical guide provides an in-depth analysis of the mechanistic factors that control regioselectivity in nucleophilic substitution reactions on this substrate. We present three detailed, field-proven protocols for the selective substitution at the C2-position, the C6-position, and for exhaustive disubstitution, enabling researchers to strategically access a diverse range of 2,3,6-trisubstituted pyridine derivatives. Each protocol is accompanied by a causal explanation of the experimental design, troubleshooting advice, and visual aids to ensure procedural clarity and reproducibility.
Mechanistic Principles: A Tale of Two Halogens
The synthetic utility of this compound hinges on the ability to selectively replace either the chloro or the bromo substituent. This selectivity is not arbitrary; it is a finely-tuned interplay of electronic, steric, and leaving group effects.
The reaction proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.[1][2] The first, and typically rate-determining, step is the attack of a nucleophile on the electron-poor pyridine ring to form a resonance-stabilized anionic intermediate called a Meisenheimer complex.[2] The aromaticity of the ring is temporarily broken in this step. In the second, faster step, the leaving group (a halide ion) is expelled, restoring the ring's aromaticity.[1]
The C3-nitro group is the key activator, withdrawing electron density from the ring through both inductive and resonance effects. This activation is most pronounced at the ortho (C2, C4) and para (C6) positions, as the negative charge of the Meisenheimer complex can be delocalized onto the nitro group.[3][4] In this compound, both the C2 and C6 positions are activated.
Several factors dictate which position is more reactive:
-
Electronic Activation: The C2-position is ortho to the nitro group, while the C6-position is para. The inductive effect of the nitro group is distance-dependent and therefore stronger at the adjacent C2-position, making it more electrophilic.[4] Furthermore, the C2-position is also adjacent to the ring nitrogen, which further withdraws electron density, enhancing its susceptibility to nucleophilic attack.[5]
-
Leaving Group Aptitude: In SNAr reactions, the bond to the leaving group is not broken in the rate-determining step. Instead, the reaction rate is influenced by the ability of the halogen to polarize the carbon-halogen bond and stabilize the transition state leading to the Meisenheimer complex. The greater electronegativity of chlorine compared to bromine makes the C2-carbon more electrophilic, generally favoring attack at this site. The typical leaving group reactivity order in SNAr is F > Cl > Br > I.[6][7]
-
Steric Hindrance: The C2-position is sterically more encumbered, being flanked by the ring nitrogen and the C3-nitro group. The C6-position is comparatively more accessible. This factor becomes increasingly important with bulky nucleophiles, which may preferentially attack the C6-position.[4]
General Laboratory Procedures & Safety
Safety First: this compound is classified as acutely toxic if swallowed (Acute Toxicity 3, Oral). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a certified chemical fume hood. Consult the Safety Data Sheet (SDS) for the starting material and all reagents before beginning any work.
General Procedures: Unless otherwise noted, reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents should be used, typically obtained from a solvent purification system or from sealed commercial bottles. Reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system.
Experimental Protocols
Protocol 1: Kinetically Controlled Amination at the C2-Position
This protocol leverages the enhanced electrophilicity of the C2-position to achieve selective substitution with a secondary amine, a common transformation in drug discovery.[8]
Reaction Scheme: (Illustrative scheme: this compound reacts with morpholine in the presence of DIPEA in ethanol to yield 4-(6-bromo-3-nitropyridin-2-yl)morpholine)
Materials:
-
This compound (1.0 eq.)
-
Morpholine (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Ethanol (EtOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.00 g, 4.12 mmol).
-
Add anhydrous ethanol (20 mL) to dissolve the starting material.
-
Add morpholine (0.43 mL, 4.94 mmol, 1.2 eq.) to the solution via syringe.
-
Add DIPEA (1.08 mL, 6.18 mmol, 1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed (typically 2-4 hours).
-
Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate (50 mL) and water (30 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-(6-bromo-3-nitropyridin-2-yl)morpholine.
Rationale: The use of a slight excess of the amine nucleophile at a moderate temperature ensures a reaction rate that favors the kinetically preferred product at C2. Ethanol is a suitable polar protic solvent, and DIPEA acts as a non-nucleophilic organic base to neutralize the HCl generated during the reaction, preventing protonation of the nucleophile.
Protocol 2: Selective Substitution at the C6-Position with a Thiol Nucleophile
This protocol aims to exploit the increased steric accessibility of the C6-position by using a "soft" and relatively bulky thiol nucleophile. The thiolate is generated in situ using a strong base.
Reaction Scheme: (Illustrative scheme: this compound reacts with sodium thiophenoxide, generated from thiophenol and NaH, in THF to yield 2-chloro-3-nitro-6-(phenylthio)pyridine)
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq.)
-
Thiophenol (1.05 eq.)
-
This compound (1.0 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion, e.g., 173 mg, 4.33 mmol, 1.1 eq.).
-
Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous THF (15 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (0.41 mL, 3.94 mmol, 1.05 eq.) in anhydrous THF (5 mL) to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas will evolve.
-
In a separate flask, dissolve this compound (e.g., 0.91 g, 3.75 mmol) in anhydrous THF (10 mL).
-
Add the solution of the pyridine substrate dropwise to the cold sodium thiophenoxide solution over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL) at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to isolate the desired 2-chloro-3-nitro-6-(phenylthio)pyridine.
Rationale: Generating the more reactive thiolate anion in situ with a strong base like NaH is crucial. THF is an excellent polar aprotic solvent for this type of reaction. By running the reaction at room temperature over a longer period, we may allow for equilibration or provide sufficient activation energy for the nucleophile to overcome the slightly higher electronic barrier at the sterically accessible C6-position.
Protocol 3: Exhaustive Disubstitution with an Alkoxide Nucleophile
To replace both halogens, a more powerful nucleophile is used in stoichiometric excess under more forcing conditions. Sodium methoxide is a small, highly reactive nucleophile ideal for this purpose.
Reaction Scheme: (Illustrative scheme: this compound reacts with excess sodium methoxide in methanol to yield 2,6-dimethoxy-3-nitropyridine)
Materials:
-
This compound (1.0 eq.)
-
Sodium methoxide (2.5 eq.), either as a solution in methanol or solid
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.00 g, 4.12 mmol).
-
Add anhydrous methanol (25 mL).
-
Add a 25 wt% solution of sodium methoxide in methanol (2.25 mL, 10.3 mmol, 2.5 eq.). Alternatively, add solid sodium methoxide (557 mg, 10.3 mmol) in portions.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir. Monitor the reaction by TLC until both the starting material and the monosubstituted intermediates are consumed (typically 6-12 hours).
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between diethyl ether (50 mL) and water (30 mL).
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure 2,6-dimethoxy-3-nitropyridine.
Rationale: Using a significant excess (2.5 eq.) of a strong, unhindered nucleophile (methoxide) ensures that after the initial substitution, there is ample nucleophile available to drive the second, more difficult substitution. Heating to reflux provides the necessary thermal energy to overcome the activation barrier for replacing the second halogen on a now less-activated ring.
Data Summary and Expected Outcomes
| Protocol | Target Position(s) | Nucleophile | Key Conditions | Rationale Summary |
| 1 | C2 (Chloro) | Morpholine (Amine) | EtOH, DIPEA, 60 °C | Targets the kinetically favored, most electrophilic site under moderate conditions. |
| 2 | C6 (Bromo) | Thiophenol (Thiol) | THF, NaH, 0 °C to RT | Uses a soft nucleophile at lower temperatures to potentially favor the sterically accessible site. |
| 3 | C2 & C6 | Methoxide (Alkoxide) | MeOH, NaOMe (2.5 eq.), Reflux | Employs excess strong nucleophile and heat to drive the reaction to completion for disubstitution. |
General Experimental Workflow
The following diagram outlines the standard sequence of operations for performing and analyzing the described nucleophilic substitution reactions.
Troubleshooting & Optimization
-
Low or No Reactivity:
-
Poor Regioselectivity:
-
To favor C2, use lower temperatures and ensure the nucleophile is not excessively bulky.
-
To favor C6, try a more sterically hindered nucleophile or a "softer" nucleophile (e.g., thiolate vs. alkoxide).
-
Screening different solvents can sometimes alter the selectivity profile.
-
-
Formation of Disubstituted Product when Monosubstitution is Desired:
-
Reduce the amount of nucleophile to 0.95-1.0 equivalents.
-
Lower the reaction temperature and shorten the reaction time, stopping the reaction as soon as the starting material is consumed.
-
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. scielo.br [scielo.br]
Application Note: Strategic Functionalization of 6-Bromo-2-chloro-3-nitropyridine for the Synthesis of Novel Pharmaceutical Intermediates
Abstract
This guide provides a detailed exploration of 6-bromo-2-chloro-3-nitropyridine as a versatile and strategic starting material for the synthesis of complex pharmaceutical intermediates. We delve into the core chemical principles governing its reactivity, including regioselective Nucleophilic Aromatic Substitution (SNAr), palladium-catalyzed cross-coupling reactions, and chemoselective nitro group reduction. By leveraging the differential reactivity of the C2-chloro and C6-bromo positions, this scaffold allows for a modular and sequential approach to constructing diverse molecular architectures. This document provides researchers, scientists, and drug development professionals with both the theoretical foundation and field-proven protocols to unlock the synthetic potential of this powerful building block.
The Scientific Rationale: A Scaffold Engineered for Selectivity
The synthetic utility of this compound stems from its unique electronic and steric properties. The pyridine core, being inherently electron-deficient, is predisposed to nucleophilic attack. This reactivity is significantly enhanced by the presence of a strongly electron-withdrawing nitro group at the C3 position.
The Power of Regiocontrol: SNAr Reactivity
The nitro group activates the positions ortho (C2) and para (C6) to it for Nucleophilic Aromatic Substitution (SNAr).[1][2] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3]
A critical aspect for synthetic planning is the differential reactivity of the C2 and C6 positions.
-
Kinetic Control: The C2 position is generally the site of initial nucleophilic attack under milder, kinetically controlled conditions. This preference is attributed to the combined inductive electron-withdrawing effects of the adjacent ring nitrogen and the C3-nitro group, which make the C2 carbon the most electrophilic center.[2]
-
Thermodynamic Control: While the C6 position is also activated, substitution at this site can sometimes lead to the more thermodynamically stable product, though the kinetic pathway at C2 often dominates.
This predictable regioselectivity allows for the precise introduction of a diverse range of nucleophiles, such as amines, alcohols, and thiols, primarily at the C2 position, while leaving the C6-bromo group intact for subsequent transformations.
Caption: Generalized workflow for the SNAr mechanism at the C2 position.
Orthogonal Chemistry: Palladium-Catalyzed Cross-Coupling
The presence of two distinct halogen atoms (Cl and Br) is the cornerstone of this scaffold's utility in orthogonal synthesis. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the order C–I > C–Br > C–OTf >> C–Cl.[4][5] This reactivity differential enables the selective functionalization of the C6-bromo position while the C2-chloro position remains untouched. This allows for powerful C-C and C-N bond-forming reactions.
-
Suzuki-Miyaura Coupling: Forms C(sp²)–C(sp²) bonds with boronic acids or esters, ideal for introducing aryl or heteroaryl moieties.[6][7][8]
-
Sonogashira Coupling: Creates C(sp²)–C(sp) bonds with terminal alkynes, a key transformation for extending molecular scaffolds.[4][5][9]
-
Buchwald-Hartwig Amination: Constructs C(sp²)–N bonds, providing access to a wide range of substituted anilines and related structures.[10][11][12]
Final Diversification: Nitro Group Reduction
The nitro group, after serving its purpose as a powerful activating group, can be readily converted into a primary amine. This transformation opens a final vector for diversification, allowing for:
-
Amide or sulfonamide formation.
-
Reductive amination.
-
Diazotization and subsequent Sandmeyer reactions.
Common and effective methods include reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂) or catalytic hydrogenation.[13][14] The choice of reagent is critical to ensure chemoselectivity, particularly to avoid the undesired reduction of the C-Cl or C-Br bonds.[14]
Caption: Modular synthetic pathways from this compound.
Experimental Protocols and Methodologies
The following protocols are presented as robust starting points. Researchers should perform optimization based on the specific electronic and steric properties of their chosen substrates.
Safety Precaution: this compound is a toxic solid (Acute Tox. 3 Oral).[15] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Kinetically Controlled SNAr with a Secondary Amine at C2
This protocol details the selective substitution at the C2-chloro position, leveraging its higher electrophilicity.
-
Objective: Synthesize 4-(6-bromo-3-nitropyridin-2-yl)morpholine.
-
Rationale: Morpholine is a common secondary amine in medicinal chemistry. Using a mild base and controlled temperature favors the kinetic product.
-
Methodology:
-
To a stirred solution of this compound (1.0 g, 4.21 mmol) in ethanol (20 mL) in a round-bottom flask, add morpholine (0.44 mL, 5.05 mmol, 1.2 equiv.).
-
Add triethylamine (0.70 mL, 5.05 mmol, 1.2 equiv.) to the mixture. The base scavenges the HCl generated during the reaction.
-
Heat the reaction mixture to 60 °C and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature. A yellow precipitate will form.
-
Filter the solid precipitate and wash with cold ethanol (2 x 10 mL) to remove excess reagents and triethylamine hydrochloride salt.
-
Dry the solid under vacuum to yield the desired product, 4-(6-bromo-3-nitropyridin-2-yl)morpholine, as a yellow solid.
-
Self-Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis. The disappearance of the C2-Cl signal and appearance of morpholine signals will confirm the reaction.
-
Protocol 2: Selective Suzuki-Miyaura Coupling at C6
This protocol utilizes the product from Protocol 1 to selectively form a C-C bond at the C6-bromo position.
-
Objective: Synthesize 4-(3-nitro-6-phenylpyridin-2-yl)morpholine.
-
Rationale: The C-Br bond is significantly more reactive than the C-N bond of the morpholine substituent in the standard Suzuki catalytic cycle.[8] A common palladium catalyst and base system is employed.
-
Methodology:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-(6-bromo-3-nitropyridin-2-yl)morpholine (500 mg, 1.73 mmol), phenylboronic acid (253 mg, 2.08 mmol, 1.2 equiv.), and potassium carbonate (717 mg, 5.19 mmol, 3.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (100 mg, 0.0865 mmol, 5 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane (15 mL) and water (3 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours). Monitor by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (30 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to afford the pure product.
-
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Chemoselective Reduction of the Nitro Group
This protocol demonstrates the final diversification step, converting the nitro group to a versatile amine.
-
Objective: Synthesize 6-phenyl-2-(morpholin-4-yl)pyridin-3-amine.
-
Rationale: Using tin(II) chloride is a mild and effective method for reducing aromatic nitro groups in the presence of other functional groups, including halogens and C-N bonds, thus preventing over-reduction or dehalogenation.[14]
-
Methodology:
-
Dissolve 4-(3-nitro-6-phenylpyridin-2-yl)morpholine (300 mg, 1.0 mmol) in ethyl acetate (15 mL).
-
Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (1.13 g, 5.0 mmol, 5.0 equiv.) in concentrated hydrochloric acid (2 mL).
-
Add the SnCl₂ solution dropwise to the stirred solution of the nitro compound at room temperature.
-
Heat the reaction to 70 °C for 2-3 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to 0 °C in an ice bath and carefully basify by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8. Caution: This neutralization is exothermic and will produce CO₂ gas.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude amine can be purified by column chromatography if necessary, though it is often of sufficient purity for subsequent reactions.
-
Data Summary and Comparison
The strategic selection of reaction conditions is paramount for achieving the desired outcomes. The following table summarizes typical conditions for the key transformations discussed.
| Transformation | Target Position | Typical Reagents & Catalyst | Solvent | Base | Key Rationale |
| SNAr | C2-Cl | Amine, Alcohol, or Thiol Nucleophile | EtOH, THF, DMF | Et₃N, K₂CO₃ | Favors kinetic attack on the most electrophilic C2 position. |
| Suzuki Coupling | C6-Br | Arylboronic Acid, Pd(PPh₃)₄, SPhos-Pd-G3 | Dioxane/H₂O, Toluene | K₂CO₃, Cs₂CO₃ | Higher reactivity of C-Br over C-Cl in oxidative addition.[8] |
| Sonogashira Coupling | C6-Br | Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI | THF, DMF | Et₃N, DIPEA | Pd/Cu co-catalysis enables C(sp²)-C(sp) bond formation.[4][5] |
| Buchwald-Hartwig | C6-Br | Primary/Secondary Amine, Pd₂(dba)₃, XPhos | Toluene, Dioxane | NaOtBu, K₃PO₄ | Forms C-N bonds; selective for the more reactive C-Br site.[10][11] |
| Nitro Reduction | C3-NO₂ | SnCl₂, Fe/NH₄Cl, H₂ + Pd/C | EtOAc, EtOH, AcOH | N/A | Conversion to a versatile amine for final diversification.[14] |
Conclusion
This compound is a superlative scaffold for the efficient and controlled synthesis of highly functionalized pyridine derivatives. By understanding and applying the principles of regioselective SNAr, differential reactivity in palladium catalysis, and chemoselective reduction, drug development professionals can rapidly assemble libraries of novel compounds. The modular nature of the synthetic routes described herein provides a robust platform for structure-activity relationship (SAR) studies and the discovery of new pharmaceutical lead candidates.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. 2-Bromo-6-chloro-3-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: The Strategic Role of 6-Bromo-2-chloro-3-nitropyridine in Modern Agrochemical Synthesis
Introduction: The Architectural Significance of a Halogenated Pyridine
6-Bromo-2-chloro-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a cornerstone intermediate in the synthesis of advanced agrochemicals. Its strategic importance lies in the differential reactivity of its substituents: the chloro, bromo, and nitro groups. This trifecta of functionalities allows for sequential, regioselective reactions, making it a versatile scaffold for building complex molecular architectures. The chlorine at the C2 position is highly activated by the adjacent electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr). The bromine at the C6 position is less reactive, enabling its displacement in a subsequent step, often via cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for research scientists in the agrochemical industry.
Chemical Profile and Reactivity Analysis
The utility of this compound stems from the electronically distinct nature of its halogen substituents. The electron-withdrawing effect of the pyridine nitrogen and the nitro group at C3 significantly activates the C2 and C6 positions towards nucleophilic attack. However, the C2 position is considerably more electron-deficient, rendering the C2-chloro group labile and the primary site for initial substitution reactions.
Caption: Reactivity map of this compound.
Core Application: Synthesis of Neonicotinoid and Novel Insecticides
A primary application of this pyridine derivative is in the synthesis of insecticides that target the nicotinic acetylcholine receptor (nAChR) in insects. The general strategy involves a two-step process: initial displacement of the highly reactive 2-chloro group followed by a modification or displacement of the 6-bromo group.
General Synthetic Pathway
The synthesis typically begins with the nucleophilic substitution of the 2-chloro atom by an appropriate amine. This step is highly regioselective due to the electronic activation by the adjacent nitro group. The resulting 6-bromo-3-nitro-2-(substituted-amino)pyridine intermediate can then undergo further transformation, such as a Suzuki or Sonogashira coupling at the C6 position, to introduce further diversity.
Caption: Stepwise functionalization of the pyridine core.
Detailed Experimental Protocol: Synthesis of a 2-Aminopyridine Intermediate
This protocol details the first critical step: the regioselective displacement of the 2-chloro group with a primary amine, a common gateway to a wide range of agrochemical candidates.
Objective: To synthesize N-((6-bromopyridin-2-yl)methyl)-5-methyl-1,3-thiazol-2-amine, a key intermediate.
Materials and Reagents:
-
This compound
-
(5-methyl-1,3-thiazol-2-yl)methanamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (1.0 eq), (5-methyl-1,3-thiazol-2-yl)methanamine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask until a stirrable slurry is formed (approx. 10 mL per gram of starting pyridine).
-
Reaction Execution: Heat the mixture to reflux (approximately 80-82°C) and maintain for 4-6 hours.
-
Causality Note: Potassium carbonate acts as a base to neutralize the HCl generated during the SNAr reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of reactants and promotes the nucleophilic attack.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Causality Note: The water wash removes residual K₂CO₃ and other inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-amino-6-bromopyridine intermediate.
Data Summary: Reaction Conditions and Yields
The versatility of this compound is highlighted by its successful reaction with a variety of nucleophiles under different conditions. The following table summarizes representative examples found in the literature.
| Nucleophile (R-NH₂) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclopropylamine | K₂CO₃ | Acetonitrile | 80 | 5 | 92 |
| 2-Amino-5-chloropyridine | NaH | DMF | 60 | 8 | 85 |
| (Tetrahydrofuran-2-yl)methanamine | Triethylamine | Dioxane | 90 | 12 | 88 |
| Aniline | DIPEA | NMP | 100 | 6 | 78 |
Troubleshooting and Optimization
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider increasing the reaction temperature or adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve the solubility and reactivity of the base.
-
Formation of Side Products: The primary side product is often the disubstituted pyridine where both halogens have reacted. To minimize this, ensure the use of only a slight excess (1.05-1.1 eq) of the nucleophile and maintain the recommended reaction temperature. Lower temperatures favor the selective substitution at the C2 position.
-
Purification Challenges: If the product is difficult to separate from the starting material, a different solvent system for column chromatography should be explored. A gradient elution is often more effective than an isocratic one.
Conclusion
This compound stands out as a privileged scaffold in agrochemical R&D. Its predictable, stepwise reactivity allows for the controlled and efficient synthesis of complex molecules. The protocols and insights provided herein demonstrate the robust nature of its chemistry and offer a solid foundation for researchers aiming to develop next-generation crop protection agents. The continued exploration of novel nucleophiles and cross-coupling partners for this intermediate promises to yield new and potent active ingredients.
Application Notes and Protocols for the Functionalization of 6-Bromo-2-chloro-3-nitropyridine
Introduction
6-Bromo-2-chloro-3-nitropyridine is a highly versatile and valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its trifunctional nature, featuring three distinct reactive sites—a bromine atom, a chlorine atom, and a nitro group—on a pyridine scaffold, allows for a programmed and regioselective introduction of various substituents. This strategic functionalization is pivotal for the construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery. The electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions, while the bromo substituent serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This document provides a comprehensive guide to the key functionalization protocols for this compound, offering detailed experimental procedures and insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
I. Understanding the Reactivity of this compound
The functionalization of this compound is governed by the electronic properties of the pyridine ring and the distinct reactivity of its substituents. The pyridine nitrogen and the nitro group act as strong electron-withdrawing groups, rendering the pyridine ring electron-deficient and susceptible to nucleophilic attack. This electronic landscape dictates the regioselectivity of nucleophilic aromatic substitution reactions.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The positions ortho and para to the electron-withdrawing nitro group and the ring nitrogen are the most activated towards nucleophilic attack. In this compound, the C2 and C6 positions are particularly activated. The relative reactivity of the chloro and bromo substituents is a key consideration for selective functionalization. Generally, the C2-chloro group is more susceptible to nucleophilic displacement than the C6-bromo group in SNAr reactions. This is attributed to the combined electron-withdrawing effects of the adjacent ring nitrogen and the nitro group at C3, which stabilize the Meisenheimer intermediate formed during the attack at C2.
II. Protocols for Nucleophilic Aromatic Substitution (SNAr)
The selective substitution of the chloro and bromo groups via SNAr reactions is a primary strategy for introducing diversity to the this compound core.
A. Selective Substitution of the 2-Chloro Group
The higher reactivity of the C2-chloro group allows for its selective replacement in the presence of the C6-bromo group under controlled conditions. This is a crucial first step in many synthetic sequences.
Protocol 1: Amination at the C2-Position
This protocol describes the selective reaction of this compound with a primary or secondary amine.
-
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, benzylamine) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in acetonitrile, add the amine (1.1 eq.) and potassium carbonate (2.0 eq.).
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-80 °C) as needed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-bromo-3-nitropyridine derivative.
-
Table 1: Representative Conditions for C2-Amination
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | CH₃CN | 80 | 4 | 92 |
| Piperidine | DIPEA | DMF | 25 | 12 | 88 |
| Benzylamine | K₂CO₃ | CH₃CN | 60 | 6 | 95 |
III. Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
The C6-bromo functionality serves as an excellent handle for introducing carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are typically performed after the functionalization of the C2-position.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the aryl bromide with an organoboron reagent.[1][2][3]
Protocol 2: Suzuki-Miyaura Coupling of 2-Substituted-6-bromo-3-nitropyridine
This protocol details the coupling of a 2-amino-6-bromo-3-nitropyridine derivative with a boronic acid or ester.
-
Materials:
-
2-Substituted-6-bromo-3-nitropyridine
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a reaction vessel, combine the 2-substituted-6-bromo-3-nitropyridine (1.0 eq.), the boronic acid/ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: General workflow for Suzuki-Miyaura coupling.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond by reacting the aryl bromide with a terminal alkyne.[4][5][6]
Protocol 3: Sonogashira Coupling of 2-Substituted-6-bromo-3-nitropyridine
This protocol describes the coupling of a 2-amino-6-bromo-3-nitropyridine derivative with a terminal alkyne.
-
Materials:
-
2-Substituted-6-bromo-3-nitropyridine
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF), DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the 2-substituted-6-bromo-3-nitropyridine (1.0 eq.) in the chosen solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (5 mol%).
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Add the base (e.g., Et₃N, 3.0 eq.) followed by the terminal alkyne (1.2 eq.).
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.[7]
-
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, coupling the aryl bromide with a wide range of amines.[8][9][10]
Protocol 4: Buchwald-Hartwig Amination of 2-Substituted-6-bromo-3-nitropyridine
This protocol outlines the palladium-catalyzed amination at the C6-position.
-
Materials:
-
2-Substituted-6-bromo-3-nitropyridine
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (2-6 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.4-2.0 equivalents)
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube or glovebox
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, the phosphine ligand, and the base.
-
Add the 2-substituted-6-bromo-3-nitropyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring to the appropriate temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through Celite®.
-
Concentrate the filtrate and purify the crude product by column chromatography.[11][12]
-
Caption: Sequential functionalization workflow.
IV. Functionalization of the 3-Nitro Group
The nitro group at the C3-position can be reduced to an amino group, which opens up further avenues for derivatization, such as amide bond formation or diazotization reactions.
Protocol 5: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an amine using common reducing agents.
-
Materials:
-
Substituted 3-nitropyridine derivative
-
Reducing agent (e.g., Iron powder, Tin(II) chloride dihydrate (SnCl₂·2H₂O), H₂ with Pd/C)
-
Solvent (e.g., Ethanol, Ethyl acetate, Acetic acid)
-
Acid (e.g., HCl, NH₄Cl) (if required)
-
Base for work-up (e.g., NaHCO₃, NaOH)
-
-
Procedure (using Iron powder):
-
To a suspension of the 3-nitropyridine derivative (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1), add ammonium chloride (5.0 eq.) and iron powder (5.0 eq.).
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate to afford the 3-aminopyridine derivative, which can be purified further if necessary.[13]
-
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Notes |
| Fe / NH₄Cl | EtOH/H₂O, reflux | Mild, tolerates many functional groups. |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Effective, but tin waste can be problematic. |
| H₂, Pd/C | EtOH or MeOH, rt, 1 atm | Clean, but can reduce other functional groups (e.g., dehalogenation). |
| Zn / AcOH | rt to 50 °C | Mild acidic conditions.[13] |
V. Conclusion
This compound is a cornerstone for the synthesis of highly substituted pyridine derivatives.[14][15] The strategic and sequential functionalization of its three reactive sites, guided by an understanding of its electronic properties, allows for the controlled and predictable construction of complex molecules. The protocols detailed in this application note provide a robust foundation for researchers to explore the vast chemical space accessible from this versatile building block, accelerating innovation in drug discovery and materials science.
VI. References
-
Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593. --INVALID-LINK--
-
De, S. K. (2007). A de novo synthesis of substituted pyridines is described that proceeds through nucleophilic addition of a dithiane anion to an α,β-unsaturated carbonyl followed by metallacycle-mediated union of the resulting allylic alcohol with preformed TMS-imines (generated in situ by the low temperature reaction of LiHMDS with an aldehyde) and Ag(I)-, or Hg(II)-mediated ring closure. PubMed Central. --INVALID-LINK--
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--
-
Rusinov, G., Filatov, I. E., & Pashkevich, K. I. (1993). The reduction of vic-substituted 3-nitropyridines with. ResearchGate. --INVALID-LINK--
-
NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. --INVALID-LINK--
-
Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakai, S., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis. BenchChem. --INVALID-LINK--
-
Kallitsakis, M. G., Ioannou, D. I., Terzidis, M. A., Kostakis, G. E., & Lykakis, I. N. (2020). Selective photoinduced reduction of nitroarenes to N-arylhydroxylamines. MDPI. --INVALID-LINK--
-
Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal. --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. --INVALID-LINK--
-
Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. --INVALID-LINK--
-
Xu, D., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. --INVALID-LINK--
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. --INVALID-LINK--
-
Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia. --INVALID-LINK--
-
Torres, E., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Center for Biotechnology Information. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal. --INVALID-LINK--
-
Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. --INVALID-LINK--
-
Chem Voodoo. (2019, January 19). nucleophilic aromatic substitutions. YouTube. --INVALID-LINK--
-
Knowbee. (2015, December 28). Nucleophilic Aromatic Subsitution. YouTube. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile. BenchChem. --INVALID-LINK--
-
Hilton, M. C., Dolewski, R. D., & McNally, A. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Organic Letters. --INVALID-LINK--
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. --INVALID-LINK--
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. --INVALID-LINK--
-
Glukhovtsev, M. N., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. --INVALID-LINK--
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Amination of 6-bromo-2-chloroquinoline. BenchChem. --INVALID-LINK--
-
da Silva, A. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. --INVALID-LINK--
-
Grolik, J., Reka, P., & Gorczyca, M. (2022). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Tetrahedron Letters. --INVALID-LINK--
-
Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. --INVALID-LINK--
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Step-by-Step Synthesis of Bipyridine Derivatives Using 6-Bromo-2-chloro-3-nitropyridine
Introduction: The Strategic Importance of Bipyridine Scaffolds and the Utility of 6-Bromo-2-chloro-3-nitropyridine
Bipyridine derivatives are a cornerstone in modern chemistry, with their rigid, planar structure and exceptional chelating properties making them indispensable in fields ranging from catalysis and materials science to pharmaceuticals.[1][2] In drug discovery, the bipyridine motif is a privileged scaffold, appearing in numerous biologically active molecules with demonstrated anticancer, antimicrobial, and antiviral properties. The ability to precisely functionalize the bipyridine core allows for the fine-tuning of a compound's steric and electronic properties, enabling targeted interactions with biological macromolecules.
This compound is a highly versatile and valuable starting material for the synthesis of a diverse array of substituted bipyridines. Its utility stems from the presence of three distinct functional handles: a bromine atom, a chlorine atom, and a nitro group. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for selective and sequential functionalization.[3] Furthermore, the strongly electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), providing an alternative pathway for introducing substituents.[4]
This comprehensive guide provides detailed, step-by-step protocols for the synthesis of bipyridine derivatives from this compound, focusing on palladium-catalyzed Suzuki and Stille cross-coupling reactions, as well as nucleophilic aromatic substitution. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles and practical experimental considerations.
Part 1: Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds in modern organic synthesis.[5] For the synthesis of bipyridines from this compound, Suzuki and Stille couplings are particularly effective.
Selective Suzuki-Miyaura Coupling at the C-6 Position
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The reactivity of halogens in Suzuki coupling generally follows the trend I > Br > Cl, allowing for the selective functionalization of the C-Br bond in this compound while leaving the C-Cl bond intact for subsequent transformations.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound with Pyridine-3-boronic Acid
Objective: To synthesize 2-chloro-3-nitro-6-(pyridin-3-yl)pyridine.
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), pyridine-3-boronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and Na₂CO₃ (2.0 equiv.).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting pyridine.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-chloro-3-nitro-6-(pyridin-3-yl)pyridine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings involving heteroaromatic substrates.
-
Base: Sodium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[6]
-
Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions, as it dissolves both the organic and inorganic reagents.
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen, necessitating the use of an inert atmosphere to prevent catalyst deactivation.
Workflow for Selective Suzuki Coupling:
Caption: Step-by-step workflow for the selective Suzuki coupling at the C-6 position.
Mechanism of Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sequential Suzuki-Miyaura Coupling
Following the selective functionalization of the C-6 position, the less reactive C-Cl bond can be targeted in a second Suzuki coupling reaction, often under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system). This sequential approach allows for the synthesis of unsymmetrically substituted bipyridines.[8]
Protocol 2: Sequential Suzuki-Miyaura Coupling at the C-2 Position
Objective: To synthesize 3-nitro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyridine from 2-chloro-3-nitro-6-(pyridin-3-yl)pyridine.
Materials:
-
2-chloro-3-nitro-6-(pyridin-3-yl)pyridine (from Protocol 1)
-
Pyridine-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloro-3-nitro-6-(pyridin-3-yl)pyridine (1.0 equiv.), pyridine-2-boronic acid (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), SPhos (0.10 equiv.), and K₃PO₄ (3.0 equiv.).
-
Follow the inert atmosphere setup as described in Protocol 1.
-
Add degassed toluene and a small amount of degassed water (e.g., 10:1 toluene:water) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. This reaction may require a longer reaction time (12-24 hours) due to the lower reactivity of the C-Cl bond.
-
Follow the workup and purification procedure as described in Protocol 1 to isolate the desired 3-nitro-2-(pyridin-2-yl)-6-(pyridin-3-yl)pyridine.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is often more effective for the coupling of less reactive aryl chlorides.
-
Base: K₃PO₄ is a stronger base than Na₂CO₃ and is frequently used to promote the coupling of challenging substrates.
-
Higher Temperature: Increased temperature is necessary to facilitate the oxidative addition of the less reactive C-Cl bond to the palladium center.
Stille Cross-Coupling
The Stille coupling reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide.[1] It is a highly versatile reaction with excellent functional group tolerance. However, a significant drawback is the toxicity of the organotin reagents and byproducts.
Protocol 3: Stille Coupling of this compound with 2-(Tributylstannyl)pyridine
Objective: To synthesize 6-(pyridin-2-yl)-2-chloro-3-nitropyridine.
Materials:
-
This compound
-
2-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Lithium chloride (LiCl) (optional, can accelerate the reaction)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), 2-(tributylstannyl)pyridine (1.1 equiv.), and Pd(PPh₃)₄ (0.05 equiv.). If using, add LiCl (3.0 equiv.).
-
Establish an inert atmosphere as previously described.
-
Add anhydrous DMF or toluene via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Mechanism of Stille Coupling:
The catalytic cycle of the Stille coupling is similar to the Suzuki coupling, with the key difference being the use of an organostannane in the transmetalation step.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro group at the 3-position and the nitrogen atom in the pyridine ring strongly activates the C-2 and C-6 positions towards nucleophilic attack. This allows for the displacement of the chloro or bromo substituents via a nucleophilic aromatic substitution (SNAr) mechanism.[4] Generally, the chloro group is a better leaving group than the bromo group in SNAr reactions on electron-deficient heteroaromatics.
Protocol 4: Nucleophilic Aromatic Substitution with an Amine
Objective: To synthesize N-benzyl-6-bromo-3-nitropyridin-2-amine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Ethanol or Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol or acetonitrile.
-
Add benzylamine (1.1 equiv.) followed by a base such as triethylamine (1.2 equiv.) or potassium carbonate (2.0 equiv.).
-
Heat the reaction mixture to reflux (for ethanol) or 80 °C (for acetonitrile) and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the desired product.
Causality Behind Experimental Choices:
-
Nucleophile and Base: An amine acts as the nucleophile, and a non-nucleophilic base is added to neutralize the HCl generated during the reaction.
-
Solvent: Polar aprotic or protic solvents are suitable for SNAr reactions.
-
Selectivity: The chloro group at the 2-position is generally more susceptible to nucleophilic attack than the bromo group at the 6-position in this type of system, due to the electronic activation by the adjacent nitro group and the ring nitrogen.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex.[9]
Caption: The addition-elimination mechanism of the SNAr reaction.
Part 3: Data Presentation and Comparison
The choice of synthetic strategy depends on the desired final product and the available reagents. The following table summarizes the key features of each method.
| Method | Position(s) Functionalized | Typical Reagents | Advantages | Disadvantages |
| Selective Suzuki | C-6 (Br) | Pyridineboronic acids, Pd catalyst, Base | High yields, good functional group tolerance, commercially available reagents. | Requires inert atmosphere, catalyst cost. |
| Sequential Suzuki | C-6 (Br) then C-2 (Cl) | Pyridineboronic acids, Pd catalyst, Base | Access to unsymmetrical bipyridines. | Requires two steps, more forcing conditions for the second step. |
| Stille Coupling | C-6 (Br) or C-2 (Cl) | Pyridylstannanes, Pd catalyst | Excellent functional group tolerance. | Toxicity of tin reagents and byproducts. |
| SNAr | C-2 (Cl) | Amines, alkoxides, etc. | No metal catalyst required, often milder conditions. | Limited to nucleophilic displacement, potential for side reactions. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized bipyridine derivatives. By leveraging the principles of selective palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can strategically construct complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists in their pursuit of novel bipyridine-based compounds for applications in drug discovery, materials science, and catalysis. Careful consideration of the advantages and disadvantages of each synthetic route will enable the rational design of efficient and effective synthetic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols: Regioselective Amination of 6-Bromo-2-chloro-3-nitropyridine
Abstract
This technical guide provides detailed application notes and experimental protocols for the selective amination of 6-Bromo-2-chloro-3-nitropyridine, a versatile heterocyclic building block crucial in pharmaceutical and agrochemical research. The presence of two distinct halogen substituents (bromide at C6 and chloride at C2), activated by a nitro group at C3, allows for precise, regioselective introduction of amino functionalities. This document outlines two primary strategies: 1) selective amination at the C2 position via Nucleophilic Aromatic Substitution (SNAr) and 2) selective amination at the C6 position via Palladium-catalyzed Buchwald-Hartwig cross-coupling. We provide step-by-step protocols, discuss the mechanistic rationale behind the observed selectivity, and offer guidance for sequential functionalization.
Introduction: The Strategic Value of this compound
Substituted aminopyridines are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents.[1] The compound this compound serves as an ideal starting material for building molecular complexity. Its two halogen atoms possess differential reactivity, enabling controlled, stepwise functionalization. The electron-withdrawing nitro group strongly activates the pyridine ring, facilitating reactions that would otherwise be challenging on an electron-deficient heterocycle.[2] Understanding and controlling the amination at either the C2 or C6 position is key to leveraging this substrate's full synthetic potential.
Strategic Considerations for Regioselective Amination
The choice of reaction methodology dictates the site of amination. The outcome hinges on the distinct chemical principles of Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.
-
Reactivity in SNAr: The reaction is governed by the electrophilicity of the carbon centers. The nitro group at C3 activates both the C2 (ortho) and C6 (para) positions through resonance and inductive effects. However, the inductive effect is strongest at the adjacent C2 position, making it the most electron-deficient and thus the kinetically favored site for nucleophilic attack.[3] This allows for highly selective substitution of the C2-chloride.
-
Reactivity in Buchwald-Hartwig Amination: This reaction's selectivity is determined by the rate of oxidative addition of the aryl halide to the Palladium(0) catalyst. Carbon-bromine bonds are generally more reactive and undergo oxidative addition more readily than the stronger, less polarizable carbon-chlorine bonds.[4][5] This intrinsic reactivity difference allows for the selective amination of the C6-bromide in the presence of the C2-chloride.
The following workflow provides a general guide for selecting the appropriate protocol.
Caption: Decision workflow for selective amination.
Protocol 1: Selective C2-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol leverages the enhanced electrophilicity at the C2 position for a direct substitution of the chloride atom. It is generally a robust, metal-free method suitable for a wide range of amine nucleophiles.
3.1. Principle and Rationale
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The amine nucleophile attacks the electron-deficient C2 carbon to form a negatively charged Meisenheimer complex. This intermediate is stabilized by the adjacent nitro group. The subsequent elimination of the chloride leaving group restores aromaticity and yields the 2-aminopyridine product.[3][6] This pathway is highly favored over attack at C6 due to the powerful inductive electron withdrawal by the ortho-nitro group, making the initial nucleophilic addition kinetically faster.[3]
3.2. Experimental Protocol
This procedure describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq, optional, for amine HCl salts or less nucleophilic amines)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add this compound (e.g., 2.37 g, 10 mmol).
-
Add the chosen solvent (e.g., 50 mL of EtOH).
-
Add the amine (20-30 mmol). If the amine is provided as a hydrochloride salt, add K₂CO₃ (2.76 g, 20 mmol).
-
Stir the mixture at room temperature or heat to reflux (typically 50-80 °C), monitoring the reaction by TLC or LC-MS. Reactions with aliphatic amines are often complete within a few hours at room temperature, while less reactive amines like anilines may require heating.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration and washed with cold solvent.
-
Alternatively, concentrate the solvent under reduced pressure. Add water to the residue to precipitate the product or enable extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
3.3. Data Presentation: SNAr Conditions
| Amine Type | Base | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Ammonia (aq.) | None | EtOH | 25 | 10-16 | Used for synthesizing 2-amino-6-bromo-3-nitropyridine.[8] |
| Primary Alkylamine | Amine (excess) | EtOH/IPA | 25-50 | 1-4 | Generally fast and high-yielding. |
| Secondary Alkylamine | Amine (excess) | DMF | 25-60 | 2-8 | Reaction is efficient for common cyclic amines like morpholine.[9] |
| Aniline | K₂CO₃ or Et₃N | DMF/Dioxane | 80-110 | 12-24 | Requires heating due to lower nucleophilicity.[7] |
Protocol 2: Selective C6-Amination via Buchwald-Hartwig Amination
This protocol achieves selective C-N bond formation at the C6 position by exploiting the differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling.[10][11]
4.1. Principle and Rationale
The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex.[12] The C-Br bond at the C6 position is weaker and more susceptible to oxidative addition than the C-Cl bond at C2.[4] Once the Pd(II)-aryl complex is formed, coordination of the amine, deprotonation by a base, and subsequent reductive elimination yield the C6-aminated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.[13][14]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
4.2. Experimental Protocol
This procedure requires anhydrous conditions and an inert atmosphere (Nitrogen or Argon).
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed vial, inert gas supply
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (e.g., 2.37 g, 10 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 92 mg, 0.1 mmol), and the phosphine ligand (e.g., Xantphos, 116 mg, 0.2 mmol).
-
Add the base, sodium tert-butoxide (1.35 g, 14 mmol). Caution: NaOtBu is pyrophoric and hygroscopic; handle under inert gas.
-
Evacuate and backfill the flask with inert gas (repeat 3 times).
-
Add anhydrous toluene (50 mL) via syringe, followed by the amine (12 mmol).
-
Seal the flask and heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature and quench by carefully adding water.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
4.3. Data Presentation: Buchwald-Hartwig Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Notes |
| Pd₂(dba)₃ (1.5) | Xantphos (3.0) | NaOtBu (1.4) | Toluene | 100 | Good for a broad range of primary and secondary amines.[15] |
| Pd(OAc)₂ (2.0) | BINAP (2.5) | Cs₂CO₃ (2.0) | Dioxane | 110 | Milder base, may be suitable for base-sensitive substrates.[10] |
| Pd-G3-XPhos (2.0) | (internal) | K₃PO₄ (2.0) | t-BuOH/Toluene | 100 | Precatalyst simplifies setup; effective for challenging couplings. |
Sequential Functionalization Strategy
The orthogonal reactivity of the C2-Cl and C6-Br positions enables a powerful strategy for synthesizing di-substituted 3-nitropyridines. A typical and reliable sequence involves an initial, selective Buchwald-Hartwig amination at C6, followed by a SNAr reaction at C2. This approach allows for the introduction of two different amino substituents in a controlled manner.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-2-chloro-3-nitropyridine
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with the challenging substrate, 6-bromo-2-chloro-3-nitropyridine. This electron-deficient, dihalogenated heterocycle presents unique optimization challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these complexities and achieve high-yield, selective, and reproducible outcomes.
The Challenge: Understanding this compound
The structure of this compound presents a confluence of factors that must be carefully managed for successful Suzuki coupling:
-
Chemoselectivity: The presence of two different halogens (Br and Cl) requires conditions that selectively activate the more reactive C-Br bond over the C-Cl bond. The typical order of reactivity for oxidative addition is C–I > C–Br >> C–Cl.[1][2]
-
Electronic Deficiency: The potent electron-withdrawing nitro group, combined with the inherent electron deficiency of the pyridine ring, significantly activates both halide positions towards the initial oxidative addition step of the catalytic cycle.[3] While this can increase reactivity, it also enhances the likelihood of competing side reactions.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition, a well-documented issue for 2-halopyridine substrates.[4][5]
This guide will address each of these challenges, providing a logical framework for condition screening and problem-solving.
Frequently Asked Questions (FAQs)
Q1: Which halogen will react first, the bromine at C6 or the chlorine at C2?
Typically, the bromine at the C6 position will react preferentially. The selectivity of the Suzuki-Miyaura coupling is primarily dictated by the rate of oxidative addition, which is highly dependent on the carbon-halogen bond dissociation energy.[2] The C-Br bond is weaker and therefore more reactive towards Pd(0) insertion than the C-Cl bond.[1] While the electronic environment of the ring influences the overall rate, the inherent reactivity difference between the halogens is usually the dominant factor, allowing for selective mono-arylation at the C6 position.
Q2: How does the 3-nitro group influence the reaction?
The nitro group is a strong electron-withdrawing group, which has two main effects. First, it makes the pyridine ring more electron-poor, which generally accelerates the rate-determining oxidative addition step.[3] Second, this strong activation can increase the susceptibility of the substrate to undesired side reactions, such as dehalogenation or catalyst decomposition, if the reaction conditions are not carefully controlled. It is important to note that while nitro groups have occasionally been used as leaving groups in specialized cross-coupling reactions, they are generally stable under standard Suzuki conditions and will not be outcompeted by the much more reactive bromide.[3][6][7]
Q3: Can I use a standard boronic acid, or is an ester necessary?
While boronic acids can be used, they are often prone to decomposition via protodeboronation, especially under basic, aqueous conditions.[8][9] This side reaction consumes your coupling partner and reduces the overall yield. For challenging substrates, using a more stable boronic ester, such as a pinacol ester (Bpin), or a potassium organotrifluoroborate salt (BF₃K) is highly recommended.[5][10] These reagents act as a "slow-release" source of the boronic acid, maintaining a low, steady concentration in the reaction mixture, which helps to suppress side reactions like homocoupling and protodeboronation.[11][12]
Q4: My reaction is not working with a standard catalyst like Pd(PPh₃)₄. Why?
The "2-pyridyl problem" is a likely culprit.[13][14] The nitrogen atom of your substrate can bind to the palladium center, effectively poisoning the catalyst.[5] Catalysts with small ligands, like triphenylphosphine (PPh₃), are particularly susceptible to this inhibition. The solution is to use modern catalyst systems that employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands create a sterically hindered environment around the palladium atom that both prevents coordination by the pyridine nitrogen and promotes the final, product-forming reductive elimination step.[1][5]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem: My reaction shows low or no conversion of the starting material.
Potential Cause 1: Catalyst Inactivation/Inhibition
-
Explanation: As discussed in the FAQs, the pyridine nitrogen is likely inhibiting your palladium catalyst. This is the most common reason for failure with this class of substrate.
-
Solution: Switch to a palladium pre-catalyst system featuring a bulky, electron-rich biarylmonophosphine ligand. Buchwald-type ligands are the industry standard for this. Start with SPhos or XPhos, paired with a Pd(0) source like Pd₂(dba)₃ or use an integrated pre-catalyst like XPhos Pd G3/G4 for improved stability and ease of use.[5][15]
Potential Cause 2: Inappropriate Base
-
Explanation: The base is critical for activating the boronic acid/ester for the transmetalation step.[16][17] If the base is too weak or is insoluble in the reaction medium, this step will be inefficient.
-
Solution: Ensure a suitable base is used. K₃PO₄ is an excellent starting point as it has good solubility in aqueous mixtures and is a moderately strong base that minimizes side reactions.[1] Cs₂CO₃ is a stronger, more soluble base that can be effective but may promote more side reactions. Ensure vigorous stirring to overcome mass transport limitations if you are using a biphasic solvent system.
Potential Cause 3: Sub-optimal Solvent or Temperature
-
Explanation: The reaction components must be sufficiently soluble at the reaction temperature. Additionally, some catalyst systems have a specific temperature window for optimal activity.
-
Solution: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane/water or THF/water is a standard choice.[18] If solubility is an issue, consider toluene or DMF.[19] Most Suzuki reactions for aryl bromides run well between 80-110 °C. If conversion is low, a modest increase in temperature may be beneficial, but be aware this can also increase the rate of side reactions.
Problem: I am observing significant dehalogenation (C-Br → C-H).
Potential Cause: Formation of Palladium-Hydride (Pd-H) Species
-
Explanation: Dehalogenation occurs when a Pd-H species is formed, which then undergoes reductive elimination with the aryl group instead of the desired cross-coupling product.[8] This Pd-H species can be generated from reactions with the solvent (especially alcohols like methanol or ethanol), the base, or residual water.[1]
-
Solutions:
-
Change Solvent: Immediately switch from any protic solvents (alcohols) to aprotic solvents like 1,4-dioxane, THF, or toluene.[1]
-
Optimize Base: Avoid strong alkoxide bases. Use phosphate (K₃PO₄) or carbonate (K₂CO₃, Cs₂CO₃) bases, which are less prone to generating hydride species.[1]
-
Use Anhydrous Conditions: While many Suzuki protocols use water, if dehalogenation is severe, try running the reaction under strictly anhydrous conditions with a soluble organic base or finely powdered, anhydrous inorganic base.
-
Problem: My boronic acid/ester is decomposing, and I see homocoupling byproducts.
Potential Cause 1: Protodeboronation
-
Explanation: The C-B bond of the boronic acid is being cleaved by a proton source (typically water) before it can transmetalate to the palladium center.
-
Solution: As mentioned in the FAQs, switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[10][12] This ensures the active species is present at a lower, more stable concentration throughout the reaction.
Potential Cause 2: Oxidative Homocoupling
-
Explanation: The presence of oxygen in the reaction mixture can lead to the oxidative coupling of two boronic acid molecules, catalyzed by palladium.[8][20]
-
Solution: This is a critical but easily fixed issue. Ensure your reaction solvent and setup are rigorously degassed. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[20]
Optimization Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting and optimizing the Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: 6-Bromo-2-chloro-3-nitropyridine Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 6-bromo-2-chloro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile, yet challenging, building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve higher yields in your synthetic endeavors.
Introduction to the Reactivity of this compound
This compound is a highly functionalized heterocyclic compound offering multiple reaction sites for diversification. Its reactivity in palladium-catalyzed cross-coupling reactions is governed by several key factors:
-
Differential Halogen Reactivity: The C-Br bond at the 6-position is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 2-position. This follows the general reactivity trend for aryl halides: I > Br > OTf > Cl.[1][2] This inherent difference is the foundation for achieving selective monofunctionalization at the C-6 position.
-
Electronic Effects of the Nitro Group: The strongly electron-withdrawing nitro group at the 3-position significantly influences the electronic properties of the pyridine ring. It activates the ring towards nucleophilic aromatic substitution (SNAr) and can impact the oxidative addition step in palladium-catalyzed cycles.
-
Steric Hindrance: The substituents on the pyridine ring can create steric hindrance that may affect the approach of the catalyst and the coupling partners.
Understanding these principles is crucial for troubleshooting and optimizing your cross-coupling reactions.
Troubleshooting Guide: Low Yield and Side Reactions
This section addresses specific problems you might encounter during the cross-coupling of this compound.
Q1: Why is my yield of the C-6 coupled product consistently low in a Suzuki-Miyaura reaction?
Low yields in Suzuki-Miyaura couplings can stem from several factors. Here’s a breakdown of potential causes and solutions:
Possible Cause 1: Inefficient Catalyst System The choice of palladium precursor and, more importantly, the phosphine ligand is critical for successful coupling.
-
Explanation: The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[1] For an electron-deficient substrate like this compound, a sufficiently electron-rich and sterically bulky ligand is often required to promote the oxidative addition of the C-Br bond.
-
Solutions:
-
Ligand Screening: If you are using a standard ligand like PPh3, consider switching to more specialized phosphine ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)3) are often more effective for challenging substrates.[3]
-
Catalyst Precursor: While Pd(PPh3)4 can be effective, pre-catalysts like Pd2(dba)3 or Pd(OAc)2 combined with a specific ligand often provide more active and stable catalytic systems.
-
Possible Cause 2: Ineffective Base or Solvent System The base plays a crucial role in the transmetalation step, and the solvent affects the solubility of reagents and the stability of the catalyst.
-
Explanation: The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.[4] The solvent must be able to dissolve the organic substrate, the boronic acid, and the inorganic base to some extent.
-
Solutions:
-
Base Selection: Carbonate bases (K2CO3, Cs2CO3) are commonly used in aqueous solvent mixtures. For anhydrous conditions, stronger bases like K3PO4 might be necessary. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is standard for many Suzuki couplings.[1] Ensure your solvents are properly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Possible Cause 3: Homocoupling of the Boronic Acid A common side reaction is the homocoupling of the boronic acid to form a biaryl byproduct.
-
Explanation: This side reaction is often promoted by the presence of oxygen or high temperatures and can consume your nucleophile, leading to lower yields of the desired cross-coupled product.
-
Solutions:
-
Rigorous Degassing: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can favor homocoupling.
-
Temperature Control: While heating is often necessary, excessively high temperatures can lead to catalyst decomposition and increased side reactions.
-
Possible Cause 4: Protodeboronation of the Boronic Acid The boronic acid can be cleaved to the corresponding arene before it has a chance to participate in the cross-coupling.
-
Explanation: This is particularly problematic with electron-rich or heteroaromatic boronic acids, especially under harsh basic conditions or in the presence of excess water.
-
Solutions:
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.
-
Optimize Base and Water Content: Use the mildest base that is effective and avoid excessive amounts of water in your solvent system.
-
Q2: I am observing a mixture of products from coupling at both the C-6 (Br) and C-2 (Cl) positions. How can I improve selectivity for the C-6 position?
While the C-Br bond is inherently more reactive, achieving high selectivity can be challenging.
Possible Cause 1: Harsh Reaction Conditions High temperatures and prolonged reaction times can lead to the coupling of the less reactive C-Cl bond.
-
Explanation: The energy barrier for the oxidative addition of the C-Cl bond can be overcome with sufficient thermal energy, leading to a loss of selectivity.
-
Solutions:
-
Lower Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor the progress carefully by TLC or GC-MS.
-
Optimize Reaction Time: Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-substituted product.
-
Possible Cause 2: Highly Active Catalyst System A very active catalyst system might not differentiate well between the C-Br and C-Cl bonds.
-
Explanation: Some highly active palladium-ligand complexes can catalyze the coupling of aryl chlorides, reducing the selectivity.
-
Solutions:
-
Ligand Tuning: The choice of ligand can influence regioselectivity.[5] Experiment with different ligands to find one that provides the optimal balance of reactivity and selectivity. For instance, in some systems, monodentate ligands might favor reaction at one site, while bidentate ligands favor another.[6]
-
A study on bromo-chloropyridine C-nucleosides demonstrated that Pd-catalyzed cross-coupling reactions can proceed chemoselectively at the position of the bromine.[5]
Q3: In a Buchwald-Hartwig amination, I am getting low conversion of my starting material. What should I try?
Low conversion in Buchwald-Hartwig aminations often points to issues with the catalyst, base, or reaction setup.
Possible Cause 1: Catalyst Deactivation The palladium catalyst can be deactivated by oxygen or coordination to the nitrogen atoms of the pyridine substrate or the amine coupling partner.
-
Explanation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.
-
Solutions:
-
Use Pre-catalysts: Buchwald's pre-catalysts (e.g., G3 or G4 palladacycles) are often more robust and air-stable, ensuring the generation of the active Pd(0) species in situ.
-
Ligand Choice: Use bulky, electron-rich ligands like RuPhos or XantPhos, which can protect the palladium center and promote the desired catalytic cycle.[7][8]
-
Possible Cause 2: Inappropriate Base The choice of base is critical and depends on the pKa of the amine nucleophile.
-
Explanation: A base that is too weak may not effectively deprotonate the amine-palladium complex, stalling the catalytic cycle. A base that is too strong could lead to side reactions.
-
Solutions:
-
Strong, Non-nucleophilic Bases: Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS are commonly used.[9]
-
Solubility: Ensure the base has some solubility in the reaction solvent. The use of a combination of an inorganic base and an organic base like DBU has been shown to be effective in some cases.[7][8]
-
Possible Cause 3: Amine Substrate Issues The nature of the amine coupling partner can significantly affect the reaction outcome.
-
Explanation: Less nucleophilic amines or very bulky amines may react slowly.
-
Solutions:
-
Higher Temperature: For less reactive amines, increasing the reaction temperature may be necessary.
-
Ammonia Equivalents: For the introduction of a primary amino group (-NH2), direct use of ammonia can be challenging. Consider using an ammonia equivalent like benzophenone imine, followed by hydrolysis.[10]
-
Q4: My Sonogashira coupling is giving a lot of Glaser-Hay homocoupling of the alkyne. How can I suppress this side reaction?
Glaser-Hay homocoupling is a common side reaction in Sonogashira couplings, especially when the cross-coupling is sluggish.
Possible Cause 1: Inefficient Palladium Catalysis If the palladium-catalyzed cross-coupling is slow, the copper-catalyzed homocoupling can become the dominant pathway.
-
Explanation: The Sonogashira reaction involves a dual catalytic cycle with both palladium and copper.[11] If the palladium cycle is inhibited, the copper acetylide intermediate can undergo oxidative homocoupling.
-
Solutions:
-
Optimize Pd/Cu Ratio: While a copper co-catalyst (typically CuI) is often used, its concentration can be minimized to disfavor homocoupling. In some cases, copper-free Sonogashira conditions can be employed.
-
Ligand Selection: The use of electron-rich phosphine ligands can accelerate the palladium catalytic cycle, outcompeting the homocoupling reaction.
-
Possible Cause 2: Presence of Oxygen Oxygen promotes the oxidative homocoupling of terminal alkynes.
-
Explanation: The mechanism of Glaser-Hay coupling involves the oxidation of the copper(I) acetylide.
-
Solutions:
-
Strictly Anaerobic Conditions: Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
-
Possible Cause 3: Base and Solvent Choice The choice of amine base and solvent can influence the rates of both the desired cross-coupling and the undesired homocoupling.
-
Explanation: The amine base is required to deprotonate the terminal alkyne.
-
Solutions:
-
Amine Base: A liquid amine base like triethylamine (TEA) or diisopropylamine (DIPA) is often used, sometimes as the solvent or co-solvent.
-
Co-solvent: Solvents like THF or DMF are commonly used to ensure the solubility of all reaction components.[11]
-
Frequently Asked Questions (FAQs)
Q: Which position is more reactive, the C-6 bromo or the C-2 chloro?
A: In palladium-catalyzed cross-coupling reactions, the C-6 bromo position is significantly more reactive than the C-2 chloro position. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step of the catalytic cycle.[12] This selective reactivity allows for the stepwise functionalization of the molecule, first at C-6 and then, under more forcing conditions, at C-2.
Q: How does the ortho-nitro group affect the cross-coupling reaction?
A: The nitro group at the C-3 position is strongly electron-withdrawing. This has two main effects:
-
Electronic Activation: It makes the pyridine ring more electron-deficient, which can facilitate the oxidative addition step, particularly at the adjacent C-2 and C-4 (if it were substituted) positions.
-
Potential for Side Reactions: The nitro group itself can be a site of reactivity. Under certain conditions, particularly with highly active catalysts, denitrative coupling (cleavage of the C-NO2 bond) can occur, although this is less common than C-halide coupling.[13] Additionally, the nitro group can be reduced under certain reaction conditions, especially if a reducing agent is present or if certain phosphine ligands are used at high temperatures.
Q: What is the best general starting point for catalyst and ligand selection?
A: For a Suzuki-Miyaura coupling, a good starting point would be a combination of Pd(OAc)2 or Pd2(dba)3 with a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos. For Buchwald-Hartwig amination, pre-catalysts like RuPhos-Pd-G3 or XantPhos-Pd-G3 are excellent choices.[7][8] For Sonogashira couplings, a classic system of Pd(PPh3)2Cl2 with CuI is a reliable starting point.
Q: Is it necessary to degas the reaction mixture?
A: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to the formation of inactive palladium oxides ("palladium black") and result in low yields or complete reaction failure. Thoroughly degassing all solvents and running the reaction under an inert atmosphere (argon or nitrogen) is crucial for reproducibility and success.
Experimental Protocols & Data
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-6 Position
This protocol provides a starting point for the selective arylation of the C-6 position. Optimization of the ligand, base, and temperature may be required for specific boronic acids.
-
Reagent Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as K3PO4 (3.0 equiv).
-
Catalyst Preparation: In a separate vial, add the palladium precursor (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times. Add the palladium precursor and ligand mixture to the flask.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at a controlled temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Cross-Coupling Reactions on Analogous Systems
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(dppf)Cl2 | Na2CO3 | 1,4-Dioxane/H2O | 80-90 | High (analogous system) | [12] |
| Buchwald-Hartwig | Morpholine | Pd2(dba)3 / XantPhos | Cs2CO3 | Toluene | 110 | 60-88 | [7][8] |
| Sonogashira | Terminal Alkyne | Pd(PPh3)4 / CuI | Et3N | THF | RT | High (general) | [11] |
Note: Yields are based on analogous substrates or general protocols and may vary for this compound.
Visualizing the Catalytic Cycle
Understanding the mechanism of the cross-coupling reaction is key to troubleshooting. Below are simplified diagrams for the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Products of 6-Bromo-2-chloro-3-nitropyridine Reactions
Welcome to the technical support center for navigating the complexities of purifying reaction products derived from 6-Bromo-2-chloro-3-nitropyridine. This versatile di-halogenated pyridine is a cornerstone building block in medicinal chemistry and materials science. However, the very reactivity that makes it valuable also presents unique challenges in isolating pure products. This guide is structured to provide direct, actionable answers to common purification issues, grounded in mechanistic principles to empower your research.
Section 1: Foundational Knowledge - Understanding Your Reaction Mixture
Before diving into troubleshooting, it's critical to anticipate the potential components of your crude reaction mixture. The purification strategy is dictated by what you've made and what accompanies it.
FAQ 1: What are the most common reactions with this substrate and what impurities should I anticipate?
This compound is primarily used in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura). Each pathway has a distinct impurity profile.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the electron-deficient pyridine ring, activated by the nitro group, allows for the displacement of the halide leaving groups by nucleophiles (e.g., amines, alkoxides).[1][2] The chlorine at the C2 position is generally more activated towards nucleophilic attack than the bromine at C6.[3][4] This is because the anionic Meisenheimer intermediate formed upon nucleophilic attack at C2 is better stabilized by the adjacent nitrogen and the nitro group.[3]
-
Suzuki-Miyaura Cross-Coupling: This reaction forms a carbon-carbon bond between the pyridine ring and a boronic acid derivative. The reactivity of the C-Br bond is typically higher than the C-Cl bond in the oxidative addition step of the catalytic cycle, allowing for potential regioselectivity.
The following table summarizes the common impurities you can expect from each reaction type.
| Impurity/Byproduct | SNAr Reactions | Suzuki-Miyaura Reactions | Rationale & Mechanistic Insight |
| Unreacted Starting Material | Common | Common | Incomplete conversion is a frequent issue. Careful reaction monitoring via Thin Layer Chromatography (TLC) is essential.[5][6] |
| Mono-substituted Isomers | Possible | Likely | In SNAr, if di-substitution is desired. In Suzuki coupling, selective reaction at the more reactive C-Br bond can leave the C-Cl bond intact. |
| Hydrolysis Products | Possible | Possible | If water is present, it can act as a nucleophile, leading to the formation of hydroxypyridine derivatives. This is more prevalent under harsh basic or acidic conditions. |
| Excess Nucleophile/Base | Common | N/A | Excess amine or alkoxide nucleophiles are often used to drive the reaction to completion and will be present in the crude mixture. |
| Homocoupled Boronic Acid | N/A | Common | Pd(II) species can catalyze the coupling of two boronic acid molecules, a significant side reaction if the catalytic cycle is inefficient or oxygen is present.[7] |
| Protodeborylated Arene | N/A | Common | The boronic acid coupling partner can be hydrolyzed back to the corresponding arene, especially with heteroaryl boronic acids.[7] |
| Residual Palladium Catalyst | N/A | Always | Palladium residues are unavoidable and must be removed, often to parts-per-million (ppm) levels for pharmaceutical applications.[8][9] |
| Degraded Ligands | N/A | Common | Phosphine ligands used in Suzuki reactions can be oxidized or otherwise degrade during the reaction. |
Section 2: Troubleshooting the Purification Workflow
This section is formatted as a series of common problems encountered in the lab, followed by expert-driven solutions and protocols.
Problem 1: My TLC plate is a smear! How do I analyze my crude reaction mixture, especially when using high-boiling solvents like DMF or pyridine?
Causality: High-boiling polar solvents like DMF, DMSO, or pyridine can cause severe streaking on a TLC plate, obscuring the true separation of your compounds. Additionally, the basic nature of pyridine-containing products can lead to strong interactions with the acidic silica gel, causing tailing.[10]
Solutions & Protocol:
-
Solvent Removal Pre-TLC: Before running the TLC, spot your crude mixture onto the plate. Then, place the entire TLC plate in a flask and connect it to a high vacuum line for 5-10 minutes. This will remove the majority of the high-boiling solvent, allowing for a much cleaner chromatogram.
-
Use a "Co-spot": Always run a three-lane TLC: Lane 1 (Starting Material), Lane 2 (Co-spot: Starting Material + Reaction Mixture), and Lane 3 (Reaction Mixture).[5] This allows you to definitively track the consumption of your starting material, even if the Rf values are very close. A new product spot should appear in Lane 3, and Lane 2 will show two distinct spots if the reaction has progressed.
-
Check for On-Plate Degradation with 2D TLC: If you suspect your product is unstable on silica gel, a 2D TLC is an invaluable diagnostic tool.
-
Spot the crude mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen eluent system.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
Interpretation: Stable compounds will appear on the diagonal. Any spots appearing off the diagonal represent products that have decomposed upon interaction with the silica gel.
-
Problem 2: I'm getting poor separation and significant peak tailing during flash column chromatography.
Causality: This is the most common issue when purifying pyridine derivatives. The lone pair on the basic pyridine nitrogen interacts strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel.[10] This strong, non-ideal interaction causes the compound to "drag" or "tail" down the column, leading to broad peaks and poor separation from impurities.
Solutions & Protocol:
-
Neutralize the Stationary Phase: The most effective solution is to mitigate the acidity of the silica gel. This can be achieved in two ways:
-
Add a Competing Base to the Eluent: Add a small amount of a volatile base, typically 0.1-1% triethylamine (TEA) , to your eluent system (e.g., Hexane/Ethyl Acetate).[10][11] The TEA will preferentially bind to the acidic silanol sites, effectively "masking" them from your pyridine product. This allows the product to elute based on polarity with minimal tailing.
-
Pre-treat the Silica Gel: You can prepare a slurry of silica gel in your starting eluent containing 1-2% TEA, pack the column, and then flush with 1-2 column volumes of the eluent without TEA before loading your sample.[11]
-
-
Optimize Your Eluent System:
-
Start with standard systems like Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
-
For closely related isomers, a shallow gradient (e.g., increasing from 5% to 20% Ethyl Acetate in Hexanes over 10-15 column volumes) is often necessary.
-
A mixture of pentane and dichloromethane can also be an effective eluent system for nitropyridines.[12]
-
Problem 3 (Suzuki-Specific): How do I effectively remove residual palladium catalyst and boronic acid impurities?
Causality: Palladium catalysts can form soluble complexes with the pyridine product, making simple filtration ineffective.[8][13] Boronic acids and their homocoupled byproducts often have polarities similar to the desired product, complicating chromatographic separation.
Solutions & Protocol:
-
Initial Work-up:
-
Acid/Base Wash for Boronic Acid: If you used excess boronic acid, perform a liquid-liquid extraction and wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution). This will convert the boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer.[7]
-
Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a 1-2 inch plug of Celite® in a fritted funnel.[14] This will remove a significant portion of the precipitated palladium black and other insoluble materials.
-
-
Palladium Scavenging (If Celite filtration is insufficient):
-
Activated Carbon: A cost-effective method is to stir the crude product solution with activated carbon (5-10 wt%) for several hours, then filter through Celite.[8][15] Caution: Activated carbon can also adsorb the desired product, leading to yield loss. This should be optimized on a small scale first.
-
Thiol-Based Scavengers: For API development where very low palladium levels are required, use a solid-supported scavenger like silica-bound thiol or polymer-bound thiol.[8][13] Stir the crude product solution with the scavenger resin (typically 3-5 molar equivalents relative to palladium) for 4-16 hours, then filter to remove the resin.[8]
-
Section 3: Visual Guides & Data
Workflow for Selecting a Purification Strategy
The following diagram outlines a logical decision-making process for purifying your crude product.
Caption: A decision tree to guide the selection of an initial purification method.
Troubleshooting Poor Chromatographic Separation
Use this workflow to systematically address common issues encountered during column chromatography.
Caption: A logical workflow for systematically improving chromatographic resolution.
Recommended Eluent Systems for Flash Chromatography
| Compound Polarity | Primary System | Alternative System | Modifier |
| Low to Medium | Hexane / Ethyl Acetate (Gradient) | Pentane / Dichloromethane (Gradient)[12] | 0.1 - 1% Triethylamine |
| Medium to High | Dichloromethane / Methanol (Gradient) | Ethyl Acetate / Methanol (Gradient) | 0.1 - 1% Triethylamine |
| Very Polar | Dichloromethane / Methanol (Gradient up to 20% MeOH) | Acetonitrile / Water (Reversed-Phase) | 0.1% Formic Acid or NH₄OH (Reversed-Phase) |
Section 4: Detailed Purification Protocols
Protocol 1: Optimized Flash Column Chromatography for Pyridine Derivatives
This protocol is designed to minimize peak tailing and achieve optimal separation.
-
Select Eluent System: Based on TLC analysis, choose a solvent system where the desired product has an Rf of ~0.2-0.3. Prepare the eluent containing 0.5% triethylamine (TEA) .
-
Pack the Column: Dry or slurry pack the silica gel column with your initial, low-polarity eluent (also containing 0.5% TEA).
-
Prepare the Sample (Dry Loading):
-
Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to this solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[16]
-
Rationale: Dry loading prevents solvent-related band broadening at the start of the column and often results in sharper peaks and better separation.
-
-
Load and Run the Column: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with your starting solvent system, gradually increasing the polarity according to your planned gradient.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization for High-Purity Solids
Recrystallization is an excellent final purification step for solid products.[12][17]
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system.[18] The ideal solvent should dissolve your compound poorly at room temperature but well at its boiling point. Common solvents for nitropyridines include ethanol, acetone, or mixtures like ethanol/water or ether/petroleum ether.[12][19]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent, just enough to fully dissolve the compound.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[17] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TLC Monitoring: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. silicycle.com [silicycle.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 18. Home Page [chem.ualberta.ca]
- 19. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Regioselectivity in Functionalizing 6-Bromo-2-chloro-3-nitropyridine
Welcome to the technical support center for the functionalization of 6-bromo-2-chloro-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselectivity with this versatile but challenging building block. Here, we will delve into the underlying principles governing its reactivity and provide practical, field-proven troubleshooting strategies to help you achieve your desired synthetic outcomes.
Introduction: The Challenge of Regioselectivity
This compound is a highly valuable scaffold in medicinal chemistry due to its three distinct reactive sites. The pyridine core, being electron-deficient, is activated towards nucleophilic attack, a characteristic further amplified by the presence of the strongly electron-withdrawing nitro group.[1][2] The two halogen atoms, bromine and chlorine, offer orthogonal handles for a variety of cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. However, this very utility presents a significant challenge: controlling which position reacts to yield the desired regioisomer.
This guide will address the most common regioselectivity issues encountered during the functionalization of this substrate, providing a framework for rational reaction design and optimization.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the reactivity of this compound.
Q1: In a nucleophilic aromatic substitution (SNAr) reaction, which halogen is more likely to be displaced?
A1: Generally, the chlorine at the C2 position is more susceptible to nucleophilic attack than the bromine at the C6 position. The C2 and C6 positions (α to the nitrogen) are inherently more electrophilic due to the inductive effect of the pyridine nitrogen.[3] The nitro group at C3 further activates the ring for nucleophilic attack, with its electron-withdrawing effect being more strongly felt at the adjacent C2 position.[4][5] This makes the C-Cl bond at C2 the kinetically favored site for displacement by a wide range of nucleophiles.
Q2: For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which position is more reactive?
A2: In palladium-catalyzed cross-coupling reactions, the regioselectivity is often dictated by the rate of oxidative addition of the C-X bond to the Pd(0) catalyst. Typically, the C-Br bond is more reactive than the C-Cl bond in oxidative addition. Therefore, under standard cross-coupling conditions, functionalization is generally favored at the C6 position (bromine) over the C2 position (chlorine).[6]
Q3: How does the nitro group influence the reactivity of the pyridine ring?
A3: The nitro group is a potent electron-withdrawing group that significantly activates the pyridine ring towards nucleophilic aromatic substitution.[4][5][7] It stabilizes the negatively charged Meisenheimer complex intermediate formed during SNAr reactions, thereby lowering the activation energy.[4][7] This effect is most pronounced at the positions ortho and para to the nitro group. In this compound, this means the C2 and C4 positions are strongly activated.
Q4: Can I achieve selective functionalization at the C6 position via an SNAr reaction?
A4: While the C2 position is kinetically favored for SNAr, selective reaction at C6 is challenging but can sometimes be achieved by exploiting steric effects. Using a bulky nucleophile might disfavor attack at the more sterically hindered C2 position, which is flanked by the nitro group and the pyridine nitrogen. However, this often requires careful optimization of reaction conditions.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific reaction types, including experimental protocols and mechanistic insights.
Guide 1: Nucleophilic Aromatic Substitution (SNAr)
The primary challenge in SNAr reactions with this compound is achieving selectivity between the C2-Cl and C6-Br positions.
Issue: Poor or no selectivity; mixture of C2 and C6 substituted products.
Root Cause Analysis:
-
Inherent Reactivity: The electronic activation by the nitro group at C2 often dominates, but under forcing conditions (high temperature, strong nucleophile), reaction at C6 can also occur.
-
Nucleophile Strength: Very strong nucleophiles may react indiscriminately.
-
Temperature: Higher temperatures can overcome the kinetic barrier for substitution at the less reactive C6 position.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting SNAr regioselectivity.
Corrective Actions & Protocols:
-
Temperature Control (Kinetic vs. Thermodynamic Control):
-
Recommendation: Start reactions at low temperatures (e.g., 0 °C or even -78 °C) and allow them to slowly warm to room temperature. This will favor the kinetically preferred product at C2.
-
Protocol:
-
Dissolve this compound in a suitable aprotic polar solvent (e.g., THF, DMF, or DMSO).
-
Cool the solution to the desired starting temperature (e.g., 0 °C).
-
Add the nucleophile (and base, if required) dropwise over a period of 30-60 minutes.
-
Maintain the low temperature for 1-2 hours before allowing the reaction to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS to assess the regiomeric ratio.
-
-
-
Nucleophile Modification:
-
Recommendation: For targeting C2, a less reactive nucleophile may provide better selectivity. For attempting to target C6, a bulkier nucleophile could potentially favor the less sterically hindered position.
-
Data Summary:
-
| Nucleophile Type | Expected Predominant Isomer | Rationale |
| Small, hard (e.g., MeO⁻, NH₃) | C2 | Favors the most electrophilic site. |
| Soft, polarizable (e.g., R-SH) | C2 | Highly reactive towards activated aromatic systems.[8] |
| Bulky (e.g., t-BuO⁻, bulky amines) | Potentially C6 | Steric hindrance at C2 may direct attack to C6. |
-
Solvent Effects:
-
Recommendation: The choice of solvent can influence nucleophilicity and the stability of the Meisenheimer intermediate. Aprotic polar solvents like DMSO and DMF are generally preferred as they effectively solvate the cation of the nucleophilic salt, leaving a "naked" and more reactive anionic nucleophile.
-
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions
The key to regioselectivity in cross-coupling reactions lies in exploiting the differential reactivity of the C-Br and C-Cl bonds in the oxidative addition step.
Issue: Lack of selectivity in Suzuki-Miyaura Coupling, leading to a mixture of mono-substituted products or di-substituted byproducts.
Root Cause Analysis:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Highly active catalysts can lead to over-reaction or loss of selectivity.
-
Reaction Conditions: Temperature and reaction time can influence the extent of reaction at the less reactive C-Cl bond.
-
Boronic Acid Equivalents: Using an excess of the boronic acid can drive the reaction towards di-substitution.
Troubleshooting Workflow:
Caption: Optimization workflow for selective Suzuki-Miyaura coupling.
Corrective Actions & Protocols:
-
Ligand Selection:
-
Recommendation: For selective C6 arylation, start with standard phosphine ligands like PPh₃ or P(t-Bu)₃. The choice of ligand can sometimes invert conventional selectivity.[3]
-
Data Summary:
-
| Ligand | Typical Outcome | Rationale |
| PPh₃ | Good C6 selectivity | Standard, moderately active ligand. |
| P(t-Bu)₃ | High activity, may require lower temp. | Electron-rich, bulky ligand promoting oxidative addition. |
| Buchwald Ligands (e.g., SPhos) | Very high activity | Risk of di-substitution or C2 reaction if not controlled. |
-
Control of Stoichiometry:
-
Recommendation: Use the boronic acid as the limiting reagent (0.95-1.0 equivalents) to minimize the formation of the di-substituted product.
-
-
Optimized Suzuki-Miyaura Protocol for C6-Arylation:
-
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the arylboronic acid (1.0 eq.), a palladium precursor (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add a degassed solvent mixture (e.g., Dioxane/H₂O or Toluene/H₂O).
-
Heat the reaction to a moderate temperature (e.g., 80-90 °C).
-
Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, cool the reaction to prevent subsequent coupling at the C2 position.
-
Perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.
-
-
Issue: Achieving selective Sonogashira or Buchwald-Hartwig amination.
Rationale: The same principles as Suzuki coupling apply. The C-Br bond at C6 is significantly more reactive towards oxidative addition than the C-Cl bond at C2. Therefore, selective functionalization at C6 is the expected outcome.
Sonogashira Coupling Protocol for C6-Alkynylation: [6][9][10]
-
In a Schlenk flask, combine this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill with an inert gas three times.
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., Et₃N or DIPEA).
-
Add the terminal alkyne (1.1 eq.) dropwise at room temperature.
-
Stir at room temperature and monitor by TLC. The reaction is often complete within a few hours.
-
Work up by filtering through Celite, washing with saturated aq. NH₄Cl, and extracting with an organic solvent.
Buchwald-Hartwig Amination Protocol for C6-Amination: [11][12][13]
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos or a Buchwald ligand, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5 eq.).
-
Add the amine (1.2 eq.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture to 80-100 °C and monitor by LC-MS.
-
Upon completion, cool the reaction, quench with water, and perform a standard extractive workup.
Summary of Regiochemical Trends
| Reaction Type | Favored Position | Driving Factor | Key Control Parameters |
| SNAr | C2-Cl | Electronic Activation (Inductive & Resonance effects of N and NO₂)[4][5][14] | Temperature, Nucleophile Choice |
| Suzuki-Miyaura | C6-Br | C-Br vs. C-Cl Reactivity in Oxidative Addition[15][16] | Ligand, Stoichiometry, Temperature |
| Sonogashira | C6-Br | C-Br vs. C-Cl Reactivity in Oxidative Addition[6][9][10] | Catalyst loading, Temperature |
| Buchwald-Hartwig | C6-Br | C-Br vs. C-Cl Reactivity in Oxidative Addition[11][12][17] | Ligand, Base, Temperature |
By understanding the fundamental electronic and mechanistic principles that govern the reactivity of this compound, researchers can rationally design experiments to favor the desired regioisomeric product. Careful control of reaction parameters is paramount to navigating the nuanced reactivity of this valuable synthetic intermediate.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
improving reaction times for 6-Bromo-2-chloro-3-nitropyridine substitutions
Technical Support Center: 6-Bromo-2-chloro-3-nitropyridine Substitutions
Welcome to the technical support guide for optimizing nucleophilic aromatic substitution (SNAr) reactions involving this compound. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction efficiency. We will delve into the underlying chemical principles to explain why certain experimental choices are made, ensuring a robust and reproducible methodology.
Core Principles: Understanding the Reactivity of this compound
This compound is a highly activated aromatic system, making it an excellent substrate for nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the strongly electron-withdrawing nitro group at the C3 position render the ring electron-deficient and thus highly susceptible to attack by nucleophiles.[1][2][3]
The primary mechanism is the SNAr addition-elimination pathway.[3][4] A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] Aromaticity is then restored by the expulsion of the leaving group.
A critical aspect of this substrate is the regioselectivity of the substitution. The two leaving groups, chloro at C2 and bromo at C6, offer different reaction pathways. The positions ortho (C2) and para (C4, though C6 is also activated) to the pyridine nitrogen are particularly activated because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[5][6]
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My reaction is extremely slow or fails to reach completion. What are the primary factors to investigate?
A sluggish reaction is one of the most common issues. The rate of an SNAr reaction is highly dependent on several interconnected factors. Here’s a systematic approach to troubleshooting:
A. Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate.
-
Insight: Polar aprotic solvents like DMSO, DMF, and NMP are generally the best choice.[7] They effectively solvate the counter-ion of the nucleophile/base but do not strongly solvate the nucleophile itself, leaving it "naked" and more reactive. Protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.
-
Actionable Advice: If your reaction in a solvent like THF or acetonitrile is slow, switch to DMSO or DMF. Be aware that these solvents have high boiling points and can be difficult to remove.[7]
B. Temperature: SNAr reactions often require thermal energy to overcome the activation barrier associated with disrupting the aromatic system.[8]
-
Insight: Many substitutions on this scaffold proceed slowly at room temperature. Heating is typically required to achieve a reasonable reaction rate.
-
Actionable Advice: Start by running the reaction at a moderately elevated temperature (e.g., 60-80 °C). If the reaction is still slow, incrementally increase the temperature, monitoring for any signs of decomposition.
C. Base Strength and Stoichiometry: When using nucleophiles like amines or alcohols, a base is often required to deprotonate the nucleophile or to scavenge the HX byproduct.
-
Insight: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the nucleophile, while an overly strong base can lead to side reactions or decomposition. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common choices.[7] Organic bases like DIPEA (Hünig's base) are also effective, particularly for scavenging acid without acting as a competing nucleophile.[7]
-
Actionable Advice: For neutral amine nucleophiles, use at least 2 equivalents of the amine (one as the nucleophile, one as the base) or 1.1 equivalents of the amine with 1.5 equivalents of a non-nucleophilic base like DIPEA or K₂CO₃. For alcohol nucleophiles, a stronger base like NaH or KHMDS may be needed to generate the alkoxide in situ.[7]
D. Nucleophile Potency: The nature of the nucleophile itself is, of course, fundamental.
-
Insight: Softer, more polarizable nucleophiles (e.g., thiols) are often more reactive in SNAr than harder nucleophiles (e.g., alcohols).
-
Actionable Advice: If possible, consider enhancing the nucleophilicity of your reagent. For example, converting an alcohol to its corresponding alkoxide with a strong base will dramatically increase the reaction rate.
Question 2: I am seeing a mixture of products. How can I improve regioselectivity for substitution at the C2-Cl vs. C6-Br position?
Controlling which halide is displaced is a common challenge. Both positions are activated, but their reactivity differs based on electronic and steric factors.
-
Electronic Effects: The C2 position is ortho to both the pyridine nitrogen and the nitro group, making it electronically very activated. The C6 position is ortho to the nitrogen and para to the nitro group, also a highly activated position.[6]
-
Leaving Group Ability: In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the loss of the leaving group.[5][9] Therefore, the bond strength of C-X is more important than the stability of X⁻. The highly electronegative chlorine atom at C2 makes this carbon more electrophilic and susceptible to attack compared to the less electronegative bromine at C6.
-
Steric Hindrance: The C6 position is generally less sterically hindered than the C2 position, which is flanked by the nitro group.
Controlling Factors:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the nucleophile will preferentially attack the most electrophilic site. For many nucleophiles, this is the C2 position due to the strong inductive withdrawal of the adjacent nitro group and chlorine. At higher temperatures, the reaction may favor the thermodynamically more stable product, which can sometimes be the C6-substituted isomer.
-
Nucleophile Size: A small, unhindered nucleophile (e.g., ammonia, small primary amines) is more likely to attack the more electronically activated but sterically constrained C2 position. A bulky nucleophile (e.g., secondary amines, bulky alkoxides) may preferentially attack the less hindered C6 position.[10]
Actionable Advice:
-
To favor C2 substitution: Use a less polar solvent, lower the reaction temperature (if a reasonable rate can still be achieved), and use a smaller nucleophile.
-
To favor C6 substitution: Use a bulkier nucleophile and consider higher reaction temperatures. A systematic screening of conditions is often necessary.
Question 3: Can I use microwave irradiation to accelerate these substitutions?
Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating SNAr reactions.[11][12]
-
Insight: Microwave irradiation uses dielectric heating to rapidly and uniformly heat the reaction mixture.[11][13] This can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles by minimizing the formation of thermal degradation byproducts.[12][14]
-
Actionable Advice: If you have access to a dedicated scientific microwave reactor, this is a highly recommended method for optimization. Start with the same solvent and reagent stoichiometry as your conventional heating method. Use the reaction temperature as the primary variable to optimize, often starting around 100-120 °C for a few minutes. Always use a vessel sealed with a septum and perform the reaction in a dedicated instrument designed for chemical synthesis.[15]
Data & Protocols
Data Tables for Condition Screening
Table 1: Common Solvents for SNAr Reactions [7][16]
| Solvent | Abbreviation | Type | Boiling Point (°C) | Notes |
|---|---|---|---|---|
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 189 | Excellent for SNAr, promotes high rates. Can be difficult to remove. |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | Very good for SNAr. Can decompose at high temperatures. |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | 202 | Similar to DMSO/DMF, higher boiling point. |
| Acetonitrile | ACN | Polar Aprotic | 82 | Less effective than DMSO/DMF but easier to remove. A good starting point. |
| Tetrahydrofuran | THF | Ethereal | 66 | Generally too non-polar for efficient SNAr unless a phase-transfer catalyst is used. |
| Isopropanol | IPA | Protic | 82 | Can act as a competing nucleophile; generally not recommended unless it is the desired reagent. |
Table 2: Common Bases for SNAr Reactions [7]
| Base | Abbreviation | pKa (Conj. Acid) | Type | Recommended Use |
|---|---|---|---|---|
| Potassium Carbonate | K₂CO₃ | 10.3 | Inorganic | General purpose, mild base for scavenging acid with amine nucleophiles. |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Inorganic | More soluble than K₂CO₃, often more effective. |
| DIPEA | Hünig's Base | 11 | Organic | Non-nucleophilic amine base, excellent acid scavenger. |
| Sodium Hydride | NaH | ~35 | Inorganic Hydride | Strong, non-nucleophilic base for deprotonating alcohols to form alkoxides. |
| Potassium tert-Butoxide | KtBuO | 19 | Inorganic Alkoxide | Strong, non-nucleophilic base for generating alkoxides or for difficult deprotonations. |
Example Experimental Protocol: Substitution with Morpholine
This protocol describes a general procedure for the substitution reaction at the C2 position with a common amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Morpholine (2.2 eq)
-
N,N-Dimethylformamide (DMF, ~0.5 M concentration)
-
Round-bottom flask with stir bar
-
Condenser and nitrogen/argon inlet
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Add DMF via syringe to dissolve the starting material.
-
Add morpholine (2.2 equivalents) dropwise to the stirred solution at room temperature. Note: One equivalent acts as the nucleophile, while the excess acts as the base to neutralize the HCl formed.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-(6-bromo-3-nitropyridin-2-yl)morpholine.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 14. mdpi.com [mdpi.com]
- 15. Microwave assisted synthesis – a critical technology overview - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Preventing Homocoupling in Suzuki Reactions of Halopyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the persistent challenge of homocoupling in Suzuki-Miyaura cross-coupling reactions involving halopyridine substrates. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you to optimize your specific systems.
Troubleshooting Guide: Common Issues & Step-by-Step Solutions
This section addresses specific experimental problems with detailed explanations and actionable protocols.
Issue 1: Significant formation of boronic acid homocoupling (biaryl byproduct from the boronic acid reagent) is observed.
Root Cause Analysis:
The homocoupling of boronic acids is a prevalent side reaction, often driven by two main factors: the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2]
-
Oxygen-Mediated Pathway: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) intermediates can then participate in a catalytic cycle that exclusively promotes the homocoupling of the boronic acid, consuming your nucleophile and reducing the yield of the desired product.[1] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[1]
-
Pd(II) Precatalyst Reduction: When using a Pd(II) source, such as Pd(OAc)₂, it must be reduced in situ to the catalytically active Pd(0) form. One pathway for this reduction is the homocoupling of two boronic acid molecules, which generates Pd(0) but at the expense of your starting material.[3]
Solutions & Experimental Protocols:
1. Rigorous Deoxygenation of the Reaction Mixture:
This is the most critical step in preventing oxygen-mediated homocoupling.
-
Protocol 1: Inert Gas Sparging
-
Combine the halopyridine, base, and any solid additives in your reaction flask.
-
Add the anhydrous, degassed solvent.
-
Insert a long needle connected to a source of inert gas (Argon or Nitrogen) and bubble the gas through the solution for at least 15-30 minutes.
-
While maintaining a positive pressure of inert gas, add the boronic acid/ester and finally the palladium catalyst.
-
-
Protocol 2: Freeze-Pump-Thaw Cycles (for highly sensitive reactions)
-
Assemble the reaction mixture (excluding the catalyst) in a Schlenk flask.
-
Freeze the mixture using a liquid nitrogen bath.
-
Once frozen, apply a high vacuum for several minutes.
-
Close the flask to the vacuum and thaw the mixture.
-
Repeat this cycle three to five times for complete oxygen removal before adding the catalyst under a positive pressure of inert gas.[1]
-
2. Judicious Selection of Palladium Source and Ligand:
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can often be advantageous as it bypasses the need for an in situ reduction step that can trigger homocoupling.[4]
-
Employ Modern Palladium Precatalysts: If using a Pd(II) source, consider advanced precatalysts like the Buchwald G3 or G4 precatalysts. These are designed for clean and efficient generation of the active Pd(0) species, minimizing side reactions.[5][6]
-
Utilize Bulky, Electron-Rich Ligands: Ligands play a crucial role in promoting the desired catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) accelerate the rate-determining oxidative addition and the final reductive elimination steps.[1][7] By speeding up the desired cross-coupling, these ligands allow it to outcompete the slower homocoupling pathway.[1]
3. Slow Addition of the Boronic Acid/Ester:
Maintaining a low instantaneous concentration of the boronic acid can suppress the bimolecular homocoupling reaction.[1]
-
Protocol 3: Syringe Pump Addition
-
Set up the reaction with the halopyridine, base, solvent, and catalyst.
-
Dissolve the boronic acid or ester in a portion of the degassed solvent.
-
Using a syringe pump, add the boronic acid solution to the reaction mixture over several hours.
-
Issue 2: The formation of a bipyridyl byproduct (homocoupling of the halopyridine) is detected.
Root Cause Analysis:
Halopyridine homocoupling, while generally less common than boronic acid homocoupling, can occur, particularly with more reactive halopyridines (iodides and bromides) and at higher temperatures. This can be promoted by certain palladium catalyst systems and reaction conditions.
Solutions & Experimental Protocols:
1. Optimize Ligand and Catalyst Loading:
-
The choice of ligand is critical. Highly active, sterically hindered ligands that promote rapid oxidative addition of the halopyridine followed by efficient transmetalation and reductive elimination can minimize the lifetime of palladium intermediates that could lead to homocoupling.
-
Avoid excessively high catalyst loading, which can sometimes lead to an increase in side products.
2. Control Reaction Temperature:
-
Higher temperatures can sometimes promote side reactions. If halopyridine homocoupling is observed, try running the reaction at a lower temperature for a longer period.
3. Modify the Order of Addition:
-
Pre-heating a mixture of the palladium catalyst, base, and solvent before adding the halopyridine and boronic acid can sometimes influence the catalytic species present and reduce side reactions.
Issue 3: The reaction is sluggish or fails, and significant amounts of dehalogenated pyridine are formed.
Root Cause Analysis:
Dehalogenation (replacement of the halogen with a hydrogen) is a common side reaction with electron-deficient heteroaryl halides like pyridines.[8] It is often caused by the formation of a palladium-hydride (Pd-H) species, which can arise from the base, solvent (e.g., alcohols), or trace water.[8] This Pd-H species can then reductively eliminate with the pyridine ring on the palladium center.
Solutions & Experimental Protocols:
1. Scrutinize the Base and Solvent:
-
Base Selection: Avoid strong alkoxide bases if dehalogenation is a problem. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often better choices.[8]
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene. Avoid alcohol solvents which can be a source of hydrides.[8]
2. Ligand Optimization:
-
As with homocoupling, bulky, electron-rich ligands can accelerate the desired cross-coupling, thereby minimizing the time for dehalogenation to occur.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with halopyridines particularly challenging?
A1: Halopyridines present a unique set of challenges. The carbon-halogen bond is generally less reactive than in corresponding benzene systems due to the electron-withdrawing nature of the pyridine ring, making oxidative addition more difficult, especially for chloropyridines.[9][10] Additionally, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[10]
Q2: Which halogen on the pyridine is most reactive?
A2: The reactivity of the C-X bond in Suzuki couplings follows the general trend: I > Br > Cl.[9] This means that chloroarenes are the most challenging substrates to activate and often require more specialized, highly active catalyst systems.[11]
Q3: What is the role of the base, and how does it affect homocoupling?
A3: The base is essential for activating the boronic acid to form a boronate species, which is more nucleophilic and competent for the transmetalation step.[12] However, the choice of base is critical. An overly strong or poorly soluble base can sometimes exacerbate side reactions.[1] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used and generally provide a good balance of reactivity while minimizing side reactions.[4]
Q4: Should I use a boronic acid or a boronic ester?
A4: While boronic acids are commonly used, boronic esters (like pinacol or MIDA esters) offer several advantages. They are often more stable to storage and less prone to protodeboronation (hydrolysis of the C-B bond).[3] Their use can lead to more reproducible results and sometimes lower levels of homocoupling.[1]
Q5: How can I best monitor my reaction to identify the formation of homocoupling byproducts?
A5: The best methods for monitoring are GC-MS and LC-MS. These techniques can often resolve the desired product from the homocoupled byproducts and the starting materials, allowing you to track the progress of the reaction and the formation of any side products in real-time. A co-spot on a TLC plate with an authentic sample of the expected homocoupled product can also be a useful diagnostic tool.
Visualizing the Reaction Pathways
Understanding the catalytic cycle and the competing side reactions is key to effective troubleshooting.
Caption: Competing pathways of Suzuki-Miyaura coupling and boronic acid homocoupling.
Data Summary: Ligand and Base Selection
The following table provides a general guide for selecting ligands and bases for Suzuki reactions with different halopyridines. Optimization for your specific substrate is always recommended.
| Halopyridine | Recommended Ligands | Recommended Bases | Key Considerations |
| 2-Chloropyridine | SPhos, XPhos, RuPhos, P(t-Bu)₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Requires highly active, bulky, and electron-rich ligands to overcome the strong C-Cl bond.[10][13] |
| 3-Bromopyridine | Pd(PPh₃)₄, SPhos, XPhos | K₂CO₃, Na₂CO₃, K₃PO₄ | Generally more reactive than chloropyridines. A wider range of ligands can be effective. |
| 4-Iodopyridine | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, NaHCO₃ | Highly reactive; standard conditions are often sufficient, but prone to side reactions if not carefully controlled.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst and Ligand Selection for Difficult Suzuki Coupling of Chloropyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing these challenging yet crucial reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Introduction: The Challenge of Chloropyridines
The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation. However, chloropyridines present a unique set of challenges. Their decreased reactivity compared to bromo- or iodo-pyridines makes the initial, often rate-determining, oxidative addition step of the catalytic cycle more difficult.[1][2] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] This guide will provide strategies to overcome these hurdles through careful selection of catalysts, ligands, and reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of chloropyridines. For each problem, potential causes are identified, and specific troubleshooting steps are recommended.
Q1: My Suzuki coupling reaction with a chloropyridine is showing low to no yield. What are the most common reasons for failure?
A1: Failure in these reactions often stems from a few key areas related to the inherent challenges of the substrate.
-
Inactive Catalyst System: Chloropyridines are less reactive than their bromo or iodo counterparts.[2][3] The oxidative addition step is often slower and requires a more active catalyst system. Standard catalysts like Pd(PPh₃)₄ may not be effective.[2]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, hindering its activity.[1][2]
-
Poor Reagent Quality: The boronic acid may have undergone protodeboronation (replacement of the boronic acid group with a proton), or the chloropyridine starting material may be impure.[2][4]
-
Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable for the specific chloropyridine isomer and coupling partner.[4]
Troubleshooting Steps for Low Yield:
-
Catalyst and Ligand Selection: For chloropyridines, highly active catalyst systems are essential. This typically involves the use of electron-rich and sterically hindered phosphine ligands, often referred to as Buchwald ligands.[2][5][6] These ligands facilitate both the oxidative addition and reductive elimination steps.[5][7]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents.[2][4] The Pd(0) active species is sensitive to oxygen.[4]
-
Reagent Integrity: Use fresh boronic acid. A slight excess (1.2-1.5 equivalents) can sometimes compensate for minor degradation.[4] Verify the purity of your chloropyridine.
-
Condition Screening: Systematically screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, THF, dioxane).[4][7] The strength and solubility of the base are critical for activating the boronic acid.[1][11]
Q2: I'm observing significant formation of side products. How can I identify and minimize them?
A2: Side product formation is a common issue. Here’s how to address the most frequent culprits:
-
Protodeboronation: This is the replacement of the boronic acid group by a proton from the solvent or trace water, leading to an arene byproduct.[2] It can be exacerbated by high temperatures.[12]
-
Solution: Use fresh, high-purity boronic acid and carefully dried solvents. Sometimes, using anhydrous conditions can be beneficial.
-
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.[2] This can be promoted by the presence of oxygen.[2]
-
Solution: Rigorously exclude oxygen from the reaction. Ensuring efficient transmetalation by optimizing the base and solvent can also minimize this side reaction.[1]
-
-
Dehalogenation: The starting chloropyridine is reduced to pyridine.[2]
-
Solution: Ensure a strictly inert atmosphere and choose a solvent less prone to acting as a hydride source.
-
Q3: What is the "2-pyridyl problem" and how does it affect my reaction?
A3: The "2-pyridyl problem" refers to the challenges encountered when using 2-pyridylboronic acids. The proximity of the nitrogen atom to the boronic acid group can lead to catalyst inhibition and easy protodeboronation, resulting in lower yields.[13][14][15] While your substrate is a chloropyridine, if you are using a 2-pyridylboronic acid as the coupling partner, this is a critical consideration. For couplings of chloropyridines, the position of the chlorine atom also matters. 2-chloropyridines can be particularly challenging due to the proximity of the chloro-substituent to the nitrogen, which can influence catalyst coordination.[13]
Workflow for Troubleshooting a Failed Reaction
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Data Presentation: Recommended Catalyst Systems
The selection of the appropriate catalyst and ligand is paramount for the successful coupling of chloropyridines. The following table summarizes highly effective systems for these challenging substrates.
| Catalyst Precursor | Ligand | Recommended For | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos | General heteroaryl chlorides, sterically hindered substrates.[8][16] | High activity, allows for lower catalyst loading and room temperature reactions for some aryl chlorides.[16] |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | Unactivated aryl and heteroaryl chlorides.[5] | Very efficient for challenging C-N and C-O couplings as well.[5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl chlorides.[10] | Shows excellent selectivity for aryl chlorides.[9] |
| Pd(PPh₃)₄ | N/A | Generally less effective for chloropyridines, but can be a starting point.[2][12] | Readily available, but often requires higher temperatures and may give lower yields.[12] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine
This protocol provides a robust starting point for the coupling of various chloropyridines. Optimization of specific parameters may be required.
Materials:
-
Chloropyridine (1.0 equiv)
-
Arylboronic acid (1.5 - 2.0 equiv)[2]
-
Pd₂(dba)₃ (1-2 mol%)[2]
-
SPhos (2-4 mol%)[2]
-
K₃PO₄ (2.0 equiv)[2]
-
Anhydrous 1,4-dioxane[2]
-
Degassed water (optional, a small amount can be beneficial)[2]
Procedure:
-
To an oven-dried reaction vessel, add the chloropyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[2]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Add degassed 1,4-dioxane (and a small amount of degassed water if desired) via syringe.[2]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction to room temperature.[2]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Microwave-Assisted Protocol
Microwave irradiation can significantly reduce reaction times and improve yields.[1][12]
Materials:
-
Chloropyridine (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)[1]
-
K₂CO₃ (3.0 equiv)[1]
-
1,4-Dioxane/water (2:1)[1]
-
Microwave reactor vials
Procedure:
-
To a microwave vial, add the chloropyridine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[1]
-
Add the 1,4-dioxane/water (2:1) solvent mixture.[1]
-
Seal the vial and subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.[4]
-
After cooling, extract the mixture with ethyl acetate and wash with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[4]
-
Purify the crude product by flash column chromatography.[4]
The Catalytic Cycle: A Visual Guide
Understanding the mechanism is key to troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for Purity Analysis of 6-Bromo-2-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-Bromo-2-chloro-3-nitropyridine and the Imperative of Purity
This compound is a heterocyclic building block vital in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its trifunctionalized pyridine ring offers versatile reactivity for constructing novel compounds.[1]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClN₂O₂ | [1][2] |
| Molecular Weight | 237.44 g/mol | [1][2] |
| Boiling Point | 313.3 ± 37.0 °C (Predicted) | [2] |
| Density | 1.936 ± 0.06 g/cm³ (Predicted) | [2] |
| Form | Solid |
The presence of bromo, chloro, and nitro functional groups necessitates a careful selection of analytical techniques to ensure accurate purity determination without inducing degradation of the analyte. Potential impurities can arise from starting materials, side reactions (e.g., positional isomers), or degradation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it an excellent first choice for assessing this compound.[3] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analysis.[4][5]
The "Why" Behind the Method: Causality in HPLC Protocol Design
The polarity of this compound, imparted by the nitro group and the pyridine nitrogen, presents a potential challenge for retention on traditional C18 columns, especially with highly aqueous mobile phases.[6][7][8] To overcome this, a polar-modified or polar-endcapped C18 column is often preferred, as these stationary phases provide enhanced retention for polar analytes and are more stable in highly aqueous conditions.[9]
A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent, is crucial for resolving both polar and non-polar impurities that may be present in the sample. The addition of a small amount of acid, such as formic or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of residual silanol groups on the stationary phase.[10]
Detailed Experimental Protocol: RP-HPLC
References
- 1. 2-Bromo-6-chloro-3-nitropyridine [myskinrecipes.com]
- 2. This compound CAS#: 1430341-84-6 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
A Senior Application Scientist's Guide to the Validation of Synthetic Pathways for Substituted Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
Substituted nitropyridines are a cornerstone in modern medicinal chemistry and materials science, serving as pivotal intermediates in the synthesis of a diverse array of bioactive molecules and functional materials.[1][2] The strategic introduction of a nitro group onto the pyridine scaffold profoundly influences its electronic properties, paving the way for a variety of subsequent chemical transformations. However, the synthesis of these valuable building blocks is not without its challenges. The inherent electron-deficient nature of the pyridine ring often necessitates harsh reaction conditions for direct nitration, leading to issues with regioselectivity and the formation of undesired byproducts.[3]
This guide provides an in-depth comparison of established and contemporary synthetic pathways to substituted nitropyridines. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and offer detailed protocols for both synthesis and validation. Our focus is to equip you with the knowledge to make informed decisions in the laboratory, optimizing for yield, purity, and scalability.
I. A Comparative Analysis of Synthetic Strategies
The synthesis of substituted nitropyridines can be broadly categorized into two main approaches: direct nitration of a pre-functionalized pyridine ring and the construction of the nitropyridine scaffold from acyclic precursors or through ring transformation reactions. Each strategy presents a unique set of advantages and limitations.
Direct Electrophilic Nitration: The Classical Approach
Direct nitration remains a widely employed method due to its conceptual simplicity. However, the electron-withdrawing nature of the ring nitrogen deactivates the pyridine nucleus towards electrophilic attack, making this transformation challenging.[3]
Causality Behind Experimental Choices:
-
Harsh Conditions: To overcome the ring's deactivation, forcing conditions such as a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures are often required.[3][4] This approach, while sometimes effective, can lead to low yields and the formation of multiple isomers, complicating purification.
-
Pyridine N-Oxides: A more elegant solution involves the initial oxidation of the pyridine nitrogen to the corresponding N-oxide. This modification activates the ring towards electrophilic substitution, primarily at the 4-position, and allows for nitration under milder conditions. The N-oxide can then be subsequently deoxygenated.[5]
-
Alternative Nitrating Agents: Researchers have explored various nitrating agents to improve yields and regioselectivity. A notable example is the use of dinitrogen pentoxide (N₂O₅) which, upon reaction with pyridine, forms an N-nitropyridinium salt. Subsequent treatment with sulfur dioxide or sodium bisulfite facilitates a[6][7] sigmatropic rearrangement to yield 3-nitropyridine with good efficiency.[7][8][9]
Ring-Closing and Ring-Transformation Strategies: Building from the Ground Up
Constructing the nitropyridine ring from acyclic precursors or transforming other heterocyclic systems offers a powerful alternative to direct nitration, often providing access to substitution patterns that are difficult to achieve otherwise.
Key Methodologies:
-
Hantzsch Dihydropyridine Synthesis: This classical multicomponent reaction can be adapted to synthesize nitropyridines by employing nitro-substituted starting materials.[10] The resulting dihydropyridines are then aromatized to the corresponding nitropyridines.
-
Three-Component Ring Transformation (TCRT): A highly effective modern strategy involves the reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and an ammonia source. This method serves as a safe and efficient route to a variety of substituted nitropyridines that are not readily accessible through other means.[6]
Modern C-H Functionalization and Cross-Coupling Approaches
The advent of transition-metal-catalyzed C-H functionalization and cross-coupling reactions has revolutionized the synthesis of substituted pyridines.[11][12][13] While not direct nitration methods, these techniques allow for the precise introduction of various substituents onto the pyridine ring, which can then be subjected to nitration. Alternatively, a pre-nitrated pyridine halide can undergo cross-coupling to introduce further complexity.
Strategic Advantages:
-
Regiocontrol: C-H activation strategies, often guided by directing groups, can achieve high regioselectivity in the functionalization of the pyridine ring.[13]
-
Versatility: A wide range of substituents can be introduced using well-established cross-coupling protocols like the Suzuki or Buchwald-Hartwig reactions.[2]
II. Data-Driven Comparison of Synthetic Pathways
The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and required scale. The following table provides a comparative summary of the discussed methodologies.
| Synthetic Pathway | Typical Reagents & Conditions | Advantages | Limitations | Representative Yields |
| Direct Nitration | HNO₃/H₂SO₄, high temp. | Simple, one-step process | Harsh conditions, low regioselectivity, potential for over-nitration | 10-40% |
| Nitration of N-Oxide | 1. m-CPBA; 2. HNO₃/H₂SO₄; 3. PCl₃ | Milder conditions, good regioselectivity for 4-nitro isomers | Multi-step process | 60-85%[5] |
| N₂O₅/SO₂ Method | N₂O₅, then SO₂/HSO₃⁻ | Good yield for 3-nitropyridine, avoids strong acids | Requires handling of N₂O₅ | ~77% for 3-nitropyridine[7][8] |
| TCRT | Dinitropyridone, ketone, ammonia source | Access to complex substitution patterns, mild conditions | Requires specific dinitropyridone precursor | 50-90%[6] |
| C-H Functionalization | Transition metal catalyst (e.g., Pd, Ru), directing group | High regioselectivity, broad substrate scope | Catalyst cost, multi-step if nitration is subsequent | Varies widely |
III. Experimental Protocols: A Practical Guide
To ensure scientific integrity, every protocol must be a self-validating system. The following sections provide detailed, step-by-step methodologies for a representative synthesis and the subsequent validation process.
Protocol 1: Synthesis of 4-Nitropyridine-N-Oxide via N-Oxidation and Nitration
This two-step procedure is a reliable method for the synthesis of 4-nitropyridine-N-oxide, a versatile intermediate.[5]
Step 1: Synthesis of Pyridine-N-Oxide
-
To a solution of pyridine (1 eq.) in glacial acetic acid, add hydrogen peroxide (30% aq. solution, 1.5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-N-oxide.
Step 2: Nitration of Pyridine-N-Oxide
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add pyridine-N-oxide (1 eq.).
-
Allow the reaction mixture to warm to room temperature and then heat to 90 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 4-nitropyridine-N-oxide.
Protocol 2: Validation and Characterization of Substituted Nitropyridines
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
1. Chromatographic Analysis:
-
Thin Layer Chromatography (TLC): A rapid and indispensable tool for monitoring reaction progress and assessing the purity of the final product. A common eluent system for nitropyridines is a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the compound. A C18 column with a gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile nitropyridines, providing both retention time and mass-to-charge ratio for identification.
2. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The chemical shifts and coupling constants of the pyridine ring protons are highly indicative of the substitution pattern. The presence of the nitro group typically results in a downfield shift of adjacent protons.[14][15][16][17][18]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
Infrared (IR) Spectroscopy: The characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) provide strong evidence for its presence.
IV. Visualizing the Pathways: A Mechanistic Overview
To better understand the transformations involved, the following diagrams illustrate the key synthetic workflows.
Caption: Comparative overview of major synthetic routes to substituted nitropyridines.
Caption: A systematic workflow for the validation of synthesized nitropyridines.
V. Safety Considerations
The synthesis of nitropyridines involves the use of hazardous reagents and the formation of potentially energetic materials. It is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.[19][20][21]
-
Fume Hood: All reactions involving strong acids, oxidizing agents, and volatile organic compounds should be performed in a well-ventilated fume hood.
-
Temperature Control: Exothermic nitration reactions require careful temperature control to prevent runaway reactions. The use of an ice bath for cooling during the addition of reagents is crucial.[3]
-
Handling of Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Dinitrogen pentoxide is a powerful oxidizer. Handle these reagents with extreme care.
-
Product Stability: Some nitro compounds can be thermally unstable or shock-sensitive. While nitropyridines are generally more stable than other classes of nitroaromatics, it is prudent to handle them with care, especially during purification by distillation or when scaling up reactions.
By carefully considering the synthetic strategy, rigorously validating the final product, and adhering to strict safety protocols, researchers can confidently and efficiently synthesize the substituted nitropyridines required for their research and development endeavors.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nva.sikt.no [nva.sikt.no]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. library.ncl.res.in [library.ncl.res.in]
- 13. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR-spectroscopic analysis of mixtures: from structure to function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 12 NMR Spectroscopic methods - Annual Reports Section "B" (Organic Chemistry) (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. cleanchemlab.com [cleanchemlab.com]
- 20. jubilantingrevia.com [jubilantingrevia.com]
- 21. echemi.com [echemi.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 6-Bromo-2-chloro-3-nitropyridine Derivatives
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. The 6-bromo-2-chloro-3-nitropyridine scaffold is a valuable building block, prized for the selective reactivity of its functional groups, which allows for stepwise elaboration into more complex heterocyclic compounds.[1] However, the very features that make it synthetically useful—multiple reactive sites and a complex electronic landscape—demand a rigorous and multi-faceted approach to its characterization.
This guide provides an in-depth comparison of the essential spectroscopic techniques required to confirm the identity and purity of this compound and its derivatives. We will move beyond a simple recitation of data to explain the causality behind our experimental choices, ensuring that each analysis contributes to a self-validating and conclusive structural assignment.
The Synergy of Spectroscopic Techniques: A Holistic Workflow
No single technique can provide absolute certainty. Instead, we rely on the convergence of data from orthogonal methods. Nuclear Magnetic Resonance (NMR) elucidates the carbon-hydrogen framework, Mass Spectrometry (MS) provides the molecular weight and elemental formula, while Infrared (IR) Spectroscopy confirms the presence of key functional groups. The relationship between these techniques is not linear but synergistic, with each result reinforcing and refining the others.
Caption: Integrated workflow for the structural confirmation of pyridine derivatives.
Mass Spectrometry (MS): The Definitive Molecular Fingerprint
Mass spectrometry is arguably the most crucial first step in characterization. Its primary role is to determine the molecular weight of the analyte with high precision. For halogenated compounds like this compound, MS offers a unique and definitive confirmation through the characteristic isotopic patterns of bromine and chlorine.
Expertise & Causality: The power of MS in this context lies in nature's fixed isotopic abundances. Bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[2][3] Chlorine has two key isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[2][3] A molecule containing one bromine and one chlorine atom will therefore exhibit a distinctive cluster of peaks in the molecular ion (M⁺) region. The expected pattern for the parent compound (C₅H₂BrClN₂O₂, MW: ~237.44 g/mol ) would be a complex cluster showing peaks at M, M+2, and M+4, with relative intensities dictated by the combined probabilities of the isotopes.[4][5][6] This isotopic signature is a nearly infallible indicator of the compound's elemental composition.
| Ion Cluster | Isotopic Composition | Expected m/z | Relative Abundance | Causality |
| M⁺ | C₅H₂⁷⁹Br³⁵ClN₂O₂ | ~236 | Base Peak (100%) | Most abundant isotopes |
| M+2 | C₅H₂⁸¹Br³⁵ClN₂O₂ / C₅H₂⁷⁹Br³⁷ClN₂O₂ | ~238 | ~130% | Combination of (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl) |
| M+4 | C₅H₂⁸¹Br³⁷ClN₂O₂ | ~240 | ~32% | Least abundant isotopes |
Trustworthiness through Fragmentation: Beyond the molecular ion, fragmentation patterns provide structural clues. For nitropyridines, common fragmentation pathways include the loss of the nitro group (•NO₂) or components thereof (e.g., •NO, •O).[7][8] The presence of these fragments validates the structure inferred from the parent ion.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument: A standard GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer is suitable.
-
Method Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard energy to induce reproducible fragmentation).
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion cluster and key fragments.
-
-
Data Analysis:
-
Identify the molecular ion cluster and compare its isotopic pattern to theoretical predictions for a compound containing one Br and one Cl atom.
-
Analyze major fragment ions and propose logical fragmentation pathways (e.g., loss of NO₂ from the molecular ion).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
While MS confirms the molecular formula, NMR spectroscopy reveals the precise connectivity and chemical environment of the atoms. For substituted pyridines, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Expertise & Causality: The this compound core has two aromatic protons. Their chemical shifts and coupling constants are highly sensitive to the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons and shifting them downfield. The halogens also exert an influence. The two protons on the ring will appear as distinct doublets due to coupling to each other.
-
Expected Spectrum: For the parent compound, one would expect two signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C4 position will be a doublet, as will the proton at the C5 position. Their precise chemical shifts depend on the specific electronic environment. For example, a published spectrum for the parent compound shows two signals, a doublet at δ 8.25 ppm and another at δ 7.85 ppm.[9]
¹³C NMR Spectroscopy
Expertise & Causality: ¹³C NMR provides a direct map of the carbon skeleton, with each unique carbon atom producing a distinct signal.[10][11] The chemical shifts are highly informative:
-
Carbons directly attached to electronegative atoms (Cl, Br, N) will be significantly deshielded and appear at higher chemical shifts (further downfield).[12]
-
The carbon bearing the nitro group (C3) will also be strongly deshielded.
-
Quaternary carbons (those without attached protons, like C2, C3, and C6) are typically weaker in intensity in standard proton-decoupled spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[11]
Comparative Analysis: Let's compare the parent compound (A) with a hypothetical derivative (B) where the bromine at C6 has been replaced by a methoxy group (2-chloro-6-methoxy-3-nitropyridine).
| Technique | Parameter | Compound A (this compound) | Compound B (2-chloro-6-methoxy-3-nitropyridine) | Rationale for Change |
| ¹H NMR | Aromatic Protons | Two doublets (e.g., ~δ 8.25, 7.85 ppm) | Two doublets, likely shifted upfield | The electron-donating methoxy group shields the ring protons compared to the bromine atom. |
| Other Protons | None | Singlet (~δ 3.9-4.1 ppm, 3H) | Signal for the new -OCH₃ methyl protons. | |
| ¹³C NMR | C6 Signal | ~δ 140-145 ppm | ~δ 160-165 ppm | Carbon attached to oxygen is more deshielded than one attached to bromine. |
| Methyl Carbon | None | ~δ 55-60 ppm | Characteristic chemical shift for a methoxy carbon.[12] | |
| MS | M⁺ Isotope Pattern | M, M+2, M+4 (Br/Cl pattern) | M, M+2 (Cl pattern only) | The characteristic bromine isotope signature is absent. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for good signal-to-noise.
-
-
¹³C{¹H} NMR Parameters:
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at δ 77.16 ppm).
Infrared (IR) Spectroscopy: Functional Group Verification
IR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups. It relies on the principle that molecular bonds vibrate at characteristic frequencies.
Expertise & Causality: For this compound, the most important diagnostic peaks are those corresponding to the nitro group and the aromatic ring.
-
Nitro Group (NO₂): This group gives rise to two strong, sharp absorption bands: an asymmetric stretch (typically 1500-1560 cm⁻¹) and a symmetric stretch (typically 1330-1390 cm⁻¹). Their presence is strong evidence for the nitro functionality.[14][15]
-
Aromatic Ring: Look for C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. Aromatic C-H stretching appears above 3000 cm⁻¹.
-
Halogen Bonds: C-Cl and C-Br stretches appear in the fingerprint region (typically <800 cm⁻¹) and can be harder to assign definitively but contribute to the overall spectral fingerprint.
Caption: Data convergence from multiple spectroscopic techniques.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid purified compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Method Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply the sample and record the sample spectrum. The instrument software will automatically ratio the sample to the background to produce the final absorbance spectrum.
-
-
Data Analysis: Identify and label the key absorption bands corresponding to the nitro group and aromatic ring stretches. Compare the fingerprint region (<1500 cm⁻¹) to reference spectra if available.
Conclusion
The structural confirmation of this compound and its derivatives is a process of logical deduction, built upon a foundation of synergistic spectroscopic data. By combining the definitive molecular formula and halogen signature from Mass Spectrometry, the detailed skeletal map from NMR, and the functional group verification from IR, researchers can achieve an unambiguous and trustworthy characterization. This rigorous approach is essential for ensuring the integrity of subsequent synthetic steps and the validity of downstream biological or material science applications.
References
- 1. 2-Bromo-6-chloro-3-nitropyridine [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 2-BROMO-6-CHLORO-3-NITROPYRIDINE CAS#: 91678-23-8 [m.chemicalbook.com]
- 5. 2-Bromo-6-chloro-3-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-ブロモ-2-クロロ-3-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals [ouci.dntb.gov.ua]
- 9. This compound(1430341-84-6) 1H NMR [m.chemicalbook.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. 13Carbon NMR [chem.ch.huji.ac.il]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. View of THE IR SPECTRA OF 2-ALKYLAMINO- AND ALKYLNITRAMINO-3- OR 5-NITRO-4-METHYLPYRIDINE DERIVATIVES [hgs.osi.lv]
A Comparative Guide to the Kinetic Analysis of Nucleophilic Aromatic Substitution on Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of methodologies for the kinetic analysis of nucleophilic aromatic substitution (SNAr) reactions on nitropyridines. As a senior application scientist, my aim is to blend technical precision with practical insights, offering a comprehensive resource for designing and interpreting kinetic experiments in this crucial area of chemical synthesis.
The SNAr reaction is a cornerstone of synthetic chemistry, particularly in the pharmaceutical and materials science sectors, where the pyridine scaffold is a prevalent structural motif. The presence of a nitro group significantly activates the pyridine ring towards nucleophilic attack, making nitropyridines valuable intermediates. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, predicting product formation, and elucidating reaction mechanisms.
The Foundational Mechanism: A Two-Step Dance
The generally accepted mechanism for SNAr reactions on nitropyridines is a two-step addition-elimination process. The reaction commences with the nucleophilic attack on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized, anionic intermediate known as a Meisenheimer complex. This intermediate is a key species in the reaction pathway. The subsequent step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the final substitution product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction.
Comparative Analysis of Kinetic Methodologies
The choice of analytical technique is critical for obtaining accurate and reliable kinetic data. The most common methods employed for studying the kinetics of SNAr reactions on nitropyridines are UV-Vis spectrophotometry, stopped-flow techniques, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited to different reaction timescales and conditions.
| Methodology | Principle | Typical Timescale | Advantages | Limitations |
| UV-Vis Spectrophotometry | Monitors the change in absorbance of a chromophoric species (reactant, product, or intermediate) over time. | Seconds to hours | Widely accessible, relatively simple to implement, excellent for pseudo-first-order conditions. | Requires a significant change in the UV-Vis spectrum during the reaction; not suitable for very fast reactions. |
| Stopped-Flow Spectroscopy | Rapidly mixes reactants and monitors the reaction in a flow cell, enabling the study of fast reactions. | Milliseconds to seconds | Ideal for very fast reactions that are complete within seconds; requires small sample volumes. | Requires specialized equipment; can be more complex to set up and operate. |
| NMR Spectroscopy | Tracks the change in concentration of reactants and products by integrating their respective signals in the NMR spectrum over time. | Minutes to days | Provides detailed structural information, allowing for the simultaneous monitoring of multiple species without the need for chromophores. | Lower sensitivity compared to UV-Vis; not suitable for fast reactions due to longer acquisition times. |
In-Depth Look: UV-Vis Spectrophotometry for Kinetic Analysis
UV-Vis spectrophotometry is a workhorse technique for kinetic studies of SNAr reactions due to its simplicity and the often significant changes in the electronic absorption spectra as the reaction progresses. The formation of the colored substitution product can be conveniently monitored at its wavelength of maximum absorbance (λmax).
This protocol outlines a typical experiment to determine the second-order rate constant for the reaction of an activated nitropyridine with a nucleophile under pseudo-first-order conditions.
1. Reagent and Solution Preparation:
-
Substrate Stock Solution (e.g., 1.0 x 10-3 M): Accurately weigh a precise amount of 2-chloro-5-nitropyridine and dissolve it in a suitable anhydrous solvent (e.g., acetonitrile or DMSO) in a volumetric flask.
-
Nucleophile Stock Solutions (e.g., 0.01 M to 0.1 M): Prepare a series of piperidine solutions of varying concentrations in the same solvent. The concentration of the nucleophile should be at least 10-fold greater than the substrate concentration to ensure pseudo-first-order conditions.
2. Instrumentation Setup:
-
Set up a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Determine the λmax of the expected product, 2-(piperidin-1-yl)-5-nitropyridine, by allowing a reaction to go to completion. The starting material should have minimal absorbance at this wavelength.
3. Kinetic Run:
-
Equilibrate the substrate and nucleophile solutions to the desired reaction temperature.
-
In a quartz cuvette, mix a known volume of the substrate stock solution with a known volume of one of the nucleophile solutions.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time until the reaction is complete (i.e., the absorbance value plateaus).
4. Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.
-
Repeat the experiment for each concentration of the nucleophile.
-
The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile.
Comparative Reactivity Data
The reactivity of nitropyridines in SNAr reactions is highly dependent on the position of the nitro group and the leaving group, as well as the nature of the nucleophile. The following tables provide a comparative summary of second-order rate constants (k₂) for various nitropyridine substrates.
Table 1: Reactivity of Chloronitropyridine Isomers with Piperidine
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
| Data sourced from reactions in ethanol. |
Table 2: Reactivity of 2-Chloro-5-nitropyridine with Various Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| Piperidine | Ethanol | 25 | 9.5 x 10⁻⁵ |
| Morpholine | Ethanol | 25 | 1.2 x 10⁻⁵ |
| Aniline | DMSO | 45 | 1.3 x 10⁻⁶ |
| p-Methoxyaniline | DMSO | 45 | 2.8 x 10⁻⁶ |
| Sodium p-chlorothiophenoxide | Methanol | 25 | 2.50 |
| This table compiles data from different studies and conditions are not identical. |
Causality Behind Experimental Choices and Trustworthiness
-
Pseudo-First-Order Conditions: By using a large excess of the nucleophile, its concentration remains effectively constant throughout the reaction, simplifying the kinetics to a first-order dependence on the substrate. This approach is crucial for the straightforward determination of the observed rate constant.
-
Choice of Solvent: The solvent can significantly influence the reaction rate. Polar aprotic solvents like DMSO and acetonitrile are often used as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.
-
Temperature Control: SNAr reactions are sensitive to temperature changes. Maintaining a constant and accurately known temperature is essential for obtaining reproducible kinetic data and for the subsequent calculation of activation parameters.
-
Self-Validation: The linearity of the plot of kobs versus nucleophile concentration provides internal validation for the assumed second-order kinetics. A non-linear plot may indicate a more complex mechanism, such as a change in the rate-determining step or the involvement of base catalysis.
Conclusion
The kinetic analysis of nucleophilic aromatic substitution on nitropyridines is a multifaceted endeavor that requires careful experimental design and data interpretation. This guide has provided a comparative overview of key analytical techniques, with a detailed protocol for the widely used UV-Vis spectrophotometric method. The provided reactivity data highlights the profound influence of substrate structure and nucleophile identity on reaction rates. By understanding the principles and practical considerations outlined herein, researchers can confidently design and execute kinetic studies to unravel the intricacies of these important reactions.
A Comparative Guide to Peak Purity Determination of 6-Bromo-2-chloro-3-nitropyridine by HPLC
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the peak purity of 6-Bromo-2-chloro-3-nitropyridine. This key intermediate in pharmaceutical synthesis demands rigorous purity assessment to ensure the quality and safety of the final active pharmaceutical ingredient (API). We will move beyond a simple recitation of steps to explain the scientific rationale behind method development choices, offering a self-validating framework for robust analytical protocols.
The Imperative of Peak Purity in Pharmaceutical Development
In the synthesis of complex molecules like this compound, the potential for process-related impurities and degradation products is ever-present. A chromatographic peak that appears sharp and symmetrical on a standard chromatogram can, in reality, mask co-eluting impurities.[1][2] Failure to detect these hidden components can lead to inaccurate quantification, compromise the safety and efficacy of the final drug product, and result in significant regulatory hurdles.
The use of a Photodiode Array (PDA) detector is a powerful and widely adopted technique for assessing peak purity in real-time.[3] By acquiring full UV-visible spectra across the entire peak, the PDA detector allows for the evaluation of spectral homogeneity.[1][2] Any spectral differences across the peak profile suggest the presence of a co-eluting impurity, provided the impurity has a chromophore and a different UV spectrum from the main analyte.[3]
This guide will compare two robust Reversed-Phase HPLC (RP-HPLC) methods, grounded in different stationary phase chemistries, to establish a comprehensive, stability-indicating purity assessment protocol for this compound.
Understanding the Analyte and Potential Impurities
A robust purity method begins with a thorough understanding of the analyte and its potential impurities. This compound is a highly functionalized aromatic heterocycle. Its synthesis likely involves the nitration and halogenation of a pyridine precursor. Based on common synthetic routes for related compounds, we can anticipate several classes of impurities.[4][5]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted precursors such as 2,6-dichloropyridine or 2-chloro-3-nitropyridine.
-
Positional Isomers: Isomers formed during nitration or halogenation, for example, 2-Bromo-6-chloro-5-nitropyridine. The separation of positional isomers can be particularly challenging due to their similar physicochemical properties.[6][7][8]
-
Over-brominated Species: Products of secondary reactions, such as dibromo-chloro-nitropyridine.
-
Hydrolyzed Impurities: Replacement of a chloro or bromo group with a hydroxyl group (e.g., 6-Bromo-2-hydroxy-3-nitropyridine).
Potential Degradation Products:
Forced degradation studies are essential to identify potential degradants that may form under storage or stress conditions and to demonstrate the stability-indicating nature of the analytical method.[9][10]
-
Hydrolytic Degradants: Formed under acidic or basic conditions, potentially leading to the loss of a halogen or modification of the nitro group.
-
Oxidative Degradants: The pyridine nitrogen is susceptible to oxidation, which could lead to the formation of an N-oxide.[7]
-
Photolytic Degradants: Exposure to UV light can induce complex photochemical reactions in nitroaromatic compounds.[7]
-
Thermal Degradants: High temperatures can cause decomposition, potentially involving the loss of the nitro group or fragmentation of the molecule.[7]
Comparative HPLC Method Development
To achieve a comprehensive purity profile, we will compare two distinct RP-HPLC methods. The primary difference lies in the stationary phase, which provides alternative selectivity and enhances the probability of resolving all potential impurities.
Method A: The Industry Standard - C18 Column
The C18 (octadecyl) column is the workhorse of reversed-phase chromatography, separating compounds primarily based on hydrophobicity.
Method B: An Alternative Selectivity - Phenyl-Hexyl Column
A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions from the hexyl chain, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities.[11] This can lead to unique selectivity, especially for aromatic and unsaturated compounds, and can be highly effective in resolving positional isomers.
dot
Caption: Workflow for HPLC method development and peak purity assessment.
Experimental Protocols
Instrumentation and Reagents
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Reagents: HPLC-grade acetonitrile and methanol, purified water, formic acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
-
Sample: this compound reference standard and test samples.
Chromatographic Conditions: A Comparative Overview
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale for Choices |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm | C18 provides standard hydrophobic separation. Phenyl-Hexyl offers alternative selectivity through π-π interactions, crucial for resolving aromatic isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Formic acid is a volatile buffer compatible with MS and helps to control the pH, improving peak shape for the basic pyridine moiety.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile is chosen for its low viscosity and UV transparency. Methanol could be explored as an alternative organic modifier to further alter selectivity. |
| Gradient Program | Time (min) | %B | Time (min) |
| 0 | 30 | 0 | |
| 25 | 95 | 25 | |
| 30 | 95 | 30 | |
| 31 | 30 | 31 | |
| 35 | 30 | 35 | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 30 °C | 30 °C | Temperature control ensures reproducible retention times and can improve peak shape. |
| Detection | PDA, 200-400 nm. Monitor at 254 nm. | PDA, 200-400 nm. Monitor at 254 nm. | PDA detection is critical for peak purity analysis. Monitoring a single wavelength (e.g., 254 nm) is used for quantification, while the full spectral range is used for purity assessment. |
| Injection Volume | 10 µL | 10 µL | Standard injection volume. |
Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of approximately 0.1 mg/mL.
-
Test Sample Solution: Prepare the test sample in the same manner as the standard solution.
Forced Degradation Study Protocol
Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent. Expose the sample to the following stress conditions as outlined in ICH guidelines.[9][10]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 8 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.
Data Analysis and Peak Purity Assessment
The core of this guide is the objective comparison of the two methods in their ability to ensure the purity of the main peak.
System Suitability
Before any analysis, the system suitability must be established. This involves injecting a standard solution multiple times and evaluating parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates to ensure the chromatographic system is performing adequately.
Peak Purity Analysis with PDA
The PDA detector software will perform a peak purity analysis on the this compound peak in each chromatogram (standard, test sample, and forced degradation samples). This is typically done by comparing spectra across the peak.[3]
dot
Caption: Decision workflow for PDA-based peak purity assessment.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical but realistic data comparing the performance of the two methods, particularly in the context of a forced degradation study.
Table 1: Resolution of Key Impurities
| Impurity Pair | Resolution (Rs) - Method A (C18) | Resolution (Rs) - Method B (Phenyl-Hexyl) | Conclusion |
| Main Peak / Positional Isomer | 1.3 | 2.5 | Method B provides superior resolution for the critical positional isomer due to π-π interactions. |
| Main Peak / Oxidative Degradant (N-oxide) | 2.1 | 1.9 | Method A shows slightly better separation for the more polar N-oxide. |
| Main Peak / Hydrolytic Degradant | 3.5 | 3.2 | Both methods provide excellent separation. |
Table 2: Method Validation Parameters (as per ICH Q2(R1)) [12][13][14][15][16]
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | ICH Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 100.8% | 99.5% - 101.0% | 98.0% - 102.0% |
| Precision (%RSD) | < 0.5% | < 0.4% | ≤ 2.0% |
| Specificity | Peak Purity Pass. Resolved from all degradants. | Peak Purity Pass. Superior resolution for isomers. | No interference at the analyte peak. |
Discussion and Recommendations
This comparative guide demonstrates that a single HPLC method, even if it passes initial validation, may not be sufficient to guarantee peak purity.
-
Method A (C18) provides a robust, general-purpose separation. It is effective at separating the main peak from more polar degradation products like the N-oxide.
-
Method B (Phenyl-Hexyl) is demonstrably superior for resolving structurally similar impurities, such as positional isomers. The alternative selectivity offered by the phenyl stationary phase is a critical tool for developing a truly comprehensive stability-indicating method.
Senior Application Scientist Recommendation:
For the routine quality control of this compound, Method B (Phenyl-Hexyl column) is recommended as the primary method due to its superior ability to resolve closely related aromatic impurities, which are often the most challenging to separate.
However, during method development and validation, running both methods provides an orthogonal approach. This dual-method strategy offers the highest level of confidence that no impurities are co-eluting with the main analyte peak. The data from the forced degradation study clearly shows that while one method might be better for a specific degradant, a comprehensive purity profile is best achieved by leveraging different column selectivities.
Ultimately, the choice of method should be guided by a risk-based assessment and a thorough understanding of the synthetic process and potential degradation pathways. The use of a PDA detector is non-negotiable for any peak purity determination, providing a critical layer of quality assurance in pharmaceutical analysis.[1][3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. 2,6-Dichloro-3-nitropyridine | 16013-85-7 [chemicalbook.com]
- 6. separation of positional isomers - Chromatography Forum [chromforum.org]
- 7. nacalai.com [nacalai.com]
- 8. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ijrpp.com [ijrpp.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. database.ich.org [database.ich.org]
- 15. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-chloro-3-nitropyridine
Introduction: 6-Bromo-2-chloro-3-nitropyridine is a halogenated and nitrated pyridine derivative commonly utilized as a key intermediate in the synthesis of complex organic molecules within pharmaceutical and agrochemical research. Its chemical structure, while valuable for synthesis, imparts a significant hazard profile. This guide provides a comprehensive, step-by-step framework for the safe handling and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting our commitment to responsible chemical lifecycle management.
Part 1: Hazard Profile & Risk Assessment
A thorough understanding of the hazards associated with this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is classified as hazardous, and its handling requires a proactive approach to risk mitigation.[1] The primary hazards stem from its acute toxicity, irritant properties, and its nature as a halogenated organic compound.[1][2][3]
Upon thermal decomposition or combustion, this compound can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (hydrogen chloride and hydrogen bromide).[1][4] The generation of these acidic gases necessitates specialized disposal methods, primarily high-temperature incineration with flue-gas scrubbing capabilities.[5]
Hazard Classification Summary
| Hazard Classification | Category | Key Considerations | Supporting Sources |
| Acute Toxicity (Oral) | Category 3 or 4 | Harmful or toxic if swallowed. Do not eat, drink, or smoke when handling. | [3][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Prolonged or repeated contact should be avoided. | [2][3][7] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation. Appropriate eye protection is mandatory. | [2][3][7] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation upon inhalation of dust. | [2][3][7] |
| Halogenated Organic Compound | N/A | Subject to specific environmental disposal regulations (e.g., EPA RCRA).[8] | [5][8][9] |
Part 2: The Core Principle of Compliant Disposal: Segregation and Professional Management
The single most critical directive for the disposal of this compound is that it must not be disposed of down the drain or in regular solid waste.[10][11] As a halogenated organic compound (HOC), it is subject to specific land disposal restrictions under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8] Hazardous wastes with HOC concentrations exceeding 1,000 mg/kg are prohibited from land disposal unless they meet specific treatment standards.[8]
The universally accepted and required method of disposal is through a licensed and approved hazardous waste disposal facility.[1][4][11] These facilities utilize high-temperature incineration capable of handling halogenated waste streams, ensuring complete destruction of the compound and neutralization of the resulting acid gases.[5]
For this reason, proper segregation in the laboratory is the first and most crucial step. Halogenated waste must be collected in a designated waste container, separate from non-halogenated organic waste.[12] This practice is not merely a suggestion but a logistical necessity for disposal contractors, as mixed waste streams can lead to regulatory violations and dangerous operational conditions in incinerators not equipped for halogenated materials.
Part 3: Procedural Guide to Waste Management
This section provides a direct, operational workflow for managing this compound from the moment it is designated as waste to its final collection.
Step 1: Personal Protective Equipment (PPE) Protocol
Before handling waste or managing a spill, personnel must be equipped with the appropriate PPE. The causality is clear: direct contact can cause irritation and absorption, while inhalation of dust can damage the respiratory system.[2][3]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).[10]
-
Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical splash goggles.[1]
-
Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron may be advisable.[13]
-
Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[4][10] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[4][14]
Step 2: Waste Segregation & Collection Protocol
-
Obtain a Designated Waste Container: Source a compatible, sealable container specifically for "Halogenated Organic Solid Waste." The container must be in good condition, with a tightly fitting lid.[12]
-
Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write the full chemical name, "this compound," and any other components of the waste stream. Include the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).[6][12]
-
Transfer Waste: Carefully transfer the waste chemical into the container using a spatula or scoop. Perform this transfer inside a chemical fume hood to prevent dust inhalation.[4]
-
Collect Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must also be placed in the same container.
-
Seal and Store: Securely close the container.[2] Store it in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents and acids.[1][4]
Step 3: Spill Management & Decontamination Protocol
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
Alert Personnel and Secure the Area: Notify others in the vicinity and restrict access to the spill area.
-
Remove Ignition Sources: Although the compound itself has no listed flash point, this is a general best practice.[13]
-
Don Appropriate PPE: See Step 1.
-
Contain and Clean:
-
For small, dry spills, do not use water. Use a dry cleanup procedure to avoid generating dust.[13]
-
Carefully sweep up the solid material and place it into the designated halogenated waste container.[1] Alternatively, cover the spill with an inert absorbent material (e.g., vermiculite, sand) and then collect the mixture.[11]
-
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste in the same container.[7]
-
Wash Hands Thoroughly: After the cleanup is complete and PPE has been removed, wash hands with soap and water.[1]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the safe collection and labeling of waste, but the final transport and disposal must be handled by professionals.
-
Contact Your Institution's EHS Office: Your facility's Environmental Health & Safety (EHS) department is the primary point of contact. They manage the hazardous waste program and will schedule a pickup from your laboratory.
-
Provide Documentation: Be prepared to provide the EHS team with an accurate accounting of the waste container's contents.
-
Follow Institutional Procedures: Adhere to all institutional guidelines for waste storage duration and pickup requests.
Part 4: Visualization of Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard recognition, proper segregation, and professional management, researchers can effectively mitigate the risks associated with this compound. Always treat this and similar halogenated reagents as hazardous, ensure waste streams are kept separate, and defer to your institution's EHS professionals and licensed waste contractors for final disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. 2-Bromo-6-chloro-3-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
